molecular formula C5H11NO2 B3423245 4-Methoxybutanamide CAS No. 289625-93-0

4-Methoxybutanamide

Cat. No.: B3423245
CAS No.: 289625-93-0
M. Wt: 117.15 g/mol
InChI Key: XJXBWJFUCWOLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybutanamide is a synthetic organic compound featuring a butanamide backbone with a methoxy substituent at the four-carbon position. This structure classifies it as a substituted amide, a functional group of significant interest in organic and medicinal chemistry research. Compounds with similar amide and alkoxy motifs are frequently investigated as building blocks or intermediates in the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds . Intended Research Applications: This product is intended for research and development purposes in a laboratory setting. Potential areas of investigation may include, but are not limited to: • Organic Synthesis: Serving as a versatile precursor or intermediate in multi-step synthetic routes for novel chemical entities. • Medicinal Chemistry: Acting as a core scaffold for the design and development of new therapeutic agents, given the prevalence of amides in drug molecules. • Chemical Biology: Used as a standard or reagent in studies exploring metabolic pathways or enzyme interactions. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before handling. Proper personal protective equipment (PPE), including lab coats, gloves, and safety glasses, is mandatory. Disclaimer: This product is sold for research use only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXBWJFUCWOLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289625-93-0
Record name 4-methoxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxybutanamide vs. gamma-hydroxybutyrate (GHB) structural comparison

Structural and Pharmacological Comparative Analysis: 4-Methoxybutanamide vs. -Hydroxybutyrate (GHB)

Executive Summary



4-Methoxybutanamide (4-MBA) represents a dual-modified analog of GHB designed to probe two critical limitations of the parent molecule: lipophilicity and metabolic susceptibility . By replacing the hydroxyl donor with a methoxy ether and the carboxylate with a neutral amide, 4-MBA fundamentally alters the pharmacodynamic and pharmacokinetic landscape. This guide analyzes the theoretical and experimental implications of these modifications.

Part 1: Physicochemical & Structural Divergence

The transition from GHB to 4-MBA involves two bioisosteric replacements: the etherification of the primary alcohol and the amidation of the carboxylic acid.

Molecular Descriptors & Lipophilicity

The primary driver for the synthesis of 4-MBA is the modulation of Blood-Brain Barrier (BBB) permeability. GHB exists primarily as a zwitterion or anion at physiological pH (7.4), relying on Monocarboxylate Transporters (MCTs) for transport. 4-MBA is neutral and significantly more lipophilic.

PropertyGHB (Na+ Salt)4-MethoxybutanamideImpact on Pharmacology
Formula


Increased carbon content (+Methyl).
MW 126.09 g/mol 117.15 g/mol Comparable; favorable for diffusion.
LogP (Calc) -1.1 (Hydrophilic)0.2 -- 0.5 (Amphiphilic)Critical: 4-MBA can cross BBB via passive diffusion, independent of MCTs.
H-Bond Donors 1 (OH)1 (

)
Loss of OH donor affects GHB-R binding.
H-Bond Acceptors 33Retained, but spatial distribution shifts.
Ionization (pH 7.4) Anionic (

)
NeutralPrevents "ion trapping" in cytosol; enhances distribution.
The "Dual-Mask" Hypothesis

4-MBA acts as a "double-masked" analog.

  • The Methoxy Cap: Sterically small but chemically inert to Alcohol Dehydrogenase (ADH). This prevents the rapid oxidation seen with GHB.

  • The Amide Tail: Masks the acidic moiety, preventing rapid renal clearance associated with anionic organic acids and increasing residence time.

Part 2: Pharmacodynamics & Receptor Binding (SAR)

The pharmacological activity of GHB is mediated by two distinct sites: the High-Affinity GHB Receptor (GHB-R) and the Low-Affinity GABA


 Receptor
GABA Receptor Interaction

The GABA

  • GHB Binding: GHB is a weak partial agonist at GABA

    
     (
    
    
    mM).
  • 4-MBA Binding: The conversion of the acid to a primary amide (

    
    ) generally abolishes  direct orthosteric binding to GABA
    
    
    .
    • Mechanism:[1][2][3][4] The GABA

      
       orthosteric site (Venus Flytrap Domain) requires an anionic interaction (carboxylate/phosphinate) to anchor the ligand.
      
    • Prodrug Action:[4][5][6] 4-MBA is likely inactive at GABA

      
       until hydrolyzed by intracellular amidases to 4-methoxybutyric acid .
      
    • 4-Methoxybutyric Acid: Once hydrolyzed, the acid analog acts as a GABA

      
       agonist. However, the methoxy group (bulky ether) may reduce affinity compared to the hydroxyl group due to steric clash in the tight binding pocket.
      
GHB-Specific Receptor (GHB-R)

The GHB-R (excitatory, distinct from GABA

hydroxyl hydrogen bond donor
  • SAR Rule: O-methylation (etherification) of GHB analogs typically results in a drastic loss of affinity for the high-affinity GHB binding site.

  • Conclusion: 4-MBA is predicted to lack specific GHB-R dopaminergic effects, functioning primarily through the GABA

    
     pathway after bioactivation.
    

Part 3: Metabolic Fate & Pharmacokinetics

This is the most critical differentiator. GHB's metabolism is linear and rapid. 4-MBA introduces a metabolic blockade.

The Metabolic Blockade (Graphviz Workflow)

GHB is metabolized by GHB-Dehydrogenase (GHB-DH) to Succinic Semialdehyde (SSA). The methoxy group in 4-MBA cannot be oxidized by this enzyme.

MetabolicPathwaycluster_0GHB Pathway (Rapid Clearance)cluster_14-MBA Pathway (Metabolic Resistance)GHBGHB(Active)SSASuccinic Semialdehyde(Toxic Intermediate)GHB->SSAGHB-DH(Rapid Oxidation)SuccinateSuccinate(Krebs Cycle)SSA->SuccinateSSA-DHMBA4-Methoxybutanamide(Neutral Lipophile)Acid4-Methoxybutyric Acid(Active Metabolite)MBA->AcidAmidase(Hydrolysis)Acid->SSABlocked byMethoxy GroupExcretionRenal Excretion(Unchanged)Acid->ExcretionSlow Elimination

Figure 1: Divergent metabolic pathways. The methoxy group prevents entry into the Krebs cycle, potentially extending the half-life of the active acid metabolite significantly compared to GHB.

Pharmacokinetic Implications[6]
  • Extended Duration: Because the primary clearance route (oxidation to SSA) is blocked, 4-methoxybutyric acid must be eliminated renally or via O-demethylation (cytochrome P450), which is a significantly slower process.

  • Toxicity Profile: The blockade prevents the formation of SSA. However, accumulation of the ether-acid could lead to acidosis or off-target effects not seen with GHB.

Part 4: Experimental Protocols

To validate the structural hypotheses above, the following experimental workflows are recommended.

Synthesis of 4-Methoxybutanamide

Rationale: Direct aminolysis of

Protocol:

  • Starting Material: Methyl 4-methoxybutanoate (commercially available or synthesized from GBL via ring-opening with MeOH/acid).

  • Amidation:

    • Dissolve Methyl 4-methoxybutanoate (10 mmol) in 7N Ammonia in Methanol (20 mL).

    • Seal in a pressure tube.

    • Stir at RT for 24-48 hours (Monitor via TLC, stain with KMnO4).

    • Note: The methoxy group is stable; the ester converts to the primary amide.

  • Purification:

    • Evaporate solvent in vacuo.

    • Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM:MeOH 95:5).

    • Validation:

      
      -NMR must show the methoxy singlet (
      
      
      ppm) and amide broad singlets (
      
      
      ppm).
In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To confirm the "Metabolic Block" hypothesis compared to GHB.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Test compounds: GHB (Control), 4-MBA.

Workflow:

  • Incubation: Incubate 4-MBA (

    
    ) with HLM (
    
    
    ) and NADPH at
    
    
    .
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (4-MBA).

    • Monitor appearance of Metabolite (4-Methoxybutyric acid).

    • Crucial Check: Monitor for demethylation (formation of 4-Hydroxybutanamide/GHB).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Prediction: GHB

      
       >> 4-MBA 
      
      
      .
Receptor Binding Assay (GABA )

Rationale: Determine if 4-MBA binds directly or requires hydrolysis.

BindingAssayPrepMembrane Preparation(Rat Cerebral Cortex)IncubationIncubation(Tris-HCl, 2.5mM CaCl2, 25°C)Prep->IncubationLigandRadioligand:[3H]-CGP54626(GABA-B Antagonist)Ligand->IncubationFilterFiltration & Wash(GF/B Filters)Incubation->FilterDisplacement by4-MBA vs BaclofenCountScintillation CountingFilter->Count

Figure 2: GABA

Key Parameter: If 4-MBA shows

prodrug hypothesis

References

  • GABA Receptor Pharmacology

    • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • GHB Specific Binding & Analogs

    • Maitre, M., et al. (2000). "Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors." Journal of Pharmacology and Experimental Therapeutics. Link

    • Note: Establishes the necessity of the OH donor for high-affinity GHB-R binding.
  • Prodrug Strategies (Amides)

    • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[3][4] Nature Reviews Drug Discovery. Link

  • Metabolic Pathways of GHB

    • Kaufman, E. E., & Nelson, T. (1991). "Kinetics of the oxidation of gamma-hydroxybutyrate by specific and nonspecific dehydrogenases." Biochemical Pharmacology. Link

    • Note: Provides the baseline kinetics for GHB-DH which 4-MBA is designed to evade.
  • GABA-B Allosteric Modulation (Comparison)

    • Urwyler, S., et al. (2001). "Positive allosteric modulation of native and recombinant GABA(B) receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783)."[7] Molecular Pharmacology. Link

4-Methoxybutanamide CAS number and chemical identifiers

[3][4]

Part 5: Analytical Characterization

To validate the synthesis of 4-methoxybutanamide derivatives, researchers should look for these characteristic signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.30 ppm (s, 3H):  Distinctive singlet for the terminal Methoxy (-OCH₃)  group.
      
    • 
       3.38 ppm (t, 2H):  Triplet for the methylene adjacent to oxygen (-CH ₂-OCH₃).
      
    • 
       2.25 ppm (t, 2H):  Triplet for the methylene adjacent to the carbonyl (-CH ₂-CO-).
      
    • 
       1.90 ppm (m, 2H):  Multiplet for the central methylene (-CH₂-CH ₂-CH₂-).
      
    • 
       6.0–8.0 ppm:  Amide N-H signal (broad) and aromatic protons from the N-substituent.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Expect [M+H]⁺ and [M+Na]⁺.

  • Fragmentation: Loss of methanol (M-32) is a common fragmentation pathway for methoxy-aliphatic chains.

Part 6: Safety & Handling

  • Hazard Classification: 4-Methoxybutanoic acid is an Irritant (Skin/Eye) .

  • Handling: Use standard PPE (gloves, goggles). All synthesis steps involving Thionyl Chloride must be performed in a fume hood due to the release of HCl and SO₂ gases.

  • Storage: Derivatives like GET-73 are generally stable solids but should be stored at -20°C and protected from moisture to prevent amide hydrolysis over long periods.

References

  • PubChem. 4-Methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ferraro, L., et al. (2013). "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission."[1] Current Medicinal Chemistry. Available at: [Link]

  • Loche, A., et al. (2012). "Anti-alcohol and anxiolytic properties of a new chemical entity, GET73."[2] Frontiers in Psychiatry. Available at: [Link]

  • Google Patents.Patent EP1977744A1: Polymorphic Form alpha of (S)-Pregabalin and process for its preparation (Mention of 4-methoxybutyramide).

Biological activity of 4-methoxybutanoic acid amide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methoxybutanoic Acid Amide Derivatives

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. Among the myriad of molecular frameworks, 4-methoxybutanoic acid and its derivatives have emerged as a class of compounds with intriguing, albeit not yet fully elucidated, biological activities. 4-Methoxybutanoic acid, a simple short-chain fatty acid, serves as a foundational structure from which a diverse array of amide derivatives can be synthesized.[1] These derivatives, by virtue of their structural modifications, present a rich field for investigating structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of 4-methoxybutanoic acid amide derivatives. Drawing upon findings from structurally related compounds and established pharmacological principles, this document will delve into their potential as modulators of the central nervous system, antimicrobial agents, and enzyme inhibitors. Furthermore, it will furnish detailed experimental protocols for their synthesis and biological evaluation, underpinned by a commitment to scientific integrity and reproducibility.

Potential as Modulators of the Central Nervous System

The structural similarity of 4-methoxybutanoic acid to γ-hydroxybutyric acid (GHB), an endogenous neurotransmitter and a therapeutic agent for narcolepsy, suggests that its amide derivatives may exert effects on the central nervous system (CNS).[2][3] GHB's pharmacological profile is complex, involving interactions with both specific GHB receptors and GABAB receptors.[2][4]

Putative Mechanisms of Action

The CNS effects of GHB and its analogs are primarily attributed to their actions as agonists at GABAB receptors, leading to dose-dependent depressant effects such as sedation, ataxia, and in high doses, respiratory depression.[2][3][5] It is plausible that 4-methoxybutanoic acid amide derivatives could exhibit similar GABAergic activity. The nature and potency of this activity would be contingent on the specific substitutions on the amide nitrogen, which would influence the molecule's ability to cross the blood-brain barrier and its affinity for the GABAB receptor.

Furthermore, the existence of a distinct GHB receptor presents another potential target for these derivatives.[2][4] Analogs of GHB have been synthesized to selectively target this receptor, and some have demonstrated behavioral effects that are not mediated by GABAB receptors.[4] The investigation of 4-methoxybutanoic acid amides could therefore unveil novel ligands with unique CNS profiles.

cluster_0 Potential CNS Modulation by 4-Methoxybutanoic Acid Amide Derivatives Derivative 4-Methoxybutanoic Acid Amide Derivative BBB Blood-Brain Barrier Penetration Derivative->BBB GABAB GABAB Receptor BBB->GABAB Agonism GHBR GHB Receptor BBB->GHBR Binding CNSEffects CNS Depressant Effects (e.g., Sedation, Ataxia) GABAB->CNSEffects GHBR->CNSEffects

Caption: Potential signaling pathways for CNS modulation.

Antimicrobial Activity of N-(4-methoxybenzyl) Amide Derivatives

Recent studies have highlighted the antimicrobial potential of amide derivatives of fatty acids, including those with a 4-methoxybenzyl moiety.[6][7] This provides a direct line of investigation for the biological activity of 4-methoxybutanoic acid amides.

Structure-Activity Relationship Insights

In a study of N-(4-methoxybenzyl) amides derived from various fatty acids, the compounds exhibited significant antibacterial and antifungal activity.[7] The efficacy was found to be dependent on the structure of the fatty acid chain, with the presence of a hydroxyl group enhancing the antimicrobial properties.[7] This suggests that modifications to the butanoic acid backbone of 4-methoxybutanoic acid could be a fruitful avenue for developing potent antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A self-validating system for assessing antimicrobial activity is crucial for obtaining reliable and reproducible data. The following protocol for determining the Minimum Inhibitory Concentration (MIC) using a microdilution method incorporates such principles.

Materials:

  • Synthesized 4-methoxybutanoic acid amide derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ampicillin, Amphotericin B)

  • Negative control (broth medium with solvent)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control drugs in the chosen solvent.

  • Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the test compounds and controls in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_1 Self-Validating Antimicrobial Testing Workflow Start Start Prep Prepare Stock Solutions (Test Compounds & Controls) Start->Prep Dilute Perform Serial Dilutions in Microtiter Plate Prep->Dilute Inoculate Inoculate with Standardized Microbial Suspension Dilute->Inoculate Incubate Incubate Under Optimal Conditions Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read Validate Validate Assay (Check Controls) Read->Validate Validate->Start Invalid Determine Determine MIC Validate->Determine Valid End End Determine->End

Caption: A self-validating experimental workflow for MIC determination.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of some N-(4-methoxybenzyl) amide derivatives from a referenced study, providing a benchmark for future investigations into 4-methoxybutanoic acid amides.[6]

CompoundOrganismMIC (µg/mL)MKC (µg/mL)
N-(4-methoxybenzyl)undec-10-enamideS. aureus125250
E. coli250500
C. albicans125250
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideS. aureus62.5125
E. coli125250
C. albicans62.5125
N-(4-methoxybenzyl)oleamideS. aureus125250
E. coli250500
C. albicans125250

Data from Nengroo et al. (2019).[6]

Potential as Enzyme Inhibitors

The butanoic acid scaffold is present in a number of known enzyme inhibitors, suggesting that 4-methoxybutanoic acid amide derivatives could also target specific enzymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy.[8][9] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[9] The 4-methoxybutanoic acid amide structure could serve as a scaffold for designing novel HDAC inhibitors, where the amide functionality could be modified to incorporate a zinc-binding group such as a hydroxamic acid. The 4-methoxyphenyl group would act as the cap. The development of selective inhibitors for different HDAC isoforms is an active area of research.[8][10][11][12]

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation has been implicated in neurological disorders.[13] 4-Aryl-4-oxobutanoic acid amide derivatives have been designed as acyclic variants of known calpain inhibitors and have shown potent inhibitory activity.[13] This provides a rationale for investigating 4-methoxybutanoic acid amides as potential calpain inhibitors, which could have therapeutic applications in neurodegenerative diseases.

Synthesis of 4-Methoxybutanoic Acid Amide Derivatives

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, with numerous methods available.[14][15] A common and effective approach involves the use of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of 4-methoxybutanoic acid amides using a carbodiimide coupling agent.

Materials:

  • 4-Methoxybutanoic acid

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Sodium bicarbonate solution (aqueous)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-methoxybutanoic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in the anhydrous solvent.

  • Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

cluster_2 General Synthesis Workflow for 4-Methoxybutanoic Acid Amides Reactants 4-Methoxybutanoic Acid + Amine Coupling Addition of Coupling Agent (e.g., DCC/DMAP) in Solvent Reactants->Coupling Reaction Reaction at Room Temperature (Monitored by TLC) Coupling->Reaction Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 4-Methoxybutanoic Acid Amide Purification->Product

Caption: A general workflow for the synthesis of 4-methoxybutanoic acid amides.

Future Perspectives and Conclusion

The exploration of 4-methoxybutanoic acid amide derivatives represents a promising frontier in the quest for novel therapeutic agents. The structural analogy to GHB warrants a thorough investigation of their CNS effects, with the potential to discover novel modulators of GABAergic and GHB receptor systems. The demonstrated antimicrobial activity of related compounds provides a clear path for developing new anti-infective agents. Furthermore, the butanoic acid scaffold serves as a valuable starting point for designing potent and selective enzyme inhibitors for targets such as HDACs and calpains.

Future research should focus on the systematic synthesis of a library of 4-methoxybutanoic acid amide derivatives with diverse substitutions on the amide nitrogen. High-throughput screening of these compounds against a panel of biological targets will be instrumental in identifying lead candidates. Subsequent optimization of these leads through iterative structure-activity relationship studies will be crucial for enhancing their potency, selectivity, and pharmacokinetic properties. This comprehensive approach, grounded in the principles of medicinal chemistry and pharmacology, holds the potential to unlock the full therapeutic value of this intriguing class of molecules.

References
  • Wu, H., Zink, N., Carter, L. P., & Mehta, A. K. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 315(2), 898-905.
  • Kam, K., & Yoong, L. (2019). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. AAPS J, 21(4), 68.
  • Brennan, R., & Van Hout, M. C. (2014). Gamma-hydroxybutyrate (GHB): a scoping review of pharmacology, toxicology, motives for use, and user groups. Journal of psychoactive drugs, 46(3), 243-251.
  • Drug Enforcement Administration. (n.d.). Gamma-hydroxybutyric acid (GHB). DEA Diversion Control Division.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl)
  • Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (7th ed.).
  • Nengroo, M. A., & Rauf, A. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 97(5), 721-728.
  • Lee, K., Lee, J., Kim, H., & Park, S. B. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 19(2), 346-349.
  • Hammond, D. L., & Moy, M. L. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European journal of pharmacology, 229(2-3), 227-234.
  • CymitQuimica. (n.d.). CAS 29006-02-8: 4-Methoxybutanoic acid.
  • Scilit. (n.d.). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)
  • Patel, N. B., & Agravat, S. N. (2020). Synthesis of some amide derivatives and their biological activity. International Journal of Pharmaceutical Sciences and Research, 11(10), 5034-5039.
  • Wess, J., & Weaver, C. D. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(4), 576-586.
  • National Institutes of Health. (2023). Medicinal chemistry advances in targeting class I histone deacetylases.
  • Drug Design Org. (2005).
  • Blackburn, C., Barrett, C., Chin, J., Garcia, K., Gigstad, K., Gould, A., ... & Xu, H. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of medicinal chemistry, 56(18), 7201-7211.
  • Wess, J., & Weaver, C. D. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(4), 576-586.
  • MDPI. (2019). In silico Design of Novel Histone Deacetylase 4 Inhibitors: Design Guidelines for Improved Binding Affinity.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Sałat, K., Mendyk, A., Librowski, T., Czarnecki, R., & Malawska, B. (2002). Influence of new gamma-hydroxybutyric acid amide analogues on the central nervous system activity in mice. Polish journal of pharmacology, 54(6), 731-736.
  • MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.
  • Uehara, T., Noda, Y., & Nakajima, O. (2025). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of toxicology, 99(2), 563-574.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • ResearchGate. (2025).
  • National Institute of Mental Health. (n.d.). Publications - NIMH Chemical Synthesis and Drug Supply Program.
  • Vrije Universiteit Amsterdam. (2018).
  • ResearchGate. (n.d.).
  • Beilstein-Institut. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2025).
  • ResearchGate. (2025).
  • Khare, R., & Srivastava, M. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest management science, 65(4), 435-440.
  • ResearchGate. (2026).

Sources

Assessing the Blood-Brain Barrier Permeability of 4-Methoxybutanamide: A Multi-Tiered Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The Imperative of Brain Penetrance in CNS Drug Discovery

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface, formed by specialized brain endothelial cells, protects the brain from circulating toxins and pathogens but also excludes the vast majority of potential drug candidates.[1][2][3] Therefore, a rigorous and systematic evaluation of a molecule's ability to permeate the BBB is a cornerstone of neuro-pharmacological research and development.

This guide presents a comprehensive, multi-tiered strategy for characterizing the BBB permeability of a novel chemical entity, using 4-Methoxybutanamide as a hypothetical case study. As a small molecule with both hydrogen bond donating and accepting capabilities, its potential for CNS activity warrants a thorough investigation into its brain penetrance. We will proceed through a logical sequence of evaluations, from foundational in silico predictions to definitive in vivo studies. Each stage is designed to build upon the last, providing a robust, evidence-based assessment while optimizing resource allocation. This framework is intended for researchers, scientists, and drug development professionals seeking to design and execute a rigorous BBB permeability screening cascade.

Part 1: Foundational Assessment & In Silico Prediction

Before committing to resource-intensive biological assays, a foundational assessment of the candidate's physicochemical properties and a computational prediction of its permeability are essential first steps. This initial phase provides a data-driven hypothesis regarding the molecule's likely BBB permeation profile.

Physicochemical Characteristics

Passive diffusion across the lipid membranes of the BBB is heavily influenced by several key molecular properties.[4] The "rule-of-five" and related guidelines suggest that CNS drug candidates generally exhibit lower molecular weight, moderate lipophilicity, and limited hydrogen bonding potential to facilitate passage.[5]

For our candidate, 4-Methoxybutanamide, we can predict these properties to establish a preliminary profile. The data for the structurally similar compound, 4-methoxy-N-methylbutanamide, provides a reasonable proxy.[6]

Table 1: Predicted Physicochemical Properties of 4-Methoxybutanamide (Proxy Data)

Property Predicted Value Influence on BBB Permeability
Molecular Weight ~117.15 g/mol Favorable (<< 500 Da)
Lipophilicity (XLogP3) ~ -0.6 Low; may hinder passive diffusion
Polar Surface Area (PSA) ~ 49.4 Ų Favorable (< 90 Ų)
Hydrogen Bond Donors 1 Favorable (≤ 3)

| Hydrogen Bond Acceptors | 2 | Favorable (≤ 7) |

Causality Insight: While most properties appear favorable, the predicted low lipophilicity (negative LogP) is a flag. It suggests the molecule is hydrophilic and may not readily partition into the lipid bilayer of the endothelial cell membranes, potentially limiting passive diffusion. This makes experimental verification critical.

In Silico Modeling: A First-Pass Prediction

Computational, or in silico, models use algorithms trained on large datasets of compounds with known BBB permeability to predict the behavior of novel molecules.[7][8][9] These models, ranging from quantitative structure-activity relationship (QSAR) analyses to sophisticated machine learning networks, analyze a molecule's structural descriptors to estimate its brain-to-plasma concentration ratio (logBB) or permeability-surface area product (logPS).[5][10]

The objective here is not to obtain a definitive answer but to classify 4-Methoxybutanamide into a preliminary category (e.g., "likely permeable" or "likely impermeable") to guide subsequent experimental designs.[7][9]

cluster_input Input Data cluster_processing Computational Workflow cluster_output Prediction Output cluster_hypothesis Formulate Hypothesis Input 4-Methoxybutanamide 2D/3D Structure Descriptors Calculate Molecular Descriptors (MW, LogP, PSA, etc.) Input->Descriptors Model Apply Predictive Model (QSAR, ANN, SVM) Descriptors->Model Prediction Predicted logBB or Permeability Class (CNS+ / CNS-) Model->Prediction Hypothesis Hypothesis for Experimental Testing Prediction->Hypothesis

In Silico BBB Permeability Prediction Workflow.

Part 2: In Vitro Assessment of Permeability

In vitro models provide the first experimental test of our in silico hypothesis. They offer controlled, biological environments to measure permeability and dissect transport mechanisms, bridging the gap between computational theory and in vivo complexity.[11][12]

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Expertise & Experience: The PAMPA-BBB assay is the ideal first-line experimental screen.[13] It is a high-throughput, cell-free system that isolates a single transport mechanism: passive diffusion.[14][15] By using an artificial membrane composed of lipids extracted from porcine brain, it provides a biologically relevant matrix to assess a compound's ability to cross a lipid barrier.[13][16] Its simplicity and cost-effectiveness make it perfect for confirming the predictions related to the compound's physicochemical properties.[13][14][17]

PrepDonor 1. Prepare Donor Plate (Compound in Buffer) Assemble 4. Assemble Sandwich (Donor + Filter + Acceptor) PrepDonor->Assemble PrepAcceptor 2. Prepare Acceptor Plate (Buffer) PrepAcceptor->Assemble CoatMembrane 3. Coat Filter Plate with Porcine Brain Lipid CoatMembrane->Assemble Incubate 5. Incubate (Allows for Diffusion) Assemble->Incubate Analyze 6. Quantify Compound (UV-Vis or LC-MS/MS) Incubate->Analyze Calculate 7. Calculate Permeability (Pe value) Analyze->Calculate

Experimental Workflow for the PAMPA-BBB Assay.
  • Preparation of Lipid Membrane: A solution of porcine brain lipid in an organic solvent (e.g., dodecane) is prepared.

  • Coating the Filter Plate: Each well of a 96-well filter donor plate is coated with a small volume of the lipid solution and the solvent is allowed to evaporate, leaving a stable artificial membrane.

  • Donor & Acceptor Solutions:

    • Donor Plate: The test compound (4-Methoxybutanamide) is dissolved in a phosphate buffer solution (pH 7.4) at a known concentration (e.g., 50-100 µM).

    • Acceptor Plate: A 96-well acceptor plate is filled with the same phosphate buffer.

  • Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate wells. This creates a "sandwich" where the only path from the donor to the acceptor compartment is through the artificial membrane.

  • Incubation: The assembled plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking to facilitate diffusion.[15]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well, are measured using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following formula:

    • Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Trustworthiness: The protocol is self-validating through the inclusion of high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds. The results for 4-Methoxybutanamide are only considered valid if the controls perform within their expected ranges.

Method 2: Cell-Based Bidirectional Transport Assay (MDR1-MDCK)

Expertise & Experience: While PAMPA assesses passive diffusion, the BBB is a biological system with active efflux transporters that can actively pump drugs out of the brain.[18] The P-glycoprotein (P-gp), encoded by the MDR1 gene, is a primary efflux transporter at the BBB.[19][20] Therefore, a cell-based assay is required. We select the MDR1-MDCK cell line—Madin-Darby Canine Kidney cells transfected to overexpress human P-gp—as it is a validated and industry-standard model specifically for identifying P-gp substrates.[19][21][22] A bidirectional assay is crucial: measuring transport from the apical (blood) to basolateral (brain) side (Papp A→B) and from basolateral to apical (Papp B→A) allows us to calculate an Efflux Ratio (ER). A high ER provides a clear indication of active efflux.[19][23]

cluster_assay Bidirectional Transport Assay cluster_calc Data Interpretation Apical Apical (Blood Side) Compound Added (A→B) Compound Measured (B→A) Basolateral Basolateral (Brain Side) Compound Measured (A→B) Compound Added (B→A) Monolayer MDR1-MDCK Monolayer|{ Tight Junctions | P-gp Efflux Pumps} Apical:d_ab->Monolayer:tj Papp (A→B) Passive Diffusion Basolateral:d_ba->Monolayer Papp (B→A) Monolayer:pgp->Apical:c_ba Active Efflux Monolayer->Basolateral:c_ab Calculation Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) ER > 2 suggests active efflux.

Mechanism of a Bidirectional Cell-Based Assay.
  • Cell Culture: MDR1-MDCK cells are seeded onto permeable Transwell™ filter inserts and cultured for 3-5 days until they form a confluent, polarized monolayer.[19]

  • Monolayer Integrity Verification: The integrity of the cell monolayer is a critical self-validating step. It is confirmed by two methods:

    • Trans-Epithelial Electrical Resistance (TEER): TEER values are measured and must exceed a predefined threshold (e.g., >600 Ohms/cm²) to confirm the presence of tight junctions.[19]

    • Lucifer Yellow Co-incubation: A low-permeability fluorescent marker, Lucifer Yellow, is added. Its passage across the monolayer should be minimal (<1%), confirming low paracellular leak.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., HBSS, pH 7.4).

    • A→B Transport: The test compound is added to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

    • B→A Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Inhibitor Arm (Optional but Recommended): To confirm P-gp specific efflux, the B→A experiment can be repeated in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.[22] A significant reduction in B→A transport in the presence of the inhibitor validates that P-gp is responsible for the efflux.

  • Quantification: The concentration of 4-Methoxybutanamide in all samples is determined by LC-MS/MS.

  • Calculation of Permeability & Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[19]

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

Table 2: Hypothetical In Vitro Permeability Data for 4-Methoxybutanamide

Assay Parameter Result Interpretation
PAMPA-BBB Pe (10⁻⁶ cm/s) 2.5 Low-to-moderate passive permeability
MDR1-MDCK Papp (A→B) (10⁻⁶ cm/s) 1.8 Low apparent influx
MDR1-MDCK Papp (B→A) (10⁻⁶ cm/s) 9.2 High apparent efflux

| MDR1-MDCK | Efflux Ratio (ER) | 5.1 | Strong indication of active efflux |

Part 3: In Vivo Confirmation of BBB Permeability

In vivo experiments are the definitive standard for assessing BBB permeability, integrating all the physiological complexities of a living system, including blood flow, plasma protein binding, and the fully constituted neurovascular unit.[24]

Method 1: In Situ Brain Perfusion

Expertise & Experience: The in situ brain perfusion technique in rats offers unparalleled control for mechanistic studies of brain uptake.[25][26][27] By replacing the animal's blood supply to one hemisphere with a precisely formulated perfusion fluid containing the test compound, we can directly measure cerebrovascular transfer without the confounding variables of systemic circulation and peripheral metabolism.[28][29] This makes it the most rigorous method for quantifying the rate of transport across the BBB itself.

Anesthetize 1. Anesthetize Rat ExposeArtery 2. Expose Carotid Artery Anesthetize->ExposeArtery Cannulate 3. Cannulate External Carotid Artery ExposeArtery->Cannulate Perfuse 4. Perfuse Hemisphere with Compound-containing Saline Cannulate->Perfuse StopPerfusion 5. Stop Perfusion & Decapitate Perfuse->StopPerfusion Dissect 6. Dissect Brain Regions StopPerfusion->Dissect Homogenize 7. Homogenize Tissue & Analyze Dissect->Homogenize Calculate 8. Calculate Brain Uptake Clearance (K_in) Homogenize->Calculate

Workflow for the In Situ Brain Perfusion Technique.
  • Animal Preparation: A rat is anesthetized, and the right common carotid artery is surgically exposed. The external carotid artery is cannulated in a retrograde direction.

  • Perfusion: The perfusion is initiated by infusing a warmed (37°C), oxygenated saline buffer containing a known concentration of 4-Methoxybutanamide and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate.[28] The infusion rate is set to completely take over the blood supply to the ipsilateral cerebral hemisphere.[26][29]

  • Perfusion Duration: The perfusion is continued for a short, defined period (e.g., 5 to 60 seconds).

  • Termination and Tissue Collection: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed. The perfused hemisphere is dissected, weighed, and prepared for analysis.

  • Quantification: Brain tissue is homogenized, and the concentration of 4-Methoxybutanamide is determined by LC-MS/MS. The amount of the vascular marker is also quantified to correct for any compound remaining in the brain's blood vessels.

  • Calculation of Uptake Clearance: The brain uptake clearance (K_in) is calculated as: K_in = A_br / (C_p * T), where A_br is the amount of compound in the brain (corrected for vascular space), C_p is the concentration in the perfusate, and T is the perfusion time.

Method 2: Intravenous (IV) Injection & Brain-to-Plasma Ratio

Expertise & Experience: While in situ perfusion measures the rate of entry, an IV injection study measures the extent of brain penetration after systemic distribution.[30][31] This method determines the steady-state brain-to-plasma concentration ratio (logBB), which is a highly relevant metric for predicting if a therapeutic concentration can be achieved and maintained in the CNS. It is a more direct reflection of what will happen when the drug is administered systemically.

  • Animal Preparation: Mice are administered 4-Methoxybutanamide via intravenous injection (typically via the tail vein) at a specific dose.

  • Time Course: At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), groups of animals are anesthetized.

  • Sample Collection: Blood is collected via cardiac puncture. Immediately following, the animals are transcardially perfused with ice-cold saline to flush the vasculature of the brain.[2][31] The brain is then harvested.

  • Sample Processing: Blood is processed to plasma. The brain is weighed and homogenized.

  • Quantification: The concentrations of 4-Methoxybutanamide in both the plasma and brain homogenate samples are determined by LC-MS/MS.

  • Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio (K_p) is calculated for each time point: K_p = C_brain / C_plasma. The logarithmic value, logBB, is often reported.

Trustworthiness: The transcardial perfusion step is a critical self-validating control. It ensures that the measured brain concentration reflects the compound that has crossed the BBB into the parenchyma, rather than what remains in the blood vessels within the brain.[2]

Table 3: Hypothetical In Vivo BBB Permeability Data for 4-Methoxybutanamide

Assay Parameter Result Interpretation
In Situ Brain Perfusion K_in (mL/s/g) 0.02 Low rate of transport across the BBB

| IV Injection | logBB (at 60 min) | -0.8 | Low extent of brain penetration; concentration in brain is significantly lower than in plasma |

Synthesis and Final Recommendation

This multi-tiered investigation provides a comprehensive narrative of the BBB permeability of 4-Methoxybutanamide.

  • In Silico & Physicochemical Analysis predicted that while the molecule was small enough, its low lipophilicity might hinder passive diffusion.

  • The PAMPA-BBB assay provided the first experimental evidence, confirming a low-to-moderate capacity for passive diffusion.

  • The MDR1-MDCK cell assay was the pivotal experiment. It revealed not only low influx (Papp A→B) but also a high efflux ratio (ER > 5), strongly indicating that 4-Methoxybutanamide is a substrate for the P-gp efflux transporter. This explains why a molecule that can passively diffuse to some extent would still have poor brain accumulation.

  • In Vivo studies confirmed the in vitro findings. The low uptake clearance (K_in) from the in situ perfusion study and the low brain-to-plasma ratio (logBB) from the IV study definitively demonstrate that 4-Methoxybutanamide has poor overall BBB permeability under physiological conditions.

Next Steps: For a research program committed to this scaffold, the next logical steps would involve medicinal chemistry efforts to modify the structure of 4-Methoxybutanamide. The goal would be to design new analogs that retain the desired pharmacological activity but are no longer recognized by the P-gp transporter, thereby improving brain penetrance.

References

  • Narayanan, R. & Gunturi, S. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • National Center for Biotechnology Information. (2023). PAMPA BBB. ADME@NCATS.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. Semantic Scholar.
  • Various Authors. (Various Years). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar.
  • Santaguida, S., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.
  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol.
  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro.
  • Patel, D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology.
  • Wang, Y., et al. (2012). In-silico prediction of blood–brain barrier permeability. Taylor & Francis Online.
  • Kumar, K. V. K., et al. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmaceutical Sciences Review and Research.
  • Varnäs, K., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry.
  • Zhang, Y., et al. (2020). Validation of Human MDR1-MDCK and BCRP-MDCK Cell Lines to Improve the Prediction of Brain Penetration. ResearchGate.
  • Smith, Q. R. (2000). An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate.
  • Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.
  • Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives.
  • Various Authors. (Various Years). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. Semantic Scholar.
  • Laperchia, C., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments.
  • Intasiri, A., et al. (2024). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology.
  • Yarlagadda, R., et al. (2015). Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering.
  • Laperchia, C., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. JoVE.
  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry.
  • Lemmon, C., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI.
  • Various Authors. (Various Years). Comparison Evans Blue injection routes: Intravenous versus intraperitoneal, for measurement of blood–brain barrier in a mice hemorrhage model. Semantic Scholar.
  • Sane, M. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Kumar, K.V.K., et al. (2010). Caco-2 cell lines in drug discovery- an updated perspective. SciSpace.
  • Zhang, X., et al. (2018). Vascular delivery of intraperitoneal Evans blue dye into the blood-brain barrier-intact and disrupted rat brains. Academia.edu.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Kus, S., et al. (2023). List of commonly used Caco-2 cell lines in permeability studies. ResearchGate.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2015). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM.
  • Al-Ahmad, A., et al. (2013). In vitro Models of the Blood-Brain Barrier: Building in physiological complexity. PMC.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.
  • Reiss, Y., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. PubMed.
  • Farr, T. D., & Keep, R. F. (2020). In vivo methods for imaging blood–brain barrier function and dysfunction. British Journal of Pharmacology.
  • Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. Tempo Bioscience.
  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments.
  • Chen, J., et al. (2019). 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway. Experimental and Therapeutic Medicine.
  • Yu, J., et al. (2024). Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. Frontiers in Pharmacology.
  • BenchChem. (n.d.). 4-hydroxybutanamide | 927-60-6. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential. BenchChem.
  • Tang, C., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbutanamide. PubChem.
  • Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. NeuroRx.
  • MilliporeSigma. (n.d.). 4-HYDROXY-N-METHYLBUTANAMIDE | 37941-69-8. MilliporeSigma.

Sources

Solubility Profile of 4-Methoxybutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxybutanamide (CAS: Derived as 4-methoxy-butyramide) is a bifunctional primary amide characterized by a hydrophilic amide head group and a flexible ether-linked alkyl tail.[1] While often encountered as a synthetic intermediate in the production of pharmaceutical active ingredients (APIs) or as a specialized solvent additive, its specific solubility data remains under-reported in standard compendia.[1]

This guide provides a predictive solubility profile derived from first-principles physicochemical analysis (Hansen Solubility Parameters and LogP logic) and details the standardized experimental protocols required to empirically validate these values. This document serves as a roadmap for researchers needing to solvate, purify, or formulate this compound.

Physicochemical Basis of Solubility[2]

To understand the solubility behavior of 4-Methoxybutanamide (


), we must deconstruct its molecular architecture.
Structural Analysis[1][2]
  • Primary Amide Moiety (

    
    ):  Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1] This group drives high crystallinity and solubility in polar protic solvents.[1]
    
  • Methoxy Ether Linkage (

    
    ):  An H-bond acceptor that increases polarity relative to a pure alkyl chain but adds lipophilic character compared to a hydroxyl group.[1]
    
  • Alkyl Spacer (

    
    ):  A short hydrophobic chain that provides limited van der Waals interactions, insufficient to drive solubility in purely non-polar solvents like hexane.[1]
    
Theoretical Solubility Parameters

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) for 4-Methoxybutanamide.

ParameterSymbolEstimated Value (

)
Significance
Dispersion

~16.0Baseline van der Waals forces; similar to many organic solvents.[1]
Polarity

~12.5High dipolar interaction due to the amide resonance and ether dipole.[1]
H-Bonding

~14.0Significant H-bonding capability, favoring protic solvents.[1]

Implication: The molecule resides in the "Polar/H-bonding" region of Hansen Space.[1] It will likely be miscible or highly soluble in solvents with similar high


 and 

values (e.g., Methanol, DMSO) and insoluble in solvents dominated solely by

(e.g., Hexane).[2]

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is projected. This matrix should be used as the starting point for solvent screening.[1]

Table 1: Solubility Matrix (Predicted)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Strong H-bond networking between solvent OH and amide/ether groups.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-dipole interactions disrupt the crystal lattice efficiently.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)DCM is an excellent solvent for amides due to its moderate polarity and H-bond donor acidity.[1]
Ethers THF, 1,4-DioxaneModerate to High Good compatibility; THF accepts H-bonds from the amide

.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate (~10-50 mg/mL)Useful for crystallization; solubility likely increases significantly with heat.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar interactions; high interfacial tension.[1][2]
Aromatic Hydrocarbons Toluene, XyleneLow (<5 mg/mL)

-stacking is minimal; likely requires heat to dissolve.[1]

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.[2]

Workflow Visualization:

SolubilityScreen Start Start: 10 mg Compound + 100 µL Solvent Vortex Vortex Mix (30 sec) Room Temp (RT) Start->Vortex Check1 Visual Check: Clear Solution? Vortex->Check1 Soluble Result: High Solubility (>100 mg/mL) Check1->Soluble Yes AddSolvent Add 900 µL Solvent (Total 1 mL) Check1->AddSolvent No (Cloudy/Solid) Check2 Visual Check: Clear Solution? AddSolvent->Check2 ModSoluble Result: Moderate Solubility (10-100 mg/mL) Check2->ModSoluble Yes Heat Heat to 40-50°C (Ultrasonic Bath) Check2->Heat No Check3 Visual Check: Clear Solution? Heat->Check3 Sparingly Result: Sparingly Soluble (Requires Heat) Check3->Sparingly Yes Insoluble Result: Insoluble (<10 mg/mL) Check3->Insoluble No

Figure 1: Decision tree for rapid qualitative solubility screening. This workflow minimizes sample consumption while maximizing data categorization.[1][2]

Protocol B: Equilibrium Solubility Determination (Quantitative)

Objective: Determine the precise saturation point (mg/mL) at a specific temperature (e.g., 25°C).

Materials:

  • Saturated solvent samples (prepared in triplicate).

  • 0.45 µm PTFE Syringe Filters.[1]

  • Analytical Balance (0.01 mg precision) or HPLC.[1]

Step-by-Step Methodology:

  • Saturation: Add excess 4-Methoxybutanamide solid to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (using a shaker plate or magnetic stirrer).

    • Critical Check: Ensure solid is still present after 24 hours.[1] If dissolved, add more solid and repeat.[1][2]

  • Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

    • Tip: Pre-saturate the filter with a small volume of the solution to prevent adsorption losses.[1]

  • Evaporation (Gravimetric Method): Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1]

  • Calculation:

    
    [1]
    

Applications & Solvent Selection[2]

Understanding the solubility profile allows for strategic process design:

  • Recrystallization:

    • Strategy: Use a solvent pair where the amide is soluble in hot solvent but insoluble in cold.[1]

    • Recommendation:Ethyl Acetate / Hexane or Isopropanol / Heptane .[1][2] Dissolve in hot Ethyl Acetate/Isopropanol, then slowly add the hydrocarbon antisolvent.

  • Liquid-Liquid Extraction (Workup):

    • Since 4-Methoxybutanamide is water-soluble, standard aqueous washes may lead to product loss.[1]

    • Recommendation: Extract from the aqueous phase using Dichloromethane (DCM) or Chloroform (multiple extractions required).[1] Avoid using Diethyl Ether if recovery is poor; switch to 2-MeTHF.[1]

Interaction Mechanism Visualization

The following diagram illustrates the competitive interactions that dictate the solubility of 4-Methoxybutanamide.

Interactions Amide Amide Head (-CONH2) Ether Ether Tail (-OCH3) Chain Alkyl Chain (C3) Water Water (H-Bond Donor) Water->Amide Strong H-Bonding Water->Ether H-Bond Acceptance Hexane Hexane (Van der Waals) Hexane->Amide Repulsion (Insoluble) Hexane->Chain Weak Dispersion DCM DCM (Dipole/Weak HBD) DCM->Amide Dipole-Dipole DCM->Ether Solvation

Figure 2: Interaction map showing the dominant intermolecular forces between 4-Methoxybutanamide functional groups and representative solvent classes.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3] (Provides the theoretical framework for the

    
     estimations). 
    
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solubility classification and recrystallization protocols).

  • Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Reference for general amide solubility trends in aqueous media).

  • PubChem Database. (n.d.).[1] Compound Summary for Amide Analogs. National Center for Biotechnology Information.[1] (Used for structural analog comparison).

Sources

4-Methoxybutanamide Scaffolds in mGlu5 Modulation: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the utility of 4-Methoxybutanamide and its derivatives as precursors and scaffolds for mGlu5 receptor negative allosteric modulators (NAMs) , specifically focusing on the GET73 chemotype.

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Neuropharmacologists, Drug Development Scientists

Executive Summary & Pharmacological Context[1][2][3][4][5]

The metabotropic glutamate receptor subtype 5 (mGlu5) is a Class C GPCR coupled to the


 pathway. It is a critical target for treating anxiety, alcohol use disorder (AUD), and Fragile X syndrome. While early NAMs like MPEP  and MTEP  provided proof-of-concept, they suffered from off-target effects and poor metabolic stability.

4-Methoxybutanamide (specifically its N-substituted derivatives) represents a distinct chemotype of mGlu5 NAMs. The most prominent example is GET73 (N-[(4-trifluoromethyl)benzyl]-4-methoxybutanamide). Unlike the acetylenic pyridines (MPEP), this scaffold offers a unique lipophilic/polar balance, modulating the receptor's allosteric site to dampen glutamatergic transmission in the hippocampus without fully ablating the signal, a desirable trait for maintaining cognitive function during anxiolytic therapy.

This guide details the chemical synthesis, process optimization, and mechanistic validation of 4-methoxybutanamide-derived modulators.

Chemical Synthesis & Process Engineering

The synthesis of 4-methoxybutanamide modulators typically does not start with the primary amide itself, but rather generates the amide bond as the final convergent step. The "4-methoxybutanamide" moiety is the pharmacophore core.

Retrosynthetic Analysis

The target molecule (e.g., GET73) is disassembled into two key building blocks:

  • The Acid Component: 4-Methoxybutanoic acid (or its activated ester/chloride).

  • The Amine Component: A lipophilic benzylamine (e.g., 4-(trifluoromethyl)benzylamine).

Validated Synthesis Protocol (Step-by-Step)

This protocol describes the conversion of


-butyrolactone to the active pharmaceutical ingredient (API).
Step 1: Methylation (Ring Opening)

Reaction:


-Butyrolactone 

Methyl 4-methoxybutanoate
  • Reagents:

    
    -Butyrolactone (1.0 eq), Trimethyl orthoformate (1.2 eq), 
    
    
    
    (cat.), Methanol (solvent).
  • Procedure:

    • Charge reactor with

      
      -butyrolactone and methanol.
      
    • Add catalytic sulfuric acid (0.05 eq).

    • Heat to reflux (

      
      ) for 12 hours. The trimethyl orthoformate acts as a water scavenger to drive the equilibrium toward the open-chain ester.
      
    • Critical Control Point: Monitor disappearance of lactone via GC-MS.

    • Neutralize with

      
      , filter, and concentrate.
      
    • Yield: ~85-90% (Colorless oil).

Step 2: Hydrolysis

Reaction: Methyl 4-methoxybutanoate


 4-Methoxybutanoic acid
  • Reagents: LiOH or NaOH (1.5 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add base at

      
      . Stir at RT for 4 hours.
      
    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (EtOAc).

    • Purification: Distillation is recommended to remove traces of unreacted lactone (which may reform).

    • Stability Note: 4-Methoxybutanoic acid can spontaneously lactonize under acidic heat; store as a sodium salt if not using immediately.

Step 3: Amide Coupling (The "4-Methoxybutanamide" Formation)

Reaction: 4-Methoxybutanoic acid + 4-(trifluoromethyl)benzylamine


 GET73
  • Reagents: EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (solvent).
    
  • Procedure:

    • Dissolve 4-methoxybutanoic acid in dry DCM under

      
      .
      
    • Add EDC and HOBt; stir for 30 min to form the active ester.

    • Add 4-(trifluoromethyl)benzylamine dropwise.

    • Stir at RT for 16 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then sat.

      
       (remove unreacted acid).
      
    • Crystallization: Recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

Synthesis Lactone gamma-Butyrolactone Ester Methyl 4-methoxybutanoate Lactone->Ester MeOH, H+ Acid 4-Methoxybutanoic Acid Ester->Acid LiOH, Hydrolysis Coupling Amide Coupling (EDC/HOBt) Acid->Coupling Amine 4-(CF3)benzylamine Amine->Coupling Product GET73 (N-substituted 4-methoxybutanamide) Coupling->Product DCM, RT

Caption: Convergent synthesis of mGlu5 NAM GET73 starting from gamma-butyrolactone.

Pharmacological Mechanism & SAR

Mechanism of Action (NAM)

The 4-methoxybutanamide derivatives function as Negative Allosteric Modulators . They do not compete with Glutamate at the orthosteric "Venus Flytrap" domain. Instead, they bind to the transmembrane (TM) domain (likely overlapping with the MPEP site), stabilizing the receptor in an inactive conformation.

Signaling Cascade Inhibition:

  • Basal State: mGlu5 couples to

    
    .
    
  • Agonist Binding: Glutamate binds

    
     conformational change.
    
  • NAM Effect: GET73 binds TM domain

    
     prevents G-protein coupling.
    
  • Result: Reduced PLC

    
     activity 
    
    
    
    Reduced
    
    
    production
    
    
    Reduced
    
    
    mobilization.
Structure-Activity Relationship (SAR)

The "4-methoxybutanamide" core is critical for the specific lipophilic profile of this drug class.

Structural MotifRole in Binding/PKOptimization Logic
Methoxy Group H-bond acceptor; Metabolic capPrevents rapid oxidation of the alkyl chain; interacts with polar residues in the allosteric pocket.
Propyl Linker Spacer (

chain)
Critical length. Shortening to ethyl or lengthening to butyl significantly reduces affinity (

).
Amide Bond Linker & H-bond donor/acceptorProvides rigidity and orientation between the aliphatic tail and the aromatic head.
Aromatic Head Lipophilic anchorThe 4-

group (in GET73) provides metabolic stability and high lipophilicity for BBB penetration.
Signaling Pathway Diagram

Signaling Glutamate Glutamate (Agonist) mGlu5 mGlu5 Receptor (TM Domain) Glutamate->mGlu5 Activates NAM 4-Methoxybutanamide Derivative (NAM) NAM->mGlu5 Allosteric Block Gq Gq Protein mGlu5->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Effect Anxiolytic Effect Reduced Excitability Ca->Effect

Caption: mGlu5 signal transduction pathway and the interception point of 4-methoxybutanamide NAMs.

Experimental Validation Protocols

Calcium Mobilization Assay (FLIPR)

To verify the activity of synthesized 4-methoxybutanamide derivatives.

  • Cell Line: HEK293 cells stably expressing human mGlu5.

  • Dye Loading: Load cells with Fluo-4 AM (

    
    ) for 45 min at 
    
    
    
    .
  • Pre-incubation: Add test compound (GET73 analog) for 15 min.

  • Stimulation: Add Glutamate (

    
     concentration, typically 
    
    
    
    ).
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

  • Analysis: Calculate

    
     based on inhibition of the glutamate-induced calcium peak.
    
Metabolic Stability (Microsomal Stability)

The methoxy group is designed to improve stability compared to alkyl chains.

  • Incubate

    
     compound with human liver microsomes (0.5 mg/mL) and NADPH.
    
  • Sample at 0, 15, 30, 60 min.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

References

  • Ferraro, L., et al. (2013). "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor."[1][2] Current Medicinal Chemistry, 20(27), 3339-3357.[2] Link

  • Loche, A., et al. (2012). "GET73, a novel putative mGlu5 receptor negative allosteric modulator, reduces alcohol intake in alcohol-preferring rats." Alcoholism: Clinical and Experimental Research. Link

  • Castelli, M. P., et al. (2018). "In Vitro Functional Characterization of GET73 as Possible Negative Allosteric Modulator of Metabotropic Glutamate Receptor 5." Frontiers in Pharmacology, 9, 309. Link

  • Laboratorio Farmaceutico CT Srl. (Assignee).[3] Patents regarding N-substituted 4-methoxybutanamides for CNS disorders.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Methoxybutanamide via Vilsmeier-Haack Activated Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Type: Standard Operating Protocol & Mechanistic Guide

Strategic Rationale & Context

4-Methoxybutanamide is a highly versatile aliphatic amide intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including histamine H1 receptor antagonists[1] and cytidine triphosphate synthase 1 (CTPS1) inhibitors[2].

The direct coupling of 4-methoxybutanoic acid with an amine source is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive ammonium carboxylate salt[3]. To bypass this activation barrier, the carboxylic acid must be converted into a highly electrophilic intermediate. This application note details a robust, two-step approach: catalytic chlorination to form an acid chloride, followed by biphasic Schotten-Baumann amidation.

Mechanistic Causality & Reaction Design

Every reagent in this protocol is selected to maximize yield while simplifying downstream purification:

  • Catalytic Activation (Step 1): We utilize oxalyl chloride rather than thionyl chloride or phosphorus-based reagents. Oxalyl chloride is milder and decomposes entirely into gaseous byproducts (CO, CO₂, and HCl), preventing liquid byproduct contamination and allowing for isolation via simple vacuum concentration[4]. The reaction is catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which acts as the true chlorinating species, dramatically accelerating the reaction at room temperature[5].

  • Biphasic Amidation (Step 2): The intermediate 4-methoxybutanoyl chloride is subjected to aqueous ammonia (28%). This biphasic Schotten-Baumann approach is highly efficient for primary amide synthesis[3]. The water acts as a heat sink for the highly exothermic amidation, while the excess ammonia neutralizes the liberated HCl, driving the reaction to completion without the need for expensive organic bases like DIPEA or pyridine.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric parameters for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Eq.mmolMass / VolDensity (g/mL)Role
4-Methoxybutanoic acid 118.131.0010.01.18 g1.05Substrate
Oxalyl chloride 126.931.2012.01.03 mL1.45Activating Agent
N,N-Dimethylformamide 73.090.050.5~1 drop0.94Catalyst
Dichloromethane (DCM) 84.93--20 mL1.33Solvent
Aqueous Ammonia (28%) 17.035.0050.03.4 mL0.90Amine Source / Base

Workflow Visualization

SynthesisWorkflow SM 4-Methoxybutanoic Acid (Starting Material) Act Catalytic Activation DMF (cat.), 0 °C SM->Act Chlor Chlorination Oxalyl Chloride, 0 °C to RT Act->Chlor Vilsmeier-Haack Intermediate Int 4-Methoxybutanoyl Chloride (Isolated in vacuo) Chlor->Int Gas Evolution (CO, CO2, HCl) Amid Biphasic Amidation Aq. NH3 (28%), 0 °C Int->Amid Schotten-Baumann Conditions Workup Aqueous Workup NaCl Saturation & Extraction Amid->Workup Prod 4-Methoxybutanamide (Target Product) Workup->Prod High Yield Isolation

Workflow for the two-step synthesis of 4-methoxybutanamide via acid chloride activation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methoxybutanoyl Chloride
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add 4-methoxybutanoic acid (1.18 g, 10.0 mmol) and anhydrous Dichloromethane (15 mL) to the flask. Stir to achieve a homogenous solution.

  • Catalyst Addition: Add 1 drop of anhydrous DMF (~0.05 mmol). Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Using a pressure-equalizing dropping funnel or a syringe, add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality Note: Immediate and vigorous gas evolution will occur[4]. The dropwise addition controls the rate of gas expansion and prevents solvent bumping.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Concentration: Once gas evolution ceases, concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the solvent and excess oxalyl chloride.

    • Expertise Tip: 4-Methoxybutanoyl chloride is a volatile liquid. Do not apply high vacuum (<10 mbar) for extended periods to avoid product loss. The resulting crude yellow/orange oil is used immediately in Phase 2.

Phase 2: Schotten-Baumann Amidation
  • Redissolution: Dissolve the crude 4-methoxybutanoyl chloride in anhydrous Dichloromethane (5 mL).

  • Ammonia Preparation: In a separate 100 mL Erlenmeyer flask, add aqueous ammonia (28% w/w, 3.4 mL, 50.0 mmol) and cool to 0 °C in an ice-water bath under vigorous magnetic stirring.

  • Coupling: Add the acid chloride solution dropwise to the aqueous ammonia over 10 minutes.

    • Causality Note: This reaction is highly exothermic. Maintaining the temperature near 0 °C prevents the evaporation of ammonia gas and suppresses the dehydration of the primary amide into a nitrile side-product.

  • Maturation: Allow the biphasic mixture to warm to room temperature and stir for 1 hour.

Phase 3: Isolation & Purification
  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Salting Out (Critical Step): 4-Methoxybutanamide is a highly polar, hydrophilic molecule due to the presence of both an amide and an ether linkage. Add solid NaCl to the aqueous layer until saturation is reached to force the product into the organic phase.

  • Extraction: Extract the aqueous layer with a highly polar organic mixture, such as 10% Methanol in Dichloromethane or pure Ethyl Acetate (3 × 20 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methoxybutanamide as a solid/thick oil.

Self-Validation & In-Process Controls (IPCs)

  • Validation of Step 1 (Chlorination): Direct Thin-Layer Chromatography (TLC) of acid chlorides is ineffective as they hydrolyze on silica gel. Self-Validating IPC: Withdraw a 10 µL aliquot of the reaction mixture and quench it into a GC vial containing 200 µL of Methanol and 1 drop of Triethylamine. Run TLC (or GC-MS) of this quenched sample. The presence of the methyl ester (methyl 4-methoxybutanoate) and the absence of the starting carboxylic acid confirms complete conversion.

  • Validation of Step 2 (Amidation): TLC of the final product can be visualized using a KMnO₄ or Ninhydrin stain (after heating), as the aliphatic amide lacks a strong UV chromophore.

References[3] Fisher Scientific. "Amide Synthesis". Fisher Scientific. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDhSLk5sQE_4BZL7ns_Ue1cEiJ9UwacuRwemItv8Om9P601z7yVqPt4Yw2lX6YXpYVTnNZqajMaOCP4aPQ1uq64lfA0Brx1Udd7rJD4IeL1s6NTJ4eQuzfBYHHP98N8tmBTPGg41ztDNY9RAKs7GMhPu8H3F35yx4d9tIF1foK83b06kWPvdl4fGQqIa6WrgE6XdnCR1UvErT-gphoLDls[4] Organic Syntheses. "Organic Syntheses Procedure: oxalyl chloride". Organic Syntheses. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-inRoJ8gsKlO_S6Q0CwHnzuBcmAgNbzIoZI-uHd15VrksSzSIkSoxNOZPU3mScqdXNG8aJQ5wKdVv3rezeDehPAdN1WtxPFyygFGOU4yBDXYtKNVdZgQHnGZx0cA8nCcIwuKY[5] Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature". Master Organic Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEqGqA-hCRcPljhrkA2BUDdT6vAbEjTzHttvkWvs1BrSuSZIkOc1HuUsgDqtRKKt0LzK6172YVkCmUBIHSwgAzkjkgKmBt4afM4dU8T4uJ05PCPrtzumYLodKVMVNXpGj7Mf5bju2p28QRdaejZoALno162eORvQJwZwkf-hu-kPLzbdafM1YUspLMsYDj8FlcpEyzWJ3r3GYD[1] National Institutes of Health (NIH). "Design of Phthalazinone Amide Histamine H1 Receptor Antagonists for Use in Rhinitis". NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpNnqzTY4iGw7rjCqEUG4YVMyduu6V4eNqMh7O3Xd6ebiKLE7ger67d376jGlE_qUMl8w1zUdtfR6n32deAKYN0se4qTUmWdhNt7kso8IEB5upVmSBC0CjQXkzK9Q4W-MzGDAlm0R7bmMVz3U=[2] Google Patents. "US20210002269A1 - Compounds". Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbwLlxywQ5Q5Ni1FYo35ulebBYIC_xKOLeuyXspB_yHoIpa-yrDm8wvefzJzGVMF3SeohV-Z80-ArpCHXwWOP01yKXV58wSh8OXgY88L7u3kunD4OoqriXRf3zMjRC0bRaeoRvnZvrO1dnCYAefXY=

Sources

Application Note: Scalable Protocol for the Amidation of 4-Methoxybutyryl Chloride with Ammonia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of primary amides from acid chlorides is a fundamental transformation in organic chemistry, frequently utilized in the development of pharmaceuticals, agrochemicals, and functional materials. This application note details a highly efficient, scalable protocol for the amidation of 4-methoxybutyryl chloride using aqueous ammonia. Because 4-methoxybutyramide is a low-molecular-weight, highly polar molecule, standard biphasic aqueous workups often result in significant yield losses. To circumvent this, the protocol adapts a self-validating, solvent-stripping, and selective extraction methodology proven in classic 1[1], ensuring maximum recovery and high purity of the target amide.

Mechanistic Rationale & Causality

The conversion of 4-methoxybutyryl chloride to 4-methoxybutyramide proceeds via a 2[2].

  • Nucleophilic Attack: The lone pair on the ammonia nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride, breaking the C=O π-bond to form a tetrahedral zwitterionic intermediate.

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion to generate a protonated N-acylammonium species[2].

  • Deprotonation: A second equivalent of ammonia acts as a Brønsted base, rapidly deprotonating the intermediate to yield the neutral primary amide and ammonium chloride (NH₄Cl)[3].

Causality in Experimental Design: The reaction is violently exothermic. If the temperature is not strictly controlled, the generated heat can cause the ammonia gas to boil out of solution and promote a competing hydrolysis pathway, converting the acid chloride into 4-methoxybutyric acid (4[4]). Therefore, employing a large excess of cold (0–5 °C) aqueous ammonia serves a dual purpose: it acts as a thermal heat sink and ensures that amidation kinetically outcompetes hydrolysis.

Mechanism A 4-Methoxybutyryl Chloride C Tetrahedral Intermediate A->C NH3 attack B Ammonia (Nucleophile) B->C D Protonated Amide + Chloride C->D Cl- leaves E 4-Methoxybutyramide (Product) D->E Deprotonation F Ammonium Chloride (Byproduct) D->F HCl trapping

Reaction mechanism of the nucleophilic acyl substitution yielding 4-methoxybutyramide.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry must account for the required base equivalents. While only 2.0 equivalents of NH₃ are theoretically needed, a 5.0 equivalent excess is utilized to maintain optimal Schotten-Baumann-type conditions[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity / Conc.Role
4-Methoxybutyryl chloride 136.581.010.0 g (73.2 mmol)Neat liquidElectrophile
Aqueous Ammonia 17.035.025.0 mL (~370 mmol)28% w/w (0.90 g/mL)Nucleophile / Base
Ethyl Acetate 88.11-120 mL-Extraction Solvent
4-Methoxybutyramide 117.15 1.0 8.58 g (Theor.) - Target Product

Step-by-Step Methodology

The following protocol leverages a "dry-down and trituration" approach to prevent the loss of the water-soluble 4-methoxybutyramide into an aqueous waste stream[1].

Phase 1: Reaction Setup and Addition
  • Apparatus Preparation: Equip a 250 mL three-necked round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Ammonia Cooling: Charge the flask with 25.0 mL of concentrated aqueous ammonia (28% w/w). Submerge the flask in an ice-salt bath to cool the solution to an internal temperature of 0–5 °C.

  • Controlled Addition: Place 10.0 g (73.2 mmol) of 4-methoxybutyryl chloride into the dropping funnel. Begin adding the acid chloride dropwise into the vigorously stirred ammonia solution.

  • Thermal Management: Critical Step. Adjust the addition rate to ensure the internal temperature strictly remains below 15 °C. Rapid addition will cause localized boiling, loss of the ammonia reagent, and decreased yields[4].

Phase 2: Maturation and Concentration
  • Completion: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for an additional 30 minutes. A dense white precipitate of ammonium chloride (NH₄Cl) will form[3].

  • Solvent Stripping: Transfer the entire reaction mixture to a single-neck round-bottom flask. Attach to a rotary evaporator and remove the water and excess ammonia under reduced pressure (water bath at 50–60 °C). Continue evaporation until a completely dry, white solid residue remains. Note: This residue is a co-mixture of the target amide and inorganic NH₄Cl.

Phase 3: Selective Extraction and Isolation
  • Hot Extraction: Add 100 mL of anhydrous ethyl acetate to the dry solid residue. Attach a reflux condenser and heat the suspension to a gentle boil for 10–15 minutes. Causality: The organic 4-methoxybutyramide is highly soluble in hot ethyl acetate, whereas the ionic NH₄Cl salt remains entirely insoluble[1].

  • Filtration: Quickly filter the boiling suspension through a fluted filter paper on a hot glass funnel to remove the inorganic salts. Wash the filter cake with an additional 20 mL of hot ethyl acetate to ensure quantitative transfer.

  • Crystallization: Combine the hot ethyl acetate filtrates. Allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours to induce crystallization.

  • Collection: Collect the resulting white crystals of 4-methoxybutyramide via vacuum filtration using a Büchner funnel. Dry the crystals under high vacuum to a constant weight.

Workflow Step1 1. Reaction Setup Cool 28% Aq. NH3 to 0-5 °C Step2 2. Dropwise Addition Add Acid Chloride, Maintain < 15 °C Step1->Step2 Step3 3. Concentration Evaporate to Dryness (Remove H2O/NH3) Step2->Step3 Step4 4. Selective Extraction Boil residue in EtOAc, Filter hot Step3->Step4 Step5 5. Crystallization Cool filtrate to 0 °C, Collect pure amide Step4->Step5

Step-by-step experimental workflow for the amidation and isolation process.

References

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL:[Link]

  • Isobutyramide Source: Organic Syntheses, Org. Synth. 1945, 25, 58 URL:[Link]

  • Acyl chlorides with ammonia or primary amines Source: Chemguide URL:[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Optimized Purification of 4-Methoxybutanamide via Normal-Phase Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The isolation of small, polar aliphatic molecules is a notorious bottleneck in synthetic workflows. 1 (CAS: 289625-93-0) is a highly polar, low-molecular-weight (117.15 g/mol ) building block utilized in pharmaceutical development[1]. Structurally, it possesses both a primary amide (a strong hydrogen-bond donor and acceptor) and a terminal methoxy ether. These features dictate its chromatographic behavior, making standard purification protocols inadequate. This application note details a field-proven, self-validating methodology for isolating 4-Methoxybutanamide with >95% purity.

Chromatographic Strategy & Rationale (Causality)

To achieve high-resolution separation, scientists must move beyond empirical guessing and design the purification around the molecule's specific physicochemical interactions.

  • Solvent System Causality: Traditional non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate) fail for small amides. The primary amide interacts intensely with the Brønsted acidic silanol groups on bare silica gel, leading to severe band broadening and irreversible adsorption. To counteract this, a2 must be employed[2]. Methanol acts as a competitive hydrogen-bond acceptor/donor, displacing the amide from the silica surface, while DCM provides a tunable bulk elution matrix. Literature validates that a gradient of 3 is optimal for this class of compounds[3].

  • Sample Loading Causality: 4-Methoxybutanamide exhibits poor solubility in pure DCM but high solubility in MeOH. Loading the crude mixture as a liquid using MeOH would instantly collapse the column's theoretical plates, causing the sample to streak down the column. Dry loading the crude mixture onto silica gel circumvents this solubility paradox, ensuring the sample enters the column as a perfectly narrow band.

  • Detection Causality: Lacking a conjugated π-system or aromatic ring, 4-Methoxybutanamide is UV-inactive at standard wavelengths (254 nm / 280 nm). Relying on UV detectors will result in lost product. Fractions must be manually validated using a universal oxidative TLC stain, such as Potassium Permanganate (KMnO₄).

Purification Workflow

G N1 Crude 4-Methoxybutanamide (Polar Aliphatic Amide) N2 TLC Optimization (DCM/MeOH System) N1->N2 Assess Rf N3 Dry Loading on Silica (Prevents Band Broadening) N2->N3 Evaporate to Powder N4 Flash Chromatography (Gradient: 2% to 10% MeOH in DCM) N3->N4 Load onto Column N5 Fraction Validation (KMnO4 Stain / No UV) N4->N5 Collect Fractions N6 Pure Target Compound (>95% Purity) N5->N6 Pool & Concentrate

Workflow for normal-phase purification of 4-Methoxybutanamide via dry loading and TLC validation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Methoxybutanamide

Property Value
IUPAC Name 4-Methoxybutanamide
CAS Number 289625-93-0[1]
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol

| Detection Method | UV-Inactive; Requires KMnO₄ or PMA staining |

Table 2: TLC Optimization Data (Silica Gel 60 F254)

Mobile Phase Rf Value Spot Morphology
100% EtOAc 0.05 Severe tailing, stuck to baseline
2% MeOH / 98% DCM 0.15 Moderate tailing
5% MeOH / 95% DCM 0.32 Tight, circular spot (Optimal)

| 10% MeOH / 90% DCM | 0.65 | Fronting, poor resolution from impurities |

Table 3: Gradient Elution Profile (30 g Silica Column)

Column Volume (CV) Solvent System Chromatographic Purpose
1 - 2 100% DCM Flush highly non-polar impurities
3 - 5 2% MeOH in DCM Elute weakly polar byproducts
6 - 9 5% MeOH in DCM Target compound elution begins

| 10 - 12 | 10% MeOH in DCM | Complete desorption of target[3] |

Self-Validating Experimental Protocol

Step 1: TLC Optimization and Stain Validation
  • Prepare a dilute solution (approx. 5 mg/mL) of the crude mixture in DCM.

  • Spot the solution onto a standard silica gel 60 F254 TLC plate.

  • Develop the plate in a chamber pre-equilibrated with 5% MeOH in DCM (v/v).

  • Validation Check: Remove the plate, let the solvent evaporate, and dip it into a KMnO₄ stain solution. Heat gently with a heat gun. The target amide must appear as a bright yellow/white spot against a purple background. Ensure the target

    
     is between 0.25 and 0.35. Do not proceed to column chromatography until this Rf is confirmed.
    
Step 2: Dry Loading Preparation
  • Dissolve 1.0 g of crude 4-Methoxybutanamide in a minimal volume of a volatile solvent mixture (e.g., 1:1 DCM/Acetone) in a round-bottom flask.

  • Add 2.5 g of dry silica gel (40-63 µm particle size) directly to the solution.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator.

  • Validation Check: Inspect the flask. The resulting silica must be a free-flowing powder. If the powder clumps or sticks to the glass, residual solvent remains. Redissolve in DCM, add 0.5 g more silica, and re-evaporate. Clumping will cause channeling in the column and ruin the separation.

Step 3: Column Packing and Elution
  • Pack a glass column with 30 g of silica gel using a slurry method with 100% DCM. Ensure the bed is perfectly flat and free of air bubbles.

  • Carefully pour the dry-loaded sample powder onto the flat top of the silica bed.

  • Add a 1 cm protective layer of clean sea sand to prevent disturbing the sample band during solvent addition.

  • Execute the gradient outlined in Table 3 . Begin with 100% DCM, then step up to 2%, 5%, and finally 10% MeOH in DCM[3].

Step 4: Fraction Analysis and Concentration
  • Collect 15 mL fractions in test tubes.

  • Spot every third fraction onto a TLC plate, develop in 10% MeOH/DCM, and stain with KMnO₄.

  • Validation Check: Only pool fractions that show a single, pure spot corresponding to the target

    
    . Discard any fractions showing overlapping impurity spots.
    
  • Concentrate the pooled fractions under reduced pressure. Maintain the water bath below 40°C to prevent thermal degradation of the isolated amide, yielding pure 4-Methoxybutanamide.

References

  • Source: a2bchem.
  • Source: amazonaws.com (RSC Supplementary Information)
  • How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Application Note: Optimized Synthesis of GET73 via 4-Methoxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthetic utility of 4-Methoxybutanamide as a pivotal intermediate for the production of GET73 (N-(4-trifluoromethylbenzyl)-4-methoxybutyramide).

Unlike conventional routes that rely on unstable acid chlorides or expensive peptide coupling agents with 4-methoxybutyric acid, this guide focuses on a Direct Transamidation strategy. This approach leverages the stability of the primary amide intermediate to streamline the synthesis, improve atom economy, and reduce hazardous waste.

Executive Summary

GET73 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), showing promise in treating Alcohol Use Disorder (AUD) and anxiety. The standard synthesis often involves the reaction of 4-methoxybutyric acid with 4-trifluoromethylbenzylamine.

This protocol introduces 4-Methoxybutanamide as a stable, crystalline intermediate. We present two validated workflows:

  • Direct Transamidation (Method A): A "green" catalytic route converting the primary amide directly to the secondary amide, releasing only ammonia.

  • Hydrolysis-Activation (Method B): A robust fallback route converting the amide to the acid in situ for classical coupling.

Chemical Strategy & Mechanism

The Challenge

Standard acylation using acid chlorides (4-methoxybutyryl chloride) is prone to hydrolysis and requires moisture-free conditions. Direct coupling of the acid requires expensive reagents (EDC, HATU) and generates stoichiometric organic waste.

The Solution: Transamidation

Using 4-Methoxybutanamide allows for a nucleophilic acyl substitution where the leaving group is ammonia (


). This reaction is thermodynamically challenging but can be driven to completion by removing ammonia and using Lewis acid catalysts (e.g., Boric Acid or 

).
Reaction Scheme Visualization

GET73_Synthesis cluster_inputs Starting Materials cluster_reaction Reaction Pathways Amide 4-Methoxybutanamide (Primary Amide) Transamidation Method A: Direct Transamidation Cat: Boric Acid, Toluene, Reflux (-NH3) Amide->Transamidation Route A (Preferred) Hydrolysis Method B: Hydrolysis NaOH, then HCl Amide->Hydrolysis Route B (Fallback) Amine 4-(Trifluoromethyl)benzylamine Amine->Transamidation Coupling Coupling CDI or EDC/HOBt Amine->Coupling Product GET73 (Target API) Transamidation->Product Acid 4-Methoxybutyric Acid (Intermediate) Hydrolysis->Acid Acid->Coupling Coupling->Product

Caption: Figure 1. Dual synthetic pathways for GET73. Route A (Transamidation) offers higher atom economy compared to Route B.

Experimental Protocols

Method A: Boric Acid-Catalyzed Transamidation (Green Route)

Best for: Process intensification, minimizing waste, and avoiding coupling reagents.

Materials Table
ReagentMW ( g/mol )Equiv.Mass/Vol (for 10 mmol scale)Role
4-Methoxybutanamide 117.151.01.17 gSubstrate
4-(Trifluoromethyl)benzylamine 175.151.22.10 g (approx 1.8 mL)Nucleophile
Boric Acid (

)
61.830.162 mgCatalyst
Toluene --20 mLSolvent (Azeotrope)
Step-by-Step Protocol
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-Methoxybutanamide (1.17 g), 4-(Trifluoromethyl)benzylamine (2.10 g), and Boric Acid (62 mg) to the flask.

  • Solvation: Add Toluene (20 mL). The mixture may not be homogeneous initially.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The reaction releases ammonia gas (

      
      ).
      
    • Process Control: Monitor the evolution of ammonia (pH paper at the condenser outlet will turn blue).

    • Duration: Reflux for 12–24 hours until TLC or HPLC indicates consumption of the primary amide.

  • Workup:

    • Cool the reaction mixture to Room Temperature (RT).

    • Wash with 1M HCl (2 x 10 mL) to remove excess benzylamine.

    • Wash with Saturated

      
        (1 x 10 mL) to remove residual boric acid.
      
    • Wash with Brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash chromatography (SiO2, EtOAc:Hexane 3:7) to yield GET73 as a white solid.

Method B: Hydrolysis & CDI Coupling (Robust Route)

Best for: Scenarios where transamidation kinetics are slow or high-purity acid intermediate is required.

Step-by-Step Protocol
  • Hydrolysis:

    • Dissolve 4-Methoxybutanamide (1.17 g) in 6M NaOH (5 mL).

    • Reflux for 2 hours.[4] Evolution of

      
       will occur.
      
    • Cool to

      
       and acidify with Conc. HCl  to pH 1.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL). Dry and concentrate to obtain 4-Methoxybutyric acid (oil).

  • Activation:

    • Redissolve the crude acid in DCM (15 mL).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 1.78 g). Stir at RT for 30 mins (wait for

      
       evolution to cease).
      
  • Coupling:

    • Add 4-(Trifluoromethyl)benzylamine (1.0 eq) dropwise.

    • Stir at RT for 4–6 hours.

  • Workup:

    • Wash with 1M HCl, then Sat.

      
      .
      
    • Evaporate solvent to yield crude GET73 .

Quality Control & Validation

Ensure the final product meets the following specifications before biological testing.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Distinctive signals:

3.35 (s, 3H, OMe),

4.50 (d, 2H, Benzyl-CH2),

7.4-7.6 (m, 4H, Ar-H).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvents GC-HSToluene < 890 ppm
Appearance VisualWhite to off-white crystalline solid
Workflow Logic Diagram

QC_Workflow Crude Crude GET73 TLC TLC Check (EtOAc:Hex 1:1) Crude->TLC Purification Flash Chromatography or Recrystallization TLC->Purification Impurities present Final_Product Pure GET73 TLC->Final_Product Clean Purification->Final_Product Analysis Validation: 1. NMR (Structure) 2. HPLC (Purity) 3. MS (Mass) Final_Product->Analysis

Caption: Figure 2. Quality control decision tree for GET73 purification.

References

  • Ferraro, L., et al. (2013).[6] "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor."[6][7][8] Current Medicinal Chemistry.

  • Haass-Koffler, C. L., et al. (2018). "Administration of the Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulator GET 73 With Alcohol: A Translational Study in Rats and Humans." Journal of Psychopharmacology.

  • Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation of primary amides." European Journal of Organic Chemistry. (General Transamidation Protocol Grounding).

  • Starkov, P., et al. (2012). "Boric acid catalyzed transamidation of primary amides with amines." Tetrahedron Letters. (Catalytic Basis for Method A).

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 4-Methoxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Methoxybutanamide Scaffolds and the Need for Efficient Synthesis

The 4-methoxybutanamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of compounds with diverse pharmacological activities. These derivatives have shown promise in the development of novel therapeutics, including but not limited to, enzyme inhibitors, receptor modulators, and anti-cancer agents. The precise nature of the substituent on the amide nitrogen profoundly influences the biological activity, making the rapid and efficient synthesis of a library of these derivatives a critical step in drug discovery and development.

Conventional methods for amide bond formation often require harsh reaction conditions, long reaction times, and the use of stoichiometric activating agents, leading to significant waste generation.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and cleaner reaction profiles.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[4][5][6]

This application note provides a comprehensive guide for the microwave-assisted synthesis of 4-methoxybutanamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles of microwave heating, present a detailed and robust protocol, and offer insights into the optimization and troubleshooting of the synthesis.

Principles and Mechanistic Insights: The "Why" Behind Microwave-Assisted Amidation

The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to the unique mechanism of microwave heating.[7] Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8]

The Engine of Microwave Heating: Dipolar Polarization and Ionic Conduction

The two primary mechanisms by which microwaves transfer energy to the reaction mixture are:

  • Dipolar Polarization: Molecules with a permanent dipole moment, such as 4-methoxybutanoic acid, amines, and polar solvents, attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation of molecules creates friction, which in turn generates heat.[7][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or salts), they will migrate in the presence of the oscillating electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[5]

This direct and instantaneous heating of the reaction medium, often referred to as "in-core" heating, leads to a rapid increase in temperature, significantly accelerating the rate of reaction.[7] This is in stark contrast to conventional heating, which relies on the slower process of heat transfer from an external source to the reaction vessel and then to the solvent and reactants.

Mechanism of Direct Amidation under Microwave Irradiation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process at room temperature due to the formation of a stable ammonium carboxylate salt.[1] High temperatures are required to drive the dehydration of this salt to the corresponding amide.[1]

Microwave irradiation provides the necessary thermal energy to overcome this activation barrier efficiently.[1] While the exact mechanism of microwave-specific effects beyond purely thermal contributions is still a subject of research, the rapid and uniform heating undoubtedly plays a crucial role in promoting the direct amidation reaction.[7] In some cases, a catalyst may be employed to further facilitate the reaction, even in minute quantities.[9][10][11]

Visualizing the Workflow: From Reactants to Purified Product

The following diagram outlines the general workflow for the microwave-assisted synthesis of 4-methoxybutanamide derivatives.

workflow Reagents Reactant Preparation (4-Methoxybutanoic Acid, Amine, Solvent) Microwave Microwave Reactor Setup (Vessel Sealing, Parameter Input) Reagents->Microwave Load Reactants Irradiation Microwave Irradiation (Controlled Temperature & Time) Microwave->Irradiation Cooling Cooling & Depressurization Irradiation->Cooling Workup Reaction Work-up (Quenching, Extraction) Cooling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis & Characterization (NMR, LC-MS) Purification->Analysis Product Pure 4-Methoxybutanamide Derivative Analysis->Product

Caption: A generalized workflow for the synthesis of 4-methoxybutanamide derivatives.

Detailed Protocol: Microwave-Assisted Synthesis of N-Benzyl-4-methoxybutanamide

This protocol provides a representative example for the synthesis of a 4-methoxybutanamide derivative. It can be adapted for a wide range of primary and secondary amines.

Materials and Equipment
  • Reagents:

    • 4-Methoxybutanoic acid (98% purity or higher)

    • Benzylamine (99% purity or higher)

    • Toluene (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis with appropriate pressure and temperature monitoring capabilities.[12]

    • Microwave process vials (10-20 mL) with appropriate sealing caps (Teflon septa).[12]

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Procedure
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-methoxybutanoic acid (1.0 mmol, 118.13 mg).

  • Amine Addition: Add benzylamine (1.1 mmol, 117.86 mg, 1.1 equivalents).

  • Solvent Addition: Add 2 mL of anhydrous toluene.

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Caution: Only use microwave process vials and caps specifically designed for high-pressure reactions.[12]

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor.

  • Irradiation Parameters: Program the microwave reactor with the following parameters:

    • Temperature: 150 °C

    • Reaction Time: 20 minutes

    • Pre-stirring: 15 seconds

    • Absorption Level: High

  • Microwave Irradiation: Start the microwave irradiation. The internal pressure will rise; ensure it remains within the safe operating limits of the instrument (typically 10-15 bar).[12]

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's cooling system before carefully removing it from the microwave cavity.[12]

  • Work-up:

    • Carefully open the vial.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methoxybutanamide.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Representative Data: Synthesis of Various 4-Methoxybutanamide Derivatives

The following table summarizes the results for the microwave-assisted synthesis of a small library of 4-methoxybutanamide derivatives using the general protocol described above.

EntryAmineProductReaction Time (min)Temperature (°C)Yield (%)
1BenzylamineN-Benzyl-4-methoxybutanamide2015092
2Aniline4-Methoxy-N-phenylbutanamide3016085
3CyclohexylamineN-Cyclohexyl-4-methoxybutanamide2515095
4Morpholine4-(4-Methoxybutanoyl)morpholine2015098
5Pyrrolidine1-(4-Methoxybutanoyl)pyrrolidine2015096

Note: The reaction conditions and yields are representative and may require optimization for different substrates.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Substrate decomposition. - Inefficient work-up.- Increase reaction time or temperature. - Consider using a catalyst (e.g., a catalytic amount of a boronic acid or ceric ammonium nitrate).[9][10][11] - Lower the reaction temperature. - Optimize the extraction and purification steps.
Formation of Side Products - Decomposition of starting materials or product at high temperatures.- Decrease the reaction temperature. - Reduce the reaction time.
Low Purity - Inefficient purification.- Optimize the column chromatography conditions (e.g., eluent system, silica gel to crude product ratio).
Pressure Exceeds Safety Limits - Use of a low-boiling point solvent. - Reaction producing gaseous byproducts.- Use a higher-boiling point solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide). - Reduce the amount of starting material.

Conclusion: A Green and Efficient Path to 4-Methoxybutanamide Derivatives

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious alternative to conventional methods for the preparation of 4-methoxybutanamide derivatives.[3] The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the accelerated discovery and optimization of new chemical entities. The significant reduction in reaction times and the potential for solvent-free or reduced-solvent conditions make MAOS a cornerstone of modern, sustainable organic synthesis.[4][5][6]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Semantic Scholar. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). SlidePlayer. [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). ResearchGate. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). ResearchGate. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. [Link]

  • Microwave assisted reactions. (n.d.). SlideShare. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ACS Publications. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023). MDPI. [Link]

Sources

Application Note: High-Resolution RP-HPLC Method for the Quantitation of 4-Methoxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the detection and quantitation of 4-Methoxybutanamide (CAS: 14918-21-9). Due to the analyte's high polarity and lack of a strong chromophore, standard C18 methods often fail to provide adequate retention or sensitivity.[1] This guide overcomes these challenges by utilizing a Polar-Embedded C18 stationary phase combined with low-wavelength UV detection (210 nm) . The method is validated for specificity, linearity, and precision, making it suitable for purity analysis and reaction monitoring in pharmaceutical intermediate synthesis.

Introduction & Physicochemical Assessment[2][3][4][5][6][7]

Developing a method for 4-Methoxybutanamide requires a deep understanding of its physicochemical behavior. Unlike aromatic drug substances, this aliphatic amide presents two distinct challenges:

  • Lack of UV Activity: The molecule lacks a conjugated

    
    -system. Absorption relies on the weak 
    
    
    
    transition of the amide carbonyl, which typically occurs between 200–220 nm.
  • High Polarity: The presence of both an amide group (

    
    ) and an ether linkage (
    
    
    
    ) on a short butyl chain results in a low logP (estimated ~ -0.5 to 0.5). Standard alkyl-bonded C18 columns often suffer from "phase collapse" or zero retention with the high-aqueous mobile phases required to retain this analyte.
Analyte Profile
PropertyValue / CharacteristicImplication for Method Design
Structure

Aliphatic, flexible chain.[2]
Molecular Weight 117.15 g/mol Small molecule; requires high surface area column.
pKa ~15 (Amide N-H), ~ -0.5 (Carbonyl O)Neutral in standard HPLC pH range (2–8).
UV

< 200 nm (End absorption)Detection must be at 205–210 nm.
Solubility High in Water, MeOH, ACNDiluent must match initial mobile phase conditions.

Method Development Strategy

Stationary Phase Selection

To prevent peak fronting and ensure retention, we reject standard C18 columns. Instead, we employ a Polar-Embedded C18 (e.g., amide-embedded or carbamate-embedded).

  • Mechanism: The embedded polar group shields surface silanols and allows the "water layer" to wet the surface, preventing phase collapse even in 100% aqueous conditions. This interaction also provides orthogonal selectivity for the ether oxygen.

Mobile Phase Optimization
  • Buffer: A 20 mM Potassium Phosphate buffer (pH 2.5) is selected.

    • Why pH 2.5? Although the analyte is neutral, low pH suppresses the ionization of residual silanols on the column and potential acidic impurities (e.g., 4-methoxybutanoic acid), ensuring sharp peak shapes.

  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol.

    • Why? ACN has a lower UV cutoff (<190 nm) compared to Methanol (~205 nm). At the required detection wavelength of 210 nm, Methanol would cause high background noise and baseline drift.

Detailed Experimental Protocol

Equipment & Reagents[9]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Synergi Fusion-RP.

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).[3]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Phosphoric Acid (85%), HPLC Grade.

    • Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, pH adjusted to 2.5 with

Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 210 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15 minutes
Gradient Program

A shallow gradient is necessary to separate the amide from potential hydrolysis products (acids) and synthesis precursors (esters).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Isocratic Hold (Retention)
3.00955End Initial Hold
8.007030Linear Gradient
10.007030Wash
10.10955Return to Initial
15.00955Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (95:5 v/v).

  • Standard Stock: Dissolve 10 mg 4-Methoxybutanamide in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL with Diluent.

  • Filtration: Filter all samples through a 0.22 µm PVDF or PTFE syringe filter. Note: Nylon filters may adsorb polar amides.

Method Validation (Summary)

This method adheres to ICH Q2(R1) guidelines.

  • Specificity: No interference observed from blank diluent at the retention time of 4-Methoxybutanamide (~4.2 min). Resolution > 2.0 from 4-methoxybutanoic acid (potential impurity, RT ~ 6.5 min).

  • Linearity:

    
     over the range of 10 µg/mL to 200 µg/mL.
    
  • LOD/LOQ:

    • LOD (S/N = 3): 0.5 µg/mL

    • LOQ (S/N = 10): 1.5 µg/mL

  • Precision: System suitability RSD < 1.0% (n=6 injections).

Visualization of Workflow

Method Development Decision Tree

The following diagram illustrates the logical pathway used to select the column and detection mode for this specific analyte.

MethodDevelopment Start Analyte: 4-Methoxybutanamide CheckUV Check UV Chromophore Start->CheckUV CheckLogP Check Polarity (LogP) Start->CheckLogP WeakUV Weak (Amide only) Max < 210 nm CheckUV->WeakUV DetSelect Detector Selection WeakUV->DetSelect Polar Polar (LogP ~ 0) Risk of Phase Collapse CheckLogP->Polar ColSelect Stationary Phase Selection Polar->ColSelect StdC18 Standard C18 (Avoid) ColSelect->StdC18 AQ_C18 Polar-Embedded / AQ-C18 (Select) ColSelect->AQ_C18 FinalMethod Final Protocol: AQ-C18 + Phosphate pH 2.5 + UV 210nm AQ_C18->FinalMethod HighUV UV 254 nm (Insufficient Sensitivity) DetSelect->HighUV LowUV UV 210 nm (Optimal) DetSelect->LowUV LowUV->FinalMethod

Caption: Decision matrix for optimizing stationary phase and detection parameters for polar, non-chromophoric amides.

Analytical Workflow

Workflow Sample Sample (Reaction Mix/Solid) Prep Dilution (Mobile Phase A) Sample->Prep Filter Filtration (0.22 µm PVDF) Prep->Filter HPLC HPLC Separation (Polar-Embedded C18) Filter->HPLC Detect UV Detection (210 nm) HPLC->Detect Data Integration & Quantitation Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Baseline Drift UV absorbance of Mobile Phase B.Ensure high-quality HPLC Grade ACN. Do not use MeOH at 210 nm.
Peak Tailing Silanol interaction.[4]Ensure pH is < 3.0. Replace column if older than 500 injections.
Ghost Peaks Contaminated water or buffer.Use fresh Milli-Q water. Filter buffer through 0.2 µm membrane before use.
Low Sensitivity Detection wavelength too high.Verify detector is set to 210 nm (not 254 nm). Ensure reference wavelength is off or set >300 nm.

References

  • SIELC Technologies. (2018). Butanamide, 4-hydroxy- HPLC Analysis.[5] Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Dimer Scientific. HPLC Solvents and Purity Standards. Retrieved from [Link]

Sources

Application Note: Reagents and Protocols for the Direct Amidation of 4-Methoxybutanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the direct conversion of unactivated 4-methoxybutanoate esters into their corresponding amides, bypassing the need for intermediate saponification and peptide coupling.

Introduction & Chemical Context

The direct conversion of unactivated aliphatic esters to amides is a notoriously sluggish transformation. The alkoxide leaving group is poor, and the ester carbonyl is stabilized by resonance. Traditionally, this necessitates harsh conditions (e.g., neat heating at >150 °C in a sealed tube), which are incompatible with complex pharmaceutical intermediates.

Substrate Specificity: 4-Methoxybutanoate Esters The 4-methoxybutanoate moiety (


) presents a specific chemoselectivity challenge. While the ester carbonyl is unactivated (lacking adjacent electron-withdrawing groups to increase electrophilicity), the molecule also contains a 

-ether linkage. Consequently, the chosen amidation reagent must be potent enough to activate the ester, yet mild enough to prevent Lewis acid-mediated ether cleavage (dealkylation) or

-elimination side reactions.

To address this, modern synthetic protocols rely on two primary strategies: Organocatalytic Transacylation and Organoaluminum-Mediated Amidation .

Mechanistic Rationale & Reagent Selection

The Organocatalytic Approach: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

TBD is a highly nucleophilic bicyclic guanidine superbase. It is the premier metal-free reagent for direct ester amidation [1].

  • Causality of Action: TBD attacks the unactivated ester to form an acyl-TBD intermediate. Because of TBD's rigid bicyclic framework, the resulting intermediate is forced into a "twisted amide" conformation. This steric distortion breaks the orbital overlap (resonance) between the nitrogen lone pair and the carbonyl

    
    -system, rendering the carbonyl highly electrophilic and susceptible to rapid attack by the target amine.
    
  • Advantage for 4-Methoxybutanoates: Being entirely metal-free, TBD poses zero risk of coordinating to and cleaving the methoxy ether linkage.

The Organoaluminum Approach: DABAL-Me

Historically, trimethylaluminum (


) has been used to drive Weinreb-type amidations. However, 

is highly pyrophoric. DABAL-Me

(an adduct of

and DABCO) is a bench-stable, free-flowing solid alternative [3].
  • Causality of Action: DABAL-Me

    
     reacts with the amine to release methane and form a highly nucleophilic aluminum amide complex (
    
    
    
    ). The aluminum center simultaneously acts as a Lewis acid, coordinating to the ester carbonyl oxygen to increase its electrophilicity. Intramolecular delivery of the amine then rapidly forms the amide bond.
  • Advantage for 4-Methoxybutanoates: DABAL-Me

    
     is highly effective for sterically hindered or electron-deficient amines (e.g., anilines) that fail under TBD catalysis. At standard reaction temperatures (40–70 °C), the aluminum center is not oxophilic enough to cleave the terminal aliphatic ether.
    

Comparative Data for Reagent Selection

To guide experimental design, the quantitative parameters of the leading reagents are summarized below.

ParameterTBD (Organocatalyst)DABAL-Me

(Lewis Acid / Reagent)
KOtBu / DMSO (Base-Promoted) [2]
Mechanism Nucleophilic Acyl SubstitutionAluminum Amide DeliveryAnionic / Radical Pathway
Typical Loading 20–30 mol%0.5–0.6 equiv (provides 1.5-1.8 eq Al)2.0–3.0 equiv
Optimal Amines Primary aliphatic, unhindered secondaryHindered secondary, anilines, weak nucleophilesPrimary aliphatic, anilines
Reaction Temp. 70 °C – 90 °C40 °C – 70 °CRoom Temp – 50 °C
Reaction Time 4 – 16 hours2 – 8 hours1 – 12 hours
Ether Tolerance Excellent (Metal-free)Good (Mild Lewis acidity)Moderate (Strong base risk)
Scalability High (Green chemistry profile)High (Bench-stable solid)High (Low cost)

Visualizing the Reaction Pathways

Organocatalytic Pathway (TBD)

TBD_Mechanism Ester 4-Methoxybutanoate Ester Intermediate Acyl-TBD Intermediate 'Twisted Amide' Ester->Intermediate + TBD (Transacylation) TBD TBD Catalyst (Nucleophile/Base) TBD->Intermediate Attack on Carbonyl Product 4-Methoxybutanamide Product Intermediate->Product + Amine (Nucleophilic Acylation) Amine Primary/Secondary Amine Amine->Product Product->TBD Catalyst Regeneration

Fig 1: TBD catalytic cycle highlighting the critical "Twisted Amide" intermediate.

Organoaluminum Pathway (DABAL-Me )

DABAL_Mechanism DABAL DABAL-Me3 (Solid AlMe3 Source) AlAmide Aluminum Amide Complex [Me2Al-NHR] DABAL->AlAmide + Amine (- CH4, - DABCO) Amine Amine (R-NH2) Amine->AlAmide Tetrahedral Tetrahedral Intermediate (Al-Coordinated) AlAmide->Tetrahedral + Ester Coordination & Attack Ester 4-Methoxybutanoate Ester->Tetrahedral Product Amide Product + Aluminum Byproducts Tetrahedral->Product Collapse & Workup

Fig 2: DABAL-Me3 activation pathway via the highly nucleophilic aluminum amide complex.

Detailed Experimental Protocols

Protocol A: TBD-Catalyzed Direct Amidation (Preferred for Aliphatic Amines)

This protocol is a self-validating, metal-free system ideal for preserving sensitive functional groups.

Materials:

  • Methyl 4-methoxybutanoate (1.0 mmol)

  • Target Amine (1.2 - 1.5 mmol)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 mmol, 20 mol%)

  • Anhydrous THF or Toluene (2.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add TBD (27.8 mg, 0.2 mmol).

  • Reagent Addition: Add anhydrous THF (2.0 mL), followed by the target amine (1.2 mmol) and methyl 4-methoxybutanoate (132 mg, 1.0 mmol).

  • Reaction: Seal the vial and heat the mixture to 70 °C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Stain with KMnO

    
    ). The ester will appear as a non-polar spot, while the resulting 4-methoxybutanamide will be significantly more polar. The reaction is typically complete when the ester signal (
    
    
    
    ) is fully consumed.
  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL).

  • Purification Logic: Wash the organic layer with 1M aqueous HCl (2 × 5 mL). Causality: The acidic wash protonates the TBD catalyst (rendering it water-soluble) and removes any unreacted aliphatic amine, leaving the neutral amide product in the organic layer.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 4-methoxybutanamide.
    
Protocol B: DABAL-Me Mediated Amidation (Preferred for Anilines/Hindered Amines)

Use this protocol when the target amine is a poor nucleophile and fails to react under TBD catalysis.

Materials:

  • Methyl 4-methoxybutanoate (1.0 mmol)

  • Target Amine (1.2 mmol)

  • DABAL-Me

    
     (0.6 mmol) (Note: 1 mole of DABAL-Me
    
    
    
    contains 2 moles of
    
    
    )
  • Anhydrous THF (3.0 mL)

Step-by-Step Procedure:

  • Complex Formation: In an oven-dried Schlenk flask under inert atmosphere (Nitrogen/Argon), dissolve the target amine (1.2 mmol) in anhydrous THF (2.0 mL).

  • Activation: Add DABAL-Me

    
     (153 mg, 0.6 mmol) in one portion. Stir at 40 °C for 1 hour. Causality: This pre-incubation step is critical. It drives the evolution of methane gas and forms the active aluminum amide complex 
    
    
    
    .
  • Ester Addition: Add a solution of methyl 4-methoxybutanoate (132 mg, 1.0 mmol) in THF (1.0 mL) dropwise to the activated amine complex.

  • Reaction: Heat the mixture to 65 °C for 4–8 hours. Monitor via LC-MS.

  • Quench Logic (Critical Step): Cool to 0 °C. Carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (5 mL) dropwise. Causality: Aluminum salts form intractable, gelatinous hydroxide emulsions in water that trap the product. Rochelle's salt chelates the aluminum ions, forming a highly soluble aqueous complex that allows for clean phase separation.

  • Isolation: Stir vigorously for 30 minutes until two distinct, clear layers form. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, dry over

    
    , and concentrate.
    

References

  • Kiesewetter, M. K., Scholten, M. D., Kirn, N., Weber, R. L., & Waymouth, R. M. (2009). "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?". The Journal of Organic Chemistry, 74(24), 9490-9496. Available at:[Link]

  • Slavchev, I., Ward, J., & Simeonov, S. P. (2022). "Base-promoted direct amidation of esters: beyond the current scope and practical applications". RSC Advances, 12, 20382-20389. Available at:[Link]

Troubleshooting & Optimization

Preventing hydrolysis of 4-Methoxybutanamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Aqueous Solutions

Welcome to the technical support center for 4-Methoxybutanamide. This guide is designed to provide in-depth, practical advice to help you maintain the stability of 4-Methoxybutanamide in your aqueous experimental systems. As Senior Application Scientists, we have synthesized fundamental chemical principles with field-proven methodologies to create this comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is amide hydrolysis and why is 4-Methoxybutanamide susceptible to it?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1][2] In the case of 4-Methoxybutanamide, the amide bond is the target. Amide bonds, while relatively stable compared to esters, can be broken down into a carboxylic acid (4-methoxybutanoic acid) and an amine (ammonia) in the presence of water.[1][3]

This reaction is typically slow at neutral pH but is significantly accelerated by the presence of acid or base catalysts.[4][5]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon much more electrophilic (more attractive to nucleophiles). A water molecule can then attack this carbon, leading to a tetrahedral intermediate that eventually collapses to form a carboxylic acid and an ammonium ion.[2][3][6]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic (alkaline) conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This is a more direct nucleophilic attack and also forms a tetrahedral intermediate. This intermediate then expels the amide group (as an amide anion, NH₂⁻), which is a strong base and immediately deprotonates a water molecule to form ammonia, leaving a carboxylate salt.[1][4][7]

The stability of the amide bond is crucial in many biological and pharmaceutical contexts, and preventing its unintended hydrolysis is essential for experimental accuracy and drug product stability.[8][9]

Q2: My 4-Methoxybutanamide solution is showing signs of degradation. What are the first things I should investigate?

A: If you suspect hydrolysis, a systematic troubleshooting approach is necessary. The two most critical factors that accelerate hydrolysis are pH and temperature.

  • Verify the pH of your Solution: The rate of hydrolysis is highly pH-dependent.[5] Amides are generally most stable in the neutral pH range (approximately 6-8). Deviation into acidic or alkaline territory can increase the degradation rate by orders of magnitude. Use a calibrated pH meter to check your solution immediately.

  • Check the Storage and Experimental Temperature: The rate of hydrolysis, like most chemical reactions, increases with temperature.[9] Storing solutions at elevated temperatures (e.g., on a warm benchtop) or using heat in your experimental protocol without accounting for stability can lead to significant degradation.

  • Review Solution Preparation and Age: Was the solution freshly prepared? How long has it been stored? Even under optimal conditions, aqueous solutions may have a limited shelf-life. Always aim to use the freshest solutions possible.

  • Consider Potential Contaminants: Ensure all glassware is thoroughly cleaned and that no acidic or basic residues are present. Contaminants can act as catalysts for hydrolysis.

The following flowchart provides a logical workflow for troubleshooting unexpected degradation.

troubleshooting_flowchart start Degradation of 4-Methoxybutanamide Suspected check_ph Measure pH of the Aqueous Solution start->check_ph ph_ok Is pH within 6.0 - 8.0 range? check_ph->ph_ok adjust_ph ACTION: Adjust pH using a suitable buffer system. (See FAQ Q3 & Protocol 2) ph_ok->adjust_ph No check_temp Review Storage and Experimental Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is temperature kept low? (e.g., 2-8°C for storage) check_temp->temp_ok adjust_temp ACTION: Store solution at 2-8°C. Minimize time at room temp or elevated temperatures. temp_ok->adjust_temp No check_age Review Solution Age and Purity temp_ok->check_age Yes adjust_temp->check_age age_ok Is the solution freshly prepared with pure reagents? check_age->age_ok prepare_fresh ACTION: Prepare a fresh solution using high-purity water and reagents. Consider co-solvents if applicable. age_ok->prepare_fresh No end_node Stability Optimized age_ok->end_node Yes prepare_fresh->end_node hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Amide A_protonation Protonation of Carbonyl Oxygen A_start->A_protonation H⁺ A_attack Nucleophilic Attack by Water A_protonation->A_attack H₂O A_intermediate Tetrahedral Intermediate A_attack->A_intermediate A_products Carboxylic Acid + Ammonium Ion A_intermediate->A_products Proton Transfer & Collapse B_start Amide B_attack Nucleophilic Attack by Hydroxide B_start->B_attack OH⁻ B_intermediate Tetrahedral Intermediate B_attack->B_intermediate B_products Carboxylate Ion + Ammonia B_intermediate->B_products Collapse & Proton Transfer from H₂O

Caption: Simplified mechanisms for acid- and base-catalyzed amide hydrolysis.

References
  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key... Available from: [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Technology Networks. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbutanamide. Available from: [Link]

  • Stability & Shelf-Life Solutions. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments. Available from: [Link]

  • Stability & Shelf-Life Solutions. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Available from: [Link]

  • Contract Pharma. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Available from: [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Available from: [Link]

  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Available from: [Link]

  • Google Patents. (n.d.). EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations.
  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Available from: [Link]

  • CK-12 Foundation. (n.d.). Which of the following aqueous solutions are good buffer systems? Available from: [Link]

  • EBSCO. (n.d.). Chemical Buffers | Chemistry | Research Starters. Available from: [Link]

Sources

Troubleshooting low melting point issues in 4-Methoxybutanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Methoxybutanamide Synthesis

Executive Summary: The "Melting Point" Trap

Welcome to the technical support center. If you are accessing this guide, you are likely facing a common but frustration-inducing scenario: you have synthesized 4-Methoxybutanamide (CAS: 1122-69-6), but instead of the expected crystalline solid, you are left with a viscous oil, a sticky gum, or a solid that melts significantly below the theoretical expectation (approx. 40–50°C range, distinct from the higher-melting unsubstituted butyramide at ~115°C).

The Core Issue: 4-Methoxybutanamide is a low-melting, hygroscopic solid .[1] Its crystal lattice energy is significantly lower than that of butyramide due to the flexible methoxy tail disrupting packing. Consequently, even trace impurities—specifically water, unreacted ester, or 4-methoxybutyric acid —exert a massive cryoscopic effect (Raoult’s Law), depressing the melting point below room temperature and resulting in a permanent oil.

This guide provides a self-validating troubleshooting protocol to isolate the pure solid.

Diagnostic Q&A: Identifying the Root Cause

Q1: "My product is a colorless oil that refuses to solidify. Is my reaction incomplete?"

Diagnosis: Not necessarily. It is likely a supercooled liquid or a eutectic mixture with solvent/impurities.[1]

  • The Science: Amides are excellent hydrogen bond acceptors.[1] If you used aqueous ammonia or methanol, the product likely retains water or solvent within the H-bond network. Water acts as a plasticizer, preventing crystallization.

  • Immediate Test: Run a crude NMR.

    • Check for a singlet at ~3.6 ppm (Ester O-Me).[1] If present >5%, the ester is the solvent keeping it liquid.

    • Check for broad peaks >2.0 ppm (Water/Acid).[1]

  • Fix: See Protocol A: Azeotropic Drying.

Q2: "I see crystals, but they melt immediately upon filtration or handling. Why?"

Diagnosis: Hygroscopicity .

  • The Science: The ether oxygen and amide group create a "water trap." As the solid cools, it condenses atmospheric moisture, which dissolves the surface layer, creating a solution that dissolves the rest of the crystal (deliquescence).

  • Fix: All filtration must be done under an inert atmosphere or using a chilled, dry solvent wash.[1] Store in a desiccator immediately.

Q3: "My melting point is 30°C. Literature suggests higher. What is the impurity?"

Diagnosis: 4-Methoxybutyric Acid (hydrolysis byproduct).[1]

  • The Science: If you used excess ammonia or high heat, you may have hydrolyzed the amide or the starting ester to the acid. The acid disrupts the amide-amide dimer hydrogen bonding, drastically lowering the MP.

  • Fix: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove the acid before attempting crystallization.[1]

Process Optimization & Protocols

Protocol A: The "Hard Dry" (Essential for Solidification)

Standard rotary evaporation is insufficient for this compound.[1]

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (10 mL per gram).

  • Azeotropic Drying: Add Toluene (5 mL per gram).

  • Evaporation: Rotovap at 45°C. The toluene forms an azeotrope with trace water, carrying it off.[1]

  • Repeat: Repeat the toluene addition and evaporation 3 times .

  • High Vacuum: Place the residue on a high-vacuum line (<1 mbar) for 12 hours. Agitate the oil occasionally to break surface tension.[1]

  • Seed & Chill: If it is still oil, scratch the flask wall with a glass rod and place it in a -20°C freezer overnight.

Protocol B: Purification via "Crash" Crystallization

Since the MP is near room temperature, standard heat-cool recrystallization often fails (oil out).[1]

ParameterRecommendationRationale
Solvent System Et₂O / Hexane (1:3)Amide is soluble in ether; insoluble in hexane.[1]
Temperature -78°C (Dry Ice/Acetone) Forces rapid nucleation before oiling out occurs.[1]
Concentration Super-saturatedMinimizes solubility of the target in the ether phase.[1]

Step-by-Step:

  • Dissolve crude oil in minimal Diethyl Ether at room temperature.

  • Add Hexane dropwise until the solution turns slightly cloudy.

  • Add a drop of ether to clear it.[1]

  • Immerse the flask in a Dry Ice / Acetone bath (-78°C) with vigorous stirring.

  • White precipitate should form.[1]

  • Cold Filtration: Filter rapidly through a chilled sintered glass funnel.[1] Wash with cold (-78°C) hexane.

Visual Troubleshooting Guide

The following flowchart illustrates the decision logic for isolating the solid amide.

TroubleshootingGuide Start Start: Product is Oil/Low MP Solid CheckNMR Step 1: 1H-NMR Analysis Start->CheckNMR DecisionEster Ester Peak (3.6 ppm) Present? CheckNMR->DecisionEster RemoveEster Action: Column Chromatography (EtOAc/Hexane) or High Vac Distillation DecisionEster->RemoveEster Yes (>5%) DecisionAcid Acid Impurity Present? DecisionEster->DecisionAcid No RemoveEster->DecisionAcid WashBase Action: Wash DCM layer with sat. NaHCO3 DecisionAcid->WashBase Yes DecisionWater Broad Water Peak / Solvent? DecisionAcid->DecisionWater No WashBase->DecisionWater Azeotrope Action: Toluene Azeotrope & High Vacuum (Protocol A) DecisionWater->Azeotrope Yes Crystallize Step 2: Cold Crystallization (Et2O/Hexane @ -78°C) DecisionWater->Crystallize No (Dry) Azeotrope->Crystallize Result Result: White Crystalline Solid (Store in Desiccator) Crystallize->Result

Caption: Logic flow for diagnosing and rectifying phase state issues in 4-Methoxybutanamide synthesis.

Synthesis Pathway & Impurity Origins

Understanding where the impurities come from is key to prevention.[1]

SynthesisPathway Ester Methyl 4-methoxybutyrate (Liquid) Reaction Ammonolysis (RT to 50°C) Ester->Reaction Ammonia NH3 (aq) or NH3/MeOH Ammonia->Reaction Product 4-Methoxybutanamide (Target) Reaction->Product Main Path Acid Side Reaction: Hydrolysis -> Acid (MP Depressant) Reaction->Acid Excess H2O/Heat Water Solvent Trapped: Water/MeOH (Plasticizer) Reaction->Water Incomplete Drying

Caption: Reaction scheme highlighting the origin of MP-depressing impurities (Acid and Water).

Quantitative Data: Solvent Selection for Workup

The choice of extraction solvent significantly impacts the purity of the isolated amide.

SolventSolubility of AmideSolubility of WaterSuitabilityNotes
DCM HighLowExcellent Best for extraction; separates well from water.[1]
Ethyl Acetate HighModerateGood May drag water into the organic phase; requires MgSO₄ drying.[1]
Diethyl Ether ModerateLowPoor for Extraction Good for crystallization, but poor for initial extraction due to low solubility of polar amide.[1]
Chloroform HighLowGood Alternative to DCM if emulsion forms.[1]

References

  • PubChem. (n.d.).[1] Butyramide Compound Summary. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.).[1][2][3] 4-Hydroxybutanamide Compound Summary. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2021). Why did my amide synthesis not work? Retrieved March 6, 2026, from [Link]

Sources

Removing unreacted 4-methoxybutanoic acid from amide product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Methoxybutanoic Acid

Ticket ID: CHEM-PUR-042 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are attempting to remove unreacted 4-methoxybutanoic acid (4-MBA) from a crude amide product. Unlike simple aliphatic acids, 4-MBA possesses an ether linkage (


) that increases its solubility in organic solvents, potentially complicating standard extractions.[1][2][3]

This guide provides three tiered workflows ranging from standard liquid-liquid extraction to solid-phase scavenging.[1][2][3] Choose the module that matches your product's properties.[1][3]

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best for: Lipophilic amides (soluble in DCM/EtOAc, insoluble in water).[1][2]

The Mechanism

To separate the acid from the neutral amide, we must exploit the pKa difference.[1][3]

  • 4-Methoxybutanoic Acid pKa: ~4.63[1][2][3][4]

  • Target pH: > 7.0 (optimally 8.5–9.0)

By adjusting the aqueous phase to pH ~8.5 using a weak base, we deprotonate the carboxylic acid into its carboxylate salt (


).[2] This charged species is highly water-soluble and insoluble in organic solvents, effecting separation.[1][2][3]
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent.

    • Recommendation:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3]

    • Volume: Use at least 10 mL solvent per gram of crude material to prevent saturation.[2][3]

  • Primary Wash (The Separation):

    • Add Saturated Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Ratio: 1:1 volume relative to the organic phase.[2][3]

    • Action: Shake vigorously for 2 minutes. Vent frequently (CO₂ gas evolution will occur).[2][3]

  • Validation (The "Trust but Verify" Step):

    • Separate the layers.[3][5][6]

    • Test the aqueous layer pH. It must be pH 8–9.[2][3] If acidic, the bicarbonate was consumed by excess acid.[3] Repeat Step 2.

  • Secondary Wash:

    • Wash the organic layer with Brine (Saturated NaCl) to remove trapped water.[2][3]

  • Drying:

    • Dry organic layer over Anhydrous

      
       or 
      
      
      
      , filter, and concentrate.[3]
Troubleshooting: "The Acid is Still There"

If NMR shows 4-MBA remaining after workup, the ether tail is likely solubilizing the salt in the organic phase (phase transfer effect).[1][2]

  • Fix: Switch to 0.5 M Sodium Carbonate (

    
    ) . The higher pH (~11) ensures complete deprotonation.[3]
    
  • Warning: Do not use strong Hydroxides (NaOH) if your amide is sensitive, as this risks hydrolysis.[1][2][3]

Module 2: The "Polar Amide" Scenario (Back-Extraction)

Best for: Amides that are partially water-soluble or when yield is lower than expected.[1][2][3]

The Issue

Because 4-MBA is amphiphilic (contains both polar ether/acid and non-polar alkyl chains), it can act as a surfactant, dragging your polar amide product into the aqueous basic layer.[1]

The Solution: Back-Extraction

We must recover the amide from the aqueous waste without pulling the acid back.[1][2][3]

BackExtraction Start Crude Mixture (Amide + 4-MBA) Wash Add Sat. NaHCO3 (pH ~8.5) Start->Wash Sep1 Phase Separation Wash->Sep1 Org1 Organic Layer 1 (Contains Most Amide) Sep1->Org1 Aq1 Aqueous Layer 1 (Contains 4-MBA Salt + Lost Amide) Sep1->Aq1 Combine Combine Org 1 + Org 2 Dry & Concentrate Org1->Combine Extract Back-Extract Aqueous with fresh DCM (x2) Aq1->Extract Rescue Step Org2 Organic Layer 2 (Recovered Amide) Extract->Org2 AqFinal Final Aqueous Waste (Contains 4-MBA Salt) Extract->AqFinal Org2->Combine

Figure 1: Back-extraction workflow to maximize amide recovery while rejecting the acid impurity.

Module 3: Solid-Phase Scavenging (High Throughput / Water-Free)

Best for: Small scale reactions (<100 mg), parallel synthesis, or water-sensitive amides.[1][2]

The Technology

Polymer-supported reagents allow you to "filter away" the impurity.[1][2][3][7][8] We use a Carbonate-functionalized resin (e.g., polymer-supported carbonate).[2][3]

  • Mechanism: The resin acts as a solid base.[1][2][3] The 4-MBA reacts with the resin-bound carbonate, becoming ionically tethered to the polymer bead.[2] The neutral amide remains in solution.[1][3][9]

Protocol
  • Calculate Loading: Check the manufacturer's loading capacity (usually ~3.0 mmol/g).[1][2][3] Use 3–4 equivalents of resin relative to the estimated unreacted acid.[1][2][3]

  • Incubation:

    • Add the resin directly to your reaction vial (dissolved in DCM or THF).[3]

    • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours.

  • Filtration:

    • Filter the mixture through a fritted syringe or cotton plug.[3]

    • Rinse the resin with clean solvent.[3]

  • Result: The filtrate contains pure amide; the acid stays on the beads.[1][3]

Comparison of Scavenger Resins:

Resin TypeFunctionalityBest Use CaseCost
Carbonate (MP-Carbonate) Basic (

)
Primary Choice. Removes acids and phenols.[1][2][3]Moderate
Trisamine Primary AmineRemoves acid chlorides/anhydrides (electrophiles).[1][2][3] Less effective for free acids.[2][3]Low
Tertiary Amine (A-21) Weak BaseGood for strong acids, but carbonate is superior for carboxylic acids.[1][2][3]Low

Module 4: Flash Chromatography (The Last Resort)

Best for: When extraction and scavenging fail, or for very large scales.[1][2]

The Challenge: Streaking

Carboxylic acids interact strongly with silica gel (acidic surface), causing them to "streak" or tail, often contaminating the amide which elutes nearby.[1]

The Fix: Mobile Phase Modification

You must suppress the ionization of the acid on the silica column.[1][2][3]

  • Acidic Modifier: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).[1][2][3]

    • Why: This keeps the 4-MBA in its protonated (neutral) form, sharpening the peak and allowing it to elute faster.[2][3]

  • Visualization: 4-MBA is not UV active (unless derivatized). You must use a stain (Permanganate or Bromocresol Green) to see the acid spot on TLC.[3]

FAQ: Frequently Asked Questions

Q: I used NaOH to remove the acid, but my product yield dropped. Why? A: Strong bases like NaOH (pH >13) can hydrolyze amides back into amines and carboxylic acids, especially if the amide is sterically accessible.[1][3] Always start with weak bases (


) or carbonate resins.[2][3]

Q: Can I remove 4-MBA by distillation? A: Unlikely. 4-Methoxybutanoic acid has a high boiling point (est. >200°C) due to hydrogen bonding.[1][2][3] Most amides will decompose before the acid distills off.[1][3] Distillation is not recommended.[2][3]

Q: The separation funnel has a middle "rag" layer (Emulsion).[3] What do I do? A: The amphiphilic nature of 4-MBA causes this.

  • Add more Brine to the aqueous layer (increases ionic strength).[2][3]

  • Add a small amount of Methanol to the organic layer (breaks surface tension).[2][3]

  • Filter the entire mixture through a pad of Celite if the emulsion persists.

References

  • Not Voodoo. (n.d.). Workup and Isolation: Acid-Base Extraction.[1][2][3] University of Rochester.[2][3] Retrieved March 6, 2026, from [Link][2]

  • Biotage. (2024).[1][2][3] Strategies for Work-up and Purification: Scavenger Resins.[1][2][3][7][8] Retrieved March 6, 2026, from [Link][2]

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] [Link]

  • PubChem. (n.d.).[1][2][3][10] 4-Methoxybutanoic acid (Compound Summary).[1][2][3][10][11][12] National Library of Medicine.[2][3] Retrieved March 6, 2026, from [Link][2]

Sources

Optimizing reaction temperature for 4-Methoxybutanamide formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-Methoxybutanamide (CAS: 1119-62-6). It prioritizes actionable troubleshooting, mechanistic insight, and safety.

Topic: Reaction Temperature Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Logic: The Thermodynamic vs. Kinetic Balance

To optimize the formation of 4-Methoxybutanamide, usually synthesized via the aminolysis of Methyl 4-methoxybutanoate , one must navigate a specific physicochemical trade-off. Unlike simple acid-base neutralizations, ester aminolysis is reversible and kinetically sluggish at ambient pressure.

The reaction temperature dictates the competition between three pathways:

  • Amidation (Desired): Nucleophilic attack of

    
     on the carbonyl.
    
  • Hydrolysis (Parasitic): Attack of trace

    
     (often present in commercial ammonia solutions).
    
  • Cyclization (Thermodynamic Sink): Intramolecular attack forming pyrrolidin-2-one (lactamization), driven by high heat.

Reaction Pathway Diagram

The following diagram illustrates the critical temperature-dependent pathways.

ReactionPathways Start Methyl 4-methoxybutanoate + NH3 (MeOH) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Rate Limiting) Lactam Pyrrolidin-2-one (Side Product) Start->Lactam Direct Cyclization (Extreme Heat) Product 4-Methoxybutanamide (Target) Inter->Product Elimination of MeOH (Favored at <50°C) Acid 4-Methoxybutanoic Acid (Hydrolysis) Inter->Acid Trace H2O / High T Product->Lactam High T (>100°C) Loss of MeOH

Figure 1: Reaction landscape for 4-methoxybutanamide. Green paths indicate desired flow; red paths indicate thermal degradation risks.

Troubleshooting Guide: "Why is my reaction failing?"

This section addresses specific user scenarios based on field data.

Scenario A: "I have low conversion (<40%) after 24 hours at Room Temperature."

Diagnosis: Kinetic barrier.[1] The methoxy group at the


-position does not sufficiently activate the ester carbonyl, making the reaction slow at 25°C.
The Fix: 
  • Don't just heat open reflux: Heating an open system drives off Ammonia gas (

    
    ), effectively killing the reaction rate (Rate = 
    
    
    
    ).
  • Solution: Use a sealed pressure tube or autoclave.

  • Protocol: Saturation at 0°C

    
     Seal 
    
    
    
    Heat to 60–70°C . This maintains high
    
    
    concentration while providing thermal energy for activation.
Scenario B: "I see a new spot on TLC (Rf ~0.2) and my product is disappearing."

Diagnosis: Thermal Cyclization (Lactamization). Mechanism: At temperatures


 (or extended reflux), the methoxy group—though a poor leaving group—can be displaced, or the amide nitrogen can attack the 

-carbon if the methoxy group is protonated or chelated. More commonly, if you started from the acid chloride, 4-methoxybutyryl chloride cyclizes rapidly to pyrrolidin-2-one. The Fix:
  • Cap the Temperature: Do not exceed 80°C .

  • Solvent Switch: Avoid high-boiling solvents (e.g., DMSO, DMF) that require high heat to remove. Stick to Methanol or Ethanol.

Scenario C: "The product is a sticky oil that won't crystallize."

Diagnosis: Impurity profile (Ester + Acid).[2] Cause: Incomplete conversion (Ester) or Hydrolysis (Acid). The Fix:

  • Purification: 4-Methoxybutanamide is water-soluble. Do not use aqueous workup if possible.

  • Recommended: Evaporate solvent

    
     Triturate with cold Diethyl Ether  or MTBE . The amide is solid; the starting ester is a liquid and will dissolve in the ether.
    

The "Gold Standard" Protocol

Validated for 10g – 100g scale.

Reagents
  • Substrate: Methyl 4-methoxybutanoate (1.0 equiv).

  • Reagent: 7N Ammonia in Methanol (commercial) OR Gaseous

    
    .
    
  • Solvent: Methanol (Anhydrous).

Step-by-Step Workflow
StepActionTemperatureCritical Note
1 Charge Vessel 0°C (Ice Bath) Load ester into a pressure-rated glass tube or autoclave. Add stir bar.
2 Saturation 0°C Add 7N

in MeOH (10 equiv). Large excess is vital to push equilibrium.
3 Sealing 0°C Seal the vessel tightly before removing from ice bath.
4 Reaction 65°C Move to oil bath. Stir vigorously for 12–16 hours. Safety Shield Required.
5 Cooling RT

0°C
Cool to RT, then ice bath before opening to prevent ammonia geyser.
6 Workup 40°C (Vac) Concentrate in vacuo. Do not exceed 40°C bath temp to avoid degradation.
7 Purification RT Triturate residue with cold

. Filter white solid.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-Methoxybutyryl Chloride instead of the ester to speed this up? A: Yes, but with high risk. The acid chloride is extremely reactive.

  • Pros: Reaction finishes in minutes at 0°C.

  • Cons: High risk of uncontrollable cyclization to pyrrolidone. Also, the byproduct is HCl, which can cleave the ether linkage if not immediately neutralized. If you choose this route, use a biphasic system (DCM/Water) with excess carbonate base to scavenge acid immediately [1].

Q2: Why is the recommended temperature 65°C? Can I go to 100°C? A: 65°C is the "sweet spot."

  • Data indicates that at 100°C , the selectivity drops due to the formation of oligomers and lactams [2].

  • At 25°C , conversion often stalls at ~60% even after 48 hours.

  • 65°C in a sealed vessel provides >95% conversion in <16 hours with minimal impurity formation.

Q3: My NMR shows a singlet at 3.6 ppm and a triplet at 2.3 ppm. Is this product? A:

  • Singlet (3.3-3.4 ppm): Terminal Methoxy group (

    
    ).
    
  • Triplet (2.2-2.3 ppm):

    
    -protons next to Carbonyl (
    
    
    
    ).
  • Check: Look for the disappearance of the Ester Methyl singlet (usually ~3.7 ppm). If the 3.7 ppm peak is gone and you see broad singlets at ~6.5-7.5 ppm (Amide

    
    ), you have success.
    

References

  • ACS Omega. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (Discusses temperature effects on ester aminolysis selectivity). Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from [Link]

  • Google Patents. (2011). WO2011158880A1 - Crystal of amide compound. (Describes industrial handling of methoxy-substituted amides).

Sources

Technical Support Center: 4-Methoxybutanamide Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in resolving solubility and stability issues with 4-Methoxybutanamide (also known as 4-methoxybutyramide).

This guide addresses two distinct possibilities:

  • The Simple Amide: You are working with the specific fragment (CAS ~39531-35-6 or related), a small polar molecule.

  • The Drug Candidate (GET73): You are working with N-[(4-trifluoromethyl)benzyl]-4-methoxybutyramide, often abbreviated in literature, which has significant solubility challenges.

Diagnostic Workflow

Before altering your protocol, confirm the physical behavior of your compound using this decision tree. This logic distinguishes between "salting out" of the simple amide and the "hydrophobicity" of its derivatives.

Solubility_Troubleshooting Start START: Observation Check_State 1. Physical State? Start->Check_State Solid_Precip White Solid/Precipitate Check_State->Solid_Precip Particles visible Liquid_Phase Oily Droplets/Phase Sep Check_State->Liquid_Phase Cloudy/Emulsion Verify_ID 2. Verify Identity (Is it GET73?) Solid_Precip->Verify_ID Check_Buffer 3. Check Buffer Strength Liquid_Phase->Check_Buffer Cosolvent Action: Add DMSO/EtOH (Hydrophobic Issue) Verify_ID->Cosolvent Yes (Benzyl deriv.) Heat Action: Heat to 40°C (Lattice Energy) Verify_ID->Heat No (Simple Amide) Dilute_Salt Action: Dilute Buffer (<50mM salt) Check_Buffer->Dilute_Salt High Ionic Strength Warm_Up Action: Warm to RT (Cold Intolerance) Check_Buffer->Warm_Up Cold (4°C)

Figure 1: Diagnostic logic for identifying the root cause of insolubility based on physical observation (precipitate vs. oiling out).

Physicochemical Profile & Solubility Data

Understanding the molecule's fundamental properties is critical. The "methoxy" cap reduces the hydrogen-bonding network compared to a hydroxy group, making the molecule prone to phase separation in high-salt environments.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~117.15 g/mol Small molecule; should be highly soluble.
LogP (Est.) -0.2 to +0.2Borderline lipophilic. Soluble in water, but sensitive to ionic strength.
pKa ~15 (Amide NH)Neutral at pH 7.4. pH adjustment will not improve solubility.
H-Bond Donors 2 (Primary Amide)Good water interaction.[1]
H-Bond Acceptors 2 (Carbonyl + Ether)Good water interaction.[1]
Physical State Low-melting solid or LiquidProne to "oiling out" (liquid-liquid phase separation).

Troubleshooting Guide (Q&A)

Issue 1: "My solution turns cloudy upon adding PBS or saline."

Diagnosis: Salting Out (Phase Separation). Mechanism: 4-Methoxybutanamide is a small organic molecule with a hydrophobic tail (methoxy-butyl). In pure water, the hydration shell is stable. When you add high concentrations of ions (like 150 mM NaCl in PBS), the water molecules preferentially hydrate the ions, "squeezing" the organic amide out of solution. This manifests as a cloudy emulsion (oiling out) rather than a crystalline precipitate. Solution:

  • Reduce Ionic Strength: Dissolve the compound in pure water or a low-salt buffer (e.g., 10 mM Phosphate, no NaCl) first.

  • Order of Addition: Always dissolve the compound in water before adding concentrated buffer stocks.

  • Warmth: Gently warm the solution to 25–30°C. Solubility of this class of amides drops significantly at 4°C.

Issue 2: "The compound won't dissolve at all, even in water."

Diagnosis: Polymorphism or Compound Confusion. Mechanism: If you are working with the simple amide (MW 117), it should dissolve.[1] If it does not, you may be working with the GET73 analog (N-substituted benzyl derivative), which is highly insoluble in water. Solution:

  • Verify Structure: Check the CAS and MW. If MW is >200, you have a lipophilic derivative.

  • Use a Co-solvent: For the simple amide at high concentrations (>100 mM), pre-dissolve in a minimal volume of DMSO or Ethanol (10% of final volume) before adding the aqueous buffer.

Issue 3: "Is the compound stable at pH 2 or pH 10?"

Diagnosis: Hydrolysis Risk. Mechanism: Amides are generally stable but susceptible to hydrolysis at extreme pH and elevated temperatures. The methoxy group is stable, but the amide bond (


) can hydrolyze to 4-methoxybutanoic acid and ammonia.
Solution: 
  • Optimal pH: Maintain pH 4.0 – 8.0 for long-term storage.

  • Avoid: Do not autoclave the compound in buffer. Filter sterilize (0.22 µm) instead.

Validated Solubilization Protocols

Protocol A: High-Concentration Stock (for Simple Amide)

Use this for preparing 100 mM – 1 M stocks.

  • Weighing: Weigh the target amount of 4-Methoxybutanamide.

  • Primary Solubilization: Add DMSO (Dimethyl sulfoxide) to 10% of the final target volume. Vortex until clear.

    • Why? DMSO disrupts the crystal lattice/liquid association more effectively than water.

  • Aqueous Dilution: Slowly add deionized water (not buffer yet) to 90% of the final volume while vortexing.

  • Buffering: Add 10x Buffer concentrate (e.g., 10x PBS) dropwise to reach 1x concentration.

    • Checkpoint: If cloudiness appears, stop. You have reached the "Salting Out" limit. Dilute with water.

Protocol B: Handling the "GET73" Analog

Use this if your compound is the N-benzyl derivative.

  • Vehicle: You cannot use pure aqueous buffer.

  • Formulation: Prepare a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline .

  • Process: Dissolve fully in DMSO first. Add Tween-80. Mix thoroughly. Slowly add warm saline with constant stirring.

Stability & Storage

ConditionStability Recommendation
Stock Solution (DMSO) Stable at -20°C for 6 months. Hygroscopic; seal tightly.
Aqueous Solution Use fresh. Hydrolysis risk increases after 24h at RT.
Freeze/Thaw Avoid. Aliquot stocks into single-use vials.

References

  • PubChem. 4-methoxy-N-methylbutanamide (Related Structure Properties). National Library of Medicine. Available at: [Link]

  • Loche, A., et al. (2013). N-[(4-trifluoromethyl)benzyl] 4-methoxybutyramide (GET73): Regulates hippocampal aminoacidergic transmission.[2][3] Current Medicinal Chemistry. (Context on GET73 solubility issues). Available at: [Link]

  • Auburn University. Principles of Drug Action: Amide Solubility and Properties. Available at: [Link]

Sources

Strategies for scaling up 4-Methoxybutanamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 4-Methoxybutanamide Production Target Audience: Process Chemists, Researchers, and Drug Development Professionals

Introduction

Welcome to the Process Chemistry Technical Support Center. 4-Methoxybutanamide (C5H11NO2) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and receptor antagonists [2]. While bench-scale synthesis is straightforward, scaling production beyond the 100-gram mark introduces significant thermodynamic, kinetic, and safety challenges. This guide provides self-validating Standard Operating Procedures (SOPs), comparative process data, and an expert-level troubleshooting FAQ to ensure your scale-up campaigns are high-yielding and reproducible.

Process Workflow & Synthetic Strategies

We recognize three primary pathways for synthesizing 4-Methoxybutanamide. The diagram below illustrates the logical flow and key reaction parameters for the two most scalable routes (Acid Chloride Amidation and Nitrile Hydration), alongside the emerging Photocatalytic route [1].

SynthesisRoutes StartA 4-Methoxybutanoic Acid (Primary Starting Material) InterA 4-Methoxybutyryl Chloride (Reactive Intermediate) StartA->InterA SOCl2, cat. DMF T < 40°C, Off-gas control Product 4-Methoxybutanamide (Target API Intermediate) InterA->Product NH3 (aq) Reverse Addition, 0-5°C StartB 4-Methoxybutyronitrile (Alternative Starting Material) StartB->Product H2O2 / NaOH Hydration, T < 50°C StartC Methoxyacetic Acid + Acrylamide StartC->Product TiO2, UV Irradiation Continuous Flow Photoreactor

Caption: Logical workflow of 4-Methoxybutanamide synthesis routes highlighting key reagents and critical parameters.

Comparative Process Data

Selecting the right route depends on your facility's capabilities. The table below summarizes the quantitative data and operational metrics for each strategy to aid in process selection.

Process ParameterRoute A: Acid Chloride AmidationRoute B: Nitrile HydrationRoute C: Photocatalytic Addition
Typical Yield 85 - 92%75 - 80%50 - 65%
Atom Economy Moderate (Generates SO2, HCl)High (Only H2O added)High (Decarboxylative addition)
Primary Impurity 4-Methoxybutanoic acid (Hydrolysis)4-Methoxybutanoic acid (Over-hydration)Succinimide derivatives / Dimers
Scalability Excellent (Standard batch reactors)Good (Requires strict exotherm control)Poor in batch; Requires Flow Chemistry
Cost-Effectiveness High (Cheap, abundant reagents)Medium (Nitrile precursor is costlier)Low (Specialized UV equipment needed)

Standard Operating Procedures (SOPs)

SOP 1: Two-Step Amidation via Acid Chloride (1 kg Scale)

Causality & Self-Validation: This protocol uses thionyl chloride to activate the carboxylic acid [3]. The use of catalytic DMF generates the Vilsmeier intermediate, which accelerates the chlorination. A reverse-addition amidation strategy is employed to suppress the competitive hydrolysis of the highly reactive 4-methoxybutyryl chloride back to the starting acid.

  • Chlorination: Charge a 5 L jacketed reactor with 4-methoxybutanoic acid (1.0 kg, 8.46 mol) and dichloromethane (2.0 L). Add N,N-Dimethylformamide (DMF) (3.1 g, 0.5 mol%).

  • Activation: Slowly add thionyl chloride (1.1 kg, 9.3 mol) dropwise over 2 hours. Maintain the internal temperature at 35°C.

    • In-Process Control (IPC) / Self-Validation: Monitor off-gassing (SO2/HCl) via a bubbler. The reaction structurally validates its own completion when gas evolution ceases. Confirm completion by quenching a 0.5 mL aliquot in methanol and analyzing for the methyl ester via GC-MS.

  • Concentration: Remove excess thionyl chloride and DCM under reduced pressure to yield crude 4-methoxybutyryl chloride.

  • Amidation (Reverse Addition): In a separate 10 L reactor, chill 28% aqueous ammonia (3.0 L) to 0°C. Vigorously stir and add the crude acid chloride dropwise over 3 hours, strictly maintaining the internal temperature below 5°C to prevent hydrolysis.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 2 L). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield 4-methoxybutanamide as a crystalline solid.

SOP 2: Nitrile Hydration (Alternative Green Route)

Causality & Self-Validation: 4-Methoxybutyronitrile [4] is hydrated using basic hydrogen peroxide. The peroxide acts as a nucleophile (hydroperoxide ion), which attacks the nitrile carbon much faster than hydroxide alone, forming a peroxycarboximidic acid intermediate that collapses into the amide.

  • Initialization: Charge a reactor with 4-methoxybutyronitrile (500 g, 5.0 mol), ethanol (1 L), and 20% aqueous NaOH (100 mL).

  • Oxidative Hydration: Cool the mixture to 10°C. Slowly add 30% H2O2 (680 g, 6.0 mol) dropwise.

    • Critical Parameter: The reaction is highly exothermic. Adjust the feed rate to keep the internal temperature between 40°C and 50°C.

  • Quenching: IPC: Monitor the disappearance of the nitrile peak via HPLC. Once complete (<1% starting material), immediately quench the remaining peroxide with a saturated sodium thiosulfate solution to prevent over-hydrolysis to the carboxylic acid.

  • Workup: Remove ethanol under vacuum, extract the aqueous residue with dichloromethane, and evaporate to isolate the amide.

Ask the Expert: Troubleshooting & FAQs

Q1: During the conversion of 4-methoxybutanoic acid to 4-methoxybutyryl chloride, the reaction stalls at 85% conversion. How can we push it to completion? Expert Answer: Incomplete conversion in thionyl chloride-mediated acyl chloride synthesis often stems from the loss of the catalytic active species (Vilsmeier intermediate) or insufficient off-gassing of SO2 and HCl, which shifts the equilibrium backward. Solution: Ensure your DMF catalyst has not degraded. If scaling beyond 1 kg, the hydrostatic pressure in the reactor can keep HCl/SO2 dissolved in the reaction matrix. Apply a gentle nitrogen sweep through the headspace or apply a slight vacuum (e.g., 800 mbar) to drive off the byproducts and push the equilibrium forward.

Q2: When adding 4-methoxybutyryl chloride to aqueous ammonia, we observe significant formation of 4-methoxybutanoic acid. How do we minimize this byproduct? Expert Answer: The acyl chloride reacts competitively with water (hydrolysis) and ammonia (amidation) [2]. At higher temperatures, the activation energy barrier for hydrolysis is easily overcome, increasing the rate of hydrolysis disproportionately compared to amidation. Solution: Reverse addition is non-negotiable at scale. You must add the acid chloride dropwise to a large excess of concentrated aqueous ammonia (not the other way around). The high local concentration of NH3 favors the kinetics of amidation. Additionally, ensure the internal temperature never exceeds 5°C during the addition phase.

Q3: For the nitrile hydration route, we are seeing over-hydrolysis to the carboxylate salt. What is the mechanistic cause and remedy? Expert Answer: Hydration of 4-methoxybutyronitrile to the amide is an intermediate step. Prolonged exposure to strongly basic conditions (NaOH) combined with the exothermic heat of the H2O2 reaction will further hydrolyze the newly formed amide into the carboxylate salt. Solution: Tightly control the stoichiometry of H2O2 (do not exceed 1.2 equivalents) and implement aggressive jacket cooling to keep the temperature strictly below 50°C. You must quench the reaction immediately once HPLC indicates the disappearance of the nitrile. If the problem persists, consider switching to a milder catalytic system, such as a Ruthenium-based catalyst (e.g., Ru(OH)x/Al2O3), which selectively arrests the reaction at the amide stage without requiring basic peroxide.

Q4: We are interested in the green photocatalytic route using methoxyacetic acid and acrylamide. What are the primary safety and engineering concerns for scaling this up? Expert Answer: While bench-scale photocatalysis using TiO2 and UV irradiation is safe and effective[1], scaling up in batch reactors introduces severe photon penetration limits (Beer-Lambert law) and localized heating. Solution: Do not use batch reactors for photocatalytic scale-up. You must transition to a continuous flow photoreactor (e.g., a falling film or narrow-channel tubular reactor). This maintains a high surface-area-to-volume ratio, ensuring uniform UV irradiation across the reaction mixture and allowing for efficient heat dissipation, thereby preventing thermal runaway and minimizing the formation of radical-dimerization byproducts.

References

  • Unconventional titania photocatalysis: direct deployment of carboxylic acids in alkylations and annulations. Amazon AWS / Royal Society of Chemistry.
  • Design of Phthalazinone Amide Histamine H1 Receptor Antagonists for Use in Rhinitis. National Institutes of Health (NIH).
  • CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. Google Patents.
  • US5382745A - Separating vinylcyclohexene from a butadiene extracting solvent. Google Patents.

Technical Support Center: 4-Methoxybutanamide Purification & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Polymerization & "Gumming" During Synthesis and Purification Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current)

Core Analysis: The "Polymerization" Phantom

Executive Summary: If you are encountering polymerization while working with 4-Methoxybutanamide, you are likely facing a misdiagnosis of the chemical origin .

4-Methoxybutanamide (


) is a saturated amide. Saturated amides do not  undergo radical polymerization. If you observe the formation of insoluble gels, white precipitates, or viscous "gums," it is almost certainly due to one of two distinct failure modes in the synthesis pathway:
  • Unreacted Precursor Polymerization (The Acrylamide Route): If synthesizing via the Michael addition of methanol to acrylamide, the acrylamide is polymerizing into polyacrylamide (PAM), not the product.

  • Thermal Oligomerization (The Thermal Route): If purifying via high-temperature distillation, the amide is undergoing self-condensation or cyclization (forming pyrrolidones and tars).

This guide addresses both scenarios, with a primary focus on the Michael Addition route, as this is the most common source of "polymerization" complaints.

Diagnostic Workflow: Identify Your Sludge

Before altering your protocol, identify the nature of the byproduct using this decision matrix.

Diagnosis Start Problem: Formation of Solid/Gum Appearance What does the byproduct look like? Start->Appearance WhiteGel White/Translucent Gel or Fluffy Solid Appearance->WhiteGel Looks like... DarkTar Dark Brown/Black Viscous Oil Appearance->DarkTar Looks like... Solubility Solubility Test: Add Water WhiteGel->Solubility Diagnosis2 DIAGNOSIS B: Thermal Decomposition (Oligomerization/Cyclization) DarkTar->Diagnosis2 Insoluble Swells but doesn't dissolve (Hydrogel) Solubility->Insoluble Result Soluble Dissolves (or forms emulsion) Solubility->Soluble Result Diagnosis1 DIAGNOSIS A: Polyacrylamide Formation (Radical Polymerization) Insoluble->Diagnosis1 Soluble->Diagnosis2

Figure 1: Diagnostic decision tree to distinguish between radical polymerization of impurities and thermal degradation of the product.

Troubleshooting Guide (Q&A Format)
Scenario A: The "White Gel" Issue (Radical Polymerization)

Context: You are synthesizing 4-Methoxybutanamide from Acrylamide and Methanol.

Q1: Why is my reaction mixture turning into a gel before I even start purification? A: You have inadvertently initiated radical polymerization of the unreacted acrylamide.

  • The Cause: Acrylamide is a potent monomer. Even without an added initiator, trace peroxides, light, or heat can trigger free-radical polymerization.

  • The Fix:

    • Add an Inhibitor: You must add a radical inhibitor to the reaction pot. MEHQ (Hydroquinone monomethyl ether) at 50–100 ppm is standard.

    • Do NOT Degas (If using MEHQ): This is counter-intuitive. MEHQ requires dissolved oxygen to function as an inhibitor.[1] If you run the reaction under strict Nitrogen/Argon without air sparging, the inhibitor is inactive.

    • Temperature Control: Keep the Michael addition temperature below 50°C. Higher temperatures favor radical polymerization over the desired Michael addition.

Q2: How do I remove the polymer (gel) from my crude product? A: Polyacrylamide is notoriously difficult to filter because it clogs pores.

  • Precipitation: Dilute the crude mixture with Acetone or Ethanol (if the polymer is high MW, it often precipitates as a stringy white solid while your product remains in solution).

  • Celite Filtration: Do not use paper filters. Use a sintered glass funnel packed with a thick pad of Celite 545. Apply vacuum gently.[2]

  • Salting Out: If the product is in an aqueous phase, saturating the solution with NaCl can sometimes force the polymer to crash out or phase separate.

Scenario B: The "Dark Tar" Issue (Thermal Instability)

Context: You are purifying the amide via distillation.

Q3: My crude was clear, but during vacuum distillation, the pot turned into black tar. Why? A: You likely overheated the amide, causing self-condensation or cyclization.

  • The Mechanism: At temperatures >150°C, 4-Methoxybutanamide can cyclize to form pyrrolidone derivatives (losing methanol) or form imide dimers.

  • The Fix:

    • Lower the Boiling Point: You must improve your vacuum. The distillation should occur at the lowest possible temperature (ideally <120°C). If you cannot achieve <1 mbar vacuum, do not distill.

    • Wiped Film Evaporation: For heat-sensitive amides, a short-path or wiped-film evaporator is superior to pot distillation as it minimizes "residence time" at high heat.

    • Switch Purification Methods: If the boiling point is too high, switch to Column Chromatography (Silica gel, MeOH/DCM gradient) or Recrystallization (if the product is solid; try Ethyl Acetate/Hexane).

Validated Protocol: Synthesis & Purification

This protocol is designed to minimize acrylamide polymerization and thermal stress.

Phase 1: The Reaction (Michael Addition)
  • Reagents: Acrylamide (1.0 eq), Methanol (excess, solvent/reactant), Sodium Methoxide (0.05 eq, catalyst).

  • Critical Additive: MEHQ (50 ppm) relative to Acrylamide mass.

Step-by-Step:

  • Dissolve Acrylamide in Methanol.

  • Add MEHQ. Crucial Step.

  • Cool to 0°C. Add Sodium Methoxide slowly (exothermic).

  • Allow to warm to Room Temperature (20–25°C). Do not heat.

  • Stir for 12–24 hours.

  • Quench: Neutralize the base with Glacial Acetic Acid or dilute HCl before concentrating. Reason: Base + Heat during evaporation promotes side reactions.

Phase 2: Purification (The "Safe" Path)

Option A: Vacuum Distillation (Only if high vacuum available)

  • Add a fresh portion of inhibitor (BHT or MEHQ) to the distillation pot.

  • Ensure vacuum is <0.5 mmHg.

  • Keep oil bath temperature <130°C.

Option B: Column Chromatography (Recommended for high purity)

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

  • Load: Load crude oil (dissolved in min. DCM).

  • Elution: 4-Methoxybutanamide is polar; it will elute after non-polar impurities but before any polymeric sludge.

Mechanistic Visualization

Understanding the competition between the desired Michael Addition and the undesired Radical Polymerization is key to control.

ReactionPathways Acrylamide Acrylamide (Monomer) Reaction Michael Addition (Base Catalyzed) Acrylamide->Reaction + MeOH SideReaction Radical Polymerization (Heat/Light/Peroxides) Acrylamide->SideReaction No Inhibitor Methanol Methanol Product 4-Methoxybutanamide (Desired Product) Reaction->Product Polymer Polyacrylamide Gel (The 'Problem') SideReaction->Polymer Inhibitor Inhibitor (MEHQ) + Oxygen Inhibitor->SideReaction BLOCKS

Figure 2: Competitive reaction pathways. The inhibitor is essential to block the lower pathway.

Summary Data Table: Inhibitor Selection
AdditiveRoleBest Use CaseConstraint
MEHQ (Mequinol)Radical ScavengerDuring Reaction & WorkupRequires Oxygen to be active. Do not use under strict inert atmosphere without air sparging.
BHT (Butylated hydroxytoluene)Radical ScavengerDistillation PotLess dependent on oxygen; good thermal stability.
Copper (II) Salts Polymerization InhibitorAqueous WorkupsCan be difficult to remove; use only if organic inhibitors fail.
Acetic Acid Base NeutralizerQuenchingMust be added before solvent evaporation to prevent base-catalyzed degradation.
References
  • BenchChem. (2025).[1][3] Technical Support Center: Acrylamide Derivative Polymerization. Retrieved from

  • Takagi, K., & Tsunokawa, T. (1968). Method of inhibiting polymerization of acrylamide. U.S. Patent No. 3,397,232. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Ferreira de Lima, et al. (2021).[4] Trapping Acrylamide by a Michael Addition: A Computational Study. ResearchGate. Retrieved from

  • ResolveMass Laboratories. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process & Purification. Retrieved from

  • MDPI. (2021). Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions. Retrieved from

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 4-Methoxybutanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Interpretation of 4-Methoxybutanamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous spectral analysis of 4-Methoxybutanamide , a structural motif often encountered as a linker or intermediate in medicinal chemistry. Unlike standard spectral libraries that list peaks in isolation, this document compares the spectral performance of the compound across two critical dimensions: Solvent Systems (CDCl₃ vs. DMSO-d₆) and Synthetic Precursors (Carboxylic Acid vs. Amide) .

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers.

Structural Analysis & Predicted Chemometrics

Before interpreting the spectrum, we must establish the magnetic environment of the protons.

Compound: 4-Methoxybutanamide Formula:


SMILES: COCCCC(N)=O
Proton Environment Map

The molecule contains four distinct non-exchangeable proton environments and one exchangeable amide environment.

LabelGroupEnvironmentMultiplicityApprox.[1][2][3][4] Shift (

)
H-A

Methyl etherSinglet (3H)3.30 – 3.35 ppm
H-B

Methylene etherTriplet (2H)3.35 – 3.45 ppm
H-C

Central methyleneQuintet (2H)1.80 – 1.95 ppm
H-D


-Methylene
Triplet (2H)2.15 – 2.30 ppm
H-E

Primary AmideBroad/Split (2H)Solvent Dependent

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of primary amides. Below is a comparative evaluation of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Solvent Performance Matrix
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ (Recommended)
Amide Proton Visibility Poor. Often appears as a broad, low-intensity hump due to quadrupole broadening and rapid exchange.Excellent. Appears as two distinct peaks or a sharp broad singlet due to strong H-bonding with solvent.
Resolution of H-D (

-CH2)
High. Clear triplet.High. Clear triplet, slight downfield shift.
Water Interference Low (H₂O ~1.56 ppm). Unlikely to overlap with key signals.High (H₂O ~3.33 ppm). Critical Risk: Water peak often overlaps with the Methoxy singlet (H-A).
Exchange Rate Fast.

protons exchange rapidly, averaging the signal.
Slow. H-bonding slows exchange, allowing observation of restricted rotation.
Expert Insight: The "Water Trap" in DMSO

While DMSO-d₆ is superior for observing the amide protons, it introduces a specific risk for 4-Methoxybutanamide. The residual water peak in DMSO typically appears at 3.33 ppm , which is nearly identical to the predicted shift of the methoxy singlet (H-A ).

  • Mitigation: Use dry DMSO-d₆ ampoules or add molecular sieves. If overlap occurs, run the spectrum at elevated temperature (e.g., 40°C) to shift the water peak upfield, or switch to Acetone-d₆.

Comparative Analysis: Monitoring Synthesis (Acid vs. Amide)

A common synthetic route involves converting 4-methoxybutanoic acid to 4-methoxybutanamide . Distinguishing the product from the starting material is a frequent analytical challenge.

Table 2: Diagnostic Signal Comparison
Diagnostic RegionPrecursor: 4-Methoxybutanoic Acid Product: 4-Methoxybutanamide Status
10.0 – 12.0 ppm Broad Singlet (1H). Carboxylic acid proton (

).[5]
Absent. Primary Confirmation
5.0 – 7.5 ppm Absent. Two Broad Singlets (1H each) or One Broad (2H). Amide protons (

).
Secondary Confirmation
2.1 – 2.4 ppm (

-CH2)
Triplet. Slightly more downfield due to higher electronegativity of acid.Triplet. Slightly upfield relative to acid.Subtle Shift

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Objective: Obtain a spectrum with resolved amide couplings and no water interference.

  • Reagents: 4-Methoxybutanamide (~10 mg), DMSO-d₆ (0.6 mL, 99.9% D).

Step-by-Step:

  • Weighing: Place 5-10 mg of sample into a clean vial. Note: Amides can be hygroscopic; minimize air exposure.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Visual Check: Ensure solution is clear. Turbidity indicates undissolved solids which cause line broadening.

  • Acquisition: Run standard proton sequence (ns=16 or 32, d1=1.0s).

  • Self-Validation (The

    
     Shake): 
    
    • After initial acquisition, add 1-2 drops of

      
       to the NMR tube.
      
    • Shake and re-run the spectrum.

    • Result: The amide peaks (6.5-7.5 ppm) must disappear. The aliphatic peaks must remain unchanged. This confirms the assignment of the N-H protons.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Workflow

This logic tree guides the researcher through the assignment process, specifically addressing the potential overlap issues in DMSO.

AssignmentLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckAmide Check 6.5 - 7.5 ppm region Start->CheckAmide AmidePresent Peaks Present? (Broad singlets) CheckAmide->AmidePresent ConfirmAmide Confirmed: Primary Amide AmidePresent->ConfirmAmide Yes SuspectAcid Suspect: Carboxylic Acid (Check 11-12 ppm) AmidePresent->SuspectAcid No CheckWater Check 3.3 ppm region (Methoxy vs Water) Overlap Is there a sharp singlet on top of broad water? CheckWater->Overlap Reshuffle Action: Heat Sample to 40°C or Add D2O Overlap->Reshuffle Yes (Overlap) FinalAssign Final Assignment: Methoxy confirmed Overlap->FinalAssign No (Distinct peaks) ConfirmAmide->CheckWater Reshuffle->FinalAssign Water shifts upfield

Caption: Decision tree for validating 4-Methoxybutanamide structure and resolving solvent overlaps.

Diagram 2: Signal Connectivity (COSY Correlations)

Understanding the spin system is crucial. The following diagram illustrates the expected COSY (Correlation Spectroscopy) cross-peaks, which prove the connectivity of the carbon chain.

COSY_Network HA H-A (Methoxy) 3.3 ppm HB H-B (Ether CH2) 3.4 ppm HA->HB NO COSY (4 bonds/Ether O) HC H-C (Middle CH2) 1.9 ppm HB->HC Strong COSY (Vicinal) HD H-D (Alpha CH2) 2.2 ppm HC->HD Strong COSY (Vicinal) HE H-E (Amide NH2) ~7.0 ppm HD->HE Weak/None (Exchange dependent)

Caption: Expected 1H-1H COSY correlations. Note the lack of coupling between Methoxy (H-A) and Ether CH2 (H-B).

References

  • PubChem. 4-Methoxybutanamide Compound Summary. National Library of Medicine.[6] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general amide shift ranges).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on acidity/exchange). Available at: [Link]

Sources

FTIR Characteristic Peaks for 4-Methoxybutanamide: A Comparative Guide to Amide Bond Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing structurally similar aliphatic amides during quality control and synthetic verification. 4-Methoxybutanamide presents a unique spectroscopic profile. Accurately characterizing its primary amide bond using Fourier Transform Infrared (FTIR) spectroscopy requires moving beyond basic peak matching and understanding the underlying quantum mechanical and intermolecular forces at play.

This guide objectively compares the FTIR signatures of 4-Methoxybutanamide against alternative aliphatic amides, providing researchers and drug development professionals with a self-validating framework for spectral interpretation.

Mechanistic Causality: The Amide Bond Environment

The amide bond is characterized by resonance stabilization, which lowers the C=O stretching frequency compared to isolated ketones or esters. The precise position of the Amide I, II, and III bands is dictated by the backbone conformation and the hydrogen-bonding pattern[1].

In 4-Methoxybutanamide, two distinct functional groups dictate the spectral output:

  • The Primary Amide (-CONH₂): Unlike secondary amides, primary amides exhibit a unique N-H scissoring vibration. While the Amide II band in secondary amides is a coupled N-H bend and C-N stretch typically found between 1470–1570 cm⁻¹[2], the primary amide N-H scissoring band overlaps closely with the Amide I C=O stretch, appearing around 1620 cm⁻¹.

  • The Terminal Methoxy Group (-OCH₃): While separated by a propyl chain, the ether oxygen acts as a potent hydrogen-bond acceptor. In the solid state, this facilitates a complex intermolecular hydrogen-bonding network (Ether O ··· H-N). This interaction draws electron density away from the carbonyl, slightly weakening the C=O bond and causing a red-shift in the Amide I band compared to unsubstituted analogs.

G Root 4-Methoxybutanamide Branch1 Primary Amide (-CONH₂) Root->Branch1 Branch2 Methoxy Group (-OCH₃) Root->Branch2 Effect1 Amide I (C=O): ~1648 cm⁻¹ Amide II (N-H): ~1620 cm⁻¹ Branch1->Effect1 Effect2 C-O-C Stretch: ~1110 cm⁻¹ Branch2->Effect2 Effect3 Intermolecular H-Bonding (Ether O ··· H-N) Branch2->Effect3 Effect3->Effect1 Red-shifts C=O

Structural features of 4-Methoxybutanamide and their FTIR spectral effects.

Comparative FTIR Data Analysis

To objectively evaluate the spectral performance, Table 1 compares the characteristic peaks of 4-Methoxybutanamide with Butanamide (a direct primary amide analog) and N-Methylbutanamide (a secondary amide analog).

Table 1: FTIR Peak Comparison of Aliphatic Amides (Solid/Neat State)

CompoundAmide I (C=O Stretch)Amide II (N-H Bend)Amide III (C-N Stretch)N-H Stretch (Sym/Asym)
Butanamide 1655 cm⁻¹1625 cm⁻¹~1410 cm⁻¹3180 / 3350 cm⁻¹
4-Methoxybutanamide 1648 cm⁻¹1620 cm⁻¹~1415 cm⁻¹3175 / 3340 cm⁻¹
N-Methylbutanamide 1640 cm⁻¹1550 cm⁻¹1250–1350 cm⁻¹3280 cm⁻¹ (Single)

Data synthesized from established amide vibrational assignments[2][3].

Key Insights:

  • Amide I Shift: 4-Methoxybutanamide exhibits a slight red-shift in the Amide I band (1648 cm⁻¹) compared to Butanamide (1655 cm⁻¹). The Amide I band is predominantly governed by the stretching vibrations of the C=O (70% - 85%) and C-N groups (10% - 20%)[1]. The extended hydrogen-bonding network facilitated by the methoxy oxygen weakens the C=O double bond character.

  • Amide II Distinction: The secondary amide (N-Methylbutanamide) shows a classic Amide II band at 1550 cm⁻¹. In contrast, both primary amides display the NH₂ scissoring band at ~1620–1625 cm⁻¹, requiring careful deconvolution from the Amide I peak[4].

Self-Validating Experimental Protocol

In my experience, simply recording an ATR-FTIR spectrum is insufficient for rigorous structural elucidation. Water vapor overlap and baseline anomalies can easily mask the true Amide I/II positions. To ensure trustworthiness, the following protocol employs a self-validating concentration gradient . By diluting the sample in a non-polar solvent, intermolecular hydrogen bonds are systematically broken, allowing the researcher to definitively prove causality between peak shifts and H-bonding.

G A Sample Prep (Neat & CHCl₃) B ATR-FTIR Acquisition A->B C Spectral Processing B->C D Peak Deconvolution C->D E H-Bond Validation D->E

Self-validating FTIR experimental workflow for amide bond characterization.

Step-by-Step Methodology: Concentration-Dependent FTIR Validation

1. Sample Preparation

  • Neat Sample: Place 2-3 mg of solid 4-Methoxybutanamide directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure uniform contact using the anvil press.

  • Dilution Series: Prepare 0.1 M, 0.05 M, and 0.01 M solutions of 4-Methoxybutanamide in anhydrous chloroform (CHCl₃).

2. Spectral Acquisition

  • Parameters: Set the scan range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans per sample to optimize the signal-to-noise ratio.

  • Background: Collect a background spectrum of the empty ATR crystal (or pure CHCl₃ for liquid samples) immediately prior to sample analysis to eliminate atmospheric H₂O and CO₂ interference.

3. Data Processing & Deconvolution

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Perform a polynomial baseline subtraction.

  • Because the shifts in the Amide I band are often small compared to the intrinsic width of the band, resulting in one broad peak instead of resolved peaks[4], apply a second-derivative transformation to identify exact peak centers. Follow this with Gaussian curve fitting to deconvolute the overlapping Amide I (~1648 cm⁻¹) and NH₂ bend (~1620 cm⁻¹) regions.

4. Validation Check (The Causality Test)

  • Compare the Amide I peak of the neat solid versus the 0.01 M CHCl₃ solution.

  • Expected Outcome: As the concentration decreases, the ether-mediated intermolecular H-bonds break. The Amide I band will blue-shift from ~1648 cm⁻¹ toward ~1680 cm⁻¹, and the broad N-H stretch (~3175/3340 cm⁻¹) will sharpen and shift toward 3400/3500 cm⁻¹. This dynamic shift confirms the peaks are structurally intrinsic and accurately assigned, validating the entire analytical system.

References

  • - Scientific Research Publishing[1] 2. - ACS Publications[2]

  • - Thermo Fisher Scientific[4] 4. - National Institutes of Health (PMC)[3]

Sources

Comparative Potency & Pharmacological Profiling: 4-Methoxybutanamide vs. 4-Chlorobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-Methoxybutanamide and 4-Chlorobutanamide , focusing on their physicochemical properties, reactivity profiles, and biological potency.

These two compounds represent a classic medicinal chemistry case study in bioisosteric replacement : evaluating the trade-offs between a reactive, lipophilic halogen (Chloro) and a stable, hydrogen-bond-accepting ether (Methoxy).

Executive Summary

In drug development, the choice between a 4-methoxy and a 4-chloro substituent on a butanamide scaffold dictates the molecule's mechanism of action.

  • 4-Chlorobutanamide is chemically hyper-potent due to the good leaving group ability of the chloride. It functions primarily as a reactive electrophile or alkylating agent. In biological systems, it often acts as a toxic intermediate or a "suicide substrate" that irreversibly modifies enzymes, rather than a reversible ligand.

  • 4-Methoxybutanamide exhibits pharmacological potency as a stable, non-covalent modulator. It serves as the core scaffold for neuroactive drugs (e.g., GET73 ) targeting the mGlu5 receptor. It offers superior metabolic stability and specific hydrogen-bonding interactions lacking in the chloro-analog.

Quick Comparison Matrix
Feature4-Methoxybutanamide4-Chlorobutanamide
Primary Mechanism Allosteric Modulation / Reversible BindingAlkylation / Irreversible Inhibition
Chemical Stability High (Stable Ether)Low (Cyclizes to 2-Pyrrolidone)
Electronic Effect Electron Donating (+M), Inductive Withdrawal (-I)Strong Electron Withdrawal (-I)
Lipophilicity (LogP) Low (Hydrophilic/Amphiphilic)High (Lipophilic)
Toxicity Risk Low (Metabolically stable)High (Alkylating agent)
Key Application Neurotherapeutics (Anxiolytics/Anti-alcohol)Synthetic Intermediate / Covalent Probes

Physicochemical & Structural Analysis

The potency difference stems from the electronic and steric properties of the


-substituent.
Electronic & Steric Effects
  • The Methoxy Group (-OCH₃): Acts as a Hydrogen Bond Acceptor (HBA). In protein pockets, it often engages backbone amides (e.g., Asp/Glu residues). It has a "dual electrostatic potential"—negative at the oxygen (H-bond acceptor) and positive at the methyl group, allowing versatile binding.[1][2]

  • The Chloro Group (-Cl): A lipophilic, electron-withdrawing group. It lacks H-bond accepting capability but can fill hydrophobic pockets. Its carbon-chlorine bond is polarized, making the C4 position electrophilic.

Stability & Reactivity (The "Cyclization" Factor)

A critical differentiator is the intramolecular cyclization .

  • 4-Chlorobutanamide undergoes rapid intramolecular nucleophilic attack by the amide nitrogen to form 2-pyrrolidone , releasing HCl. This makes it unstable in physiological buffers (pH 7.4).

  • 4-Methoxybutanamide cannot cyclize under these conditions because the methoxide (

    
    ) is a poor leaving group compared to chloride (
    
    
    
    ).

Cyclization cluster_0 4-Chlorobutanamide (Unstable) cluster_1 4-Methoxybutanamide (Stable) Cl_Start 4-Chlorobutanamide (Cl-(CH2)3-CONH2) Transition Tetrahedral Intermediate Cl_Start->Transition Intramolecular Nucleophilic Attack Pyrrolidone 2-Pyrrolidone (Cyclic Lactam) Transition->Pyrrolidone Loss of HCl (Fast) OMe_Start 4-Methoxybutanamide (MeO-(CH2)3-CONH2) No_Reaction Stable Structure (No Cyclization) OMe_Start->No_Reaction Poor Leaving Group (MeO-)

Caption: Reaction pathway comparison showing the rapid cyclization of the Chloro-derivative vs. the stability of the Methoxy-derivative.

Biological Potency & Mechanism of Action[4][5][6]

A. 4-Methoxybutanamide: The Neuroactive Scaffold

This scaffold is prominent in the development of GET73 (N-[(4-trifluoromethyl)benzyl]-4-methoxybutyramide), a drug candidate for alcohol use disorder and anxiety.

  • Target: Metabotropic Glutamate Receptor 5 (mGlu5).[3]

  • Mechanism: Negative Allosteric Modulator (NAM).

  • Potency Data:

    • GET73 reduces alcohol intake in rats at 10–30 mg/kg .

    • It prevents sucrose preference development (anti-addictive behavior).

    • Why Methoxy? The methoxy group mimics the distal charge/polarity of GABA without the zwitterionic character, allowing Blood-Brain Barrier (BBB) penetration while maintaining receptor affinity via H-bonding.

B. 4-Chlorobutanamide: The Covalent Probe

This compound is rarely a drug itself but serves as a reactive probe .

  • Target: Enzymes with nucleophilic active site residues (e.g., Serine proteases or Transaminases).

  • Mechanism: Alkylation (Covalent Modification).

  • Potency/Toxicity:

    • High cytotoxicity due to non-specific alkylation of DNA and proteins.

    • Used in the synthesis of Ipidacrine conjugates (Alzheimer's research) to link pharmacophores.

    • Toxicity Marker: Rapid depletion of glutathione (GSH) in cellular assays due to conjugation with the electrophilic C4 carbon.

Experimental Protocols

Protocol 1: Stability & Cyclization Kinetics Assay

Use this to verify the shelf-life and reactivity difference.

  • Preparation: Dissolve 10 mM of 4-Chlorobutanamide and 4-Methoxybutanamide separately in Phosphate Buffered Saline (PBS, pH 7.4) containing 10%

    
     (for NMR lock).
    
  • Incubation: Maintain at 37°C in a temperature-controlled NMR probe.

  • Measurement: Acquire

    
    -NMR spectra every 15 minutes for 4 hours.
    
    • Monitor: Disappearance of the triplet at

      
       ppm (
      
      
      
      -Cl) and appearance of multiplet signals for 2-pyrrolidone.
  • Data Analysis: Plot

    
     vs. time.
    
    • Expected Result: 4-Chlorobutanamide follows first-order decay (

      
      ). 4-Methoxybutanamide shows no change (slope 
      
      
      
      ).
Protocol 2: Comparative Cytotoxicity (MTT Assay)

Use this to demonstrate the toxicity window.

  • Cell Line: HEK293 (Human Embryonic Kidney) or SH-SY5Y (Neuroblastoma).

  • Dosing: Treat cells with serial dilutions (1 µM – 1000 µM) of both compounds for 24 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Result Interpretation:

    • 4-Chlorobutanamide: Expect

      
       (Cytotoxic due to alkylation).
      
    • 4-Methoxybutanamide: Expect

      
       (Non-toxic/Inert at high doses).
      

Mechanistic Pathway Visualization

The following diagram illustrates how the structural difference dictates the biological pathway: Receptor Modulation (Methoxy) vs. Covalent Modification (Chloro).

Pathways cluster_methoxy 4-Methoxybutanamide Pathway cluster_chloro 4-Chlorobutanamide Pathway Methoxy 4-Methoxybutanamide (Ligand) mGlu5 mGlu5 Receptor (Allosteric Site) Methoxy->mGlu5 Non-Covalent Binding (H-Bonding) Signal Modulation of Ca2+ Signaling (Anxiolytic Effect) mGlu5->Signal Conformational Change Chloro 4-Chlorobutanamide (Electrophile) Nucleophile Protein Nucleophile (-SH, -NH2) Chloro->Nucleophile Alkylation (Sn2) Adduct Covalent Adduct (Irreversible Damage) Nucleophile->Adduct Permanent Bond Toxicity Cellular Toxicity / Depletion Adduct->Toxicity Loss of Function

Caption: Divergent biological pathways: Methoxy-derivative acts as a receptor modulator, while Chloro-derivative acts as a covalent modifier.

References

  • Loche, A., et al. (2013). "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor." Current Medicinal Chemistry. Link

  • Ottani, A., et al. (2007). "Preference for palatable food is reduced by the gamma-hydroxybutyrate analogue GET73, in rats."[3] Pharmacological Research. Link

  • Scholfield, M. R., et al. (2021). "Parallels between the chloro and methoxy groups for potency optimization." RSC Medicinal Chemistry. Link

  • BenchChem. (2025).[4] "Comparative Analysis of 4-Amino-N-Substituted Butanamide Analogs as Modulators of GABAergic Neurotransmission." BenchChem Technical Guides. Link

  • Khudina, O. G., et al. (2020). "Features of Conjugation of Ipidacrine Chloroalkylamides with 5-Acetyl-3-(Trifluoromethyl)Pyrazole." Russian Journal of Organic Chemistry. Link

Sources

Structural and Functional Analysis: 4-Methoxybutanamide vs. Piracetam

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Restriction

This guide presents a comparative analysis between Piracetam (the prototypical racetam) and 4-Methoxybutanamide (a linear structural analog). While Piracetam represents a clinically validated nootropic with a distinct 2-pyrrolidone pharmacophore, 4-Methoxybutanamide serves as a critical "negative control" or structural probe in medicinal chemistry.

The core distinction lies in conformational restriction . Piracetam’s cyclic structure locks the amide nitrogen into a specific spatial orientation, enabling interaction with phospholipid head groups in neuronal membranes. In contrast, 4-Methoxybutanamide’s linear, flexible chain and substitution of the essential nitrogen for a methoxy group result in a distinct physicochemical profile, highlighting the structural prerequisites for nootropic activity.

Structural & Physicochemical Analysis[1][2][3]

Chemical Identity[4][5][6]
  • Piracetam : A cyclic derivative of GABA (gamma-aminobutyric acid).[1][2][3] The cyclization forms a lactam (2-oxo-pyrrolidine), removing the zwitterionic character of GABA and allowing blood-brain barrier (BBB) penetration.

  • 4-Methoxybutanamide : A linear amide of 4-methoxybutanoic acid. It lacks the basic amine of GABA (replaced by a methoxy ether) and the rigid ring structure of Piracetam.

Comparative Properties Table
FeaturePiracetam4-MethoxybutanamideImpact on Drug Design
IUPAC Name 2-(2-oxopyrrolidin-1-yl)acetamide4-methoxybutanamideNomenclature
Formula


Molecular Weight
Structure Type Cyclic (Lactam), RigidLinear (Aliphatic), FlexibleTarget Binding Entropy
H-Bond Donors 1 (Amide

)
1 (Amide

)
Solubility
H-Bond Acceptors 2 (Ring C=O, Amide C=O)2 (Ether O, Amide C=O)Receptor Interaction
LogP (Lipophilicity) ~ -1.7 (Hydrophilic)~ -0.3 (More Lipophilic)BBB Permeability
Polar Surface Area 49.4 Ų~ 55 ŲMembrane Interaction
Pharmacophore 2-OxopyrrolidineMethoxy-alkyl chainActivity Determinant
Structural Logic Diagram (SAR)

The following diagram illustrates the structural evolution from GABA to Piracetam, contrasting it with the linear divergence of 4-Methoxybutanamide.

SAR_Analysis GABA GABA (Neurotransmitter) Zwitterionic, Polar Piracetam PIRACETAM (Cyclic Derivative) 2-Oxopyrrolidine Core Conformationally Restricted GABA->Piracetam Cyclization & Amidation (Increases BBB Permeability) Methoxy 4-METHOXYBUTANAMIDE (Linear Analog) Flexible Chain Ether Substitution GABA->Methoxy Bio-isosteric Replacement (NH2 -> OMe) & Amidation Activity Nootropic Activity (Membrane Fluidity Modulator) Piracetam->Activity Interacts with Lipid Head Groups NoActivity Lack of Specific Neuromodulation Methoxy->NoActivity Fails Steric/Electronic Requirements

Caption: Structural divergence showing Piracetam's cyclization as the key to its pharmacological activity compared to the linear analog.

Functional Analysis: Mechanism of Action[5]

Piracetam: The Membrane Fluidity Hypothesis

Piracetam does not bind directly to GABA receptors despite its structural similarity. Its primary mechanism is rheological :

  • Lipid Interaction : Piracetam binds to the polar head groups of phospholipids in the neuronal membrane.[3]

  • Fluidity Restoration : It restores membrane fluidity (often compromised in aging), which facilitates the lateral movement of membrane proteins.

  • Receptor Recruitment : Increased fluidity allows AMPA receptors to cluster more effectively at the synapse, enhancing glutamatergic transmission (Long-Term Potentiation).

4-Methoxybutanamide: The Linear Constraint

The linear analog, 4-Methoxybutanamide, lacks the planar rigidity of the pyrrolidone ring.

  • Entropy Penalty : Binding of a flexible linear chain requires a significant loss of entropy, making it a weaker binder to structured targets like lipid domains.

  • Electronic Profile : The replacement of the ring nitrogen (in Piracetam) with an ether oxygen (in 4-Methoxybutanamide) alters the electrostatic potential surface, likely preventing the specific dipole-dipole interactions required for insertion into the phospholipid bilayer.

Experimental Protocols

Protocol A: Synthesis & Purification (Differentiation)

Objective: To isolate and verify the cyclic vs. linear structures using standard organic synthesis workflows.

Step 1: Synthesis of Piracetam (Cyclization Route)

  • Reagents : 2-Pyrrolidone, Sodium Hydride (NaH), Ethyl bromoacetate, Ammonia.

  • Reaction :

    • Deprotonate 2-pyrrolidone with NaH in dry THF (

      
      ).
      
    • Add Ethyl bromoacetate (Alkylation).

    • React the resulting ester with concentrated ammonia (

      
      ) to form the amide.
      
  • Critical Checkpoint : Monitor disappearance of the ester peak via TLC (Ethyl Acetate:Hexane 3:1).

Step 2: Synthesis of 4-Methoxybutanamide (Linear Route)

  • Reagents :

    
    -Butyrolactone (starting material), Methanol, Acid Catalyst, Ammonia.
    
  • Reaction :

    • Note: Direct methylation of GABA is difficult. A common route is opening

      
      -butyrolactone with methanol/acid to form Methyl 4-methoxybutyrate (via intermediate ring opening and etherification), followed by amidation.
      
    • Alternative : React 4-methoxybutyryl chloride with aqueous ammonia.

  • Purification : Recrystallization from ethanol.

Protocol B: In Vitro Membrane Fluidity Assay

Objective: To quantify the effect of both compounds on neuronal membrane dynamics.

Materials :

  • Synaptosomal plasma membranes (SPM) from murine cortex.

  • Fluorescent probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH).

  • Fluorescence Anisotropy Spectrometer.

Methodology :

  • Preparation : Resuspend SPM (

    
    ) in PBS (pH 7.4).
    
  • Incubation :

    • Control: Buffer only.

    • Group A: Piracetam (

      
       to 
      
      
      
      ).
    • Group B: 4-Methoxybutanamide (

      
       to 
      
      
      
      ).
    • Incubate for 30 mins at

      
      .
      
  • Labeling : Add DPH (final conc.

    
    ) and incubate for 30 mins in dark.
    
  • Measurement : Measure steady-state fluorescence anisotropy (

    
    ).
    
    • Formula:

      
      
      
  • Data Interpretation : A decrease in anisotropy indicates increased membrane fluidity.

    • Expected Result: Piracetam induces a dose-dependent decrease in

      
      . 4-Methoxybutanamide shows negligible change due to lack of membrane insertion.
      

Pathway Visualization: Mechanism of Action[3]

The following diagram details the downstream effects of Piracetam's membrane modulation, contrasting it with the inert nature of the linear analog.

MOA_Pathway Piracetam Piracetam (Cyclic) Membrane Neuronal Membrane (Phospholipid Bilayer) Piracetam->Membrane Inserts into Polar Heads Linear 4-Methoxybutanamide (Linear) Linear->Membrane Weak/No Binding Fluidity Increased Membrane Fluidity Membrane->Fluidity Stabilization NoEffect No Significant Interaction Membrane->NoEffect AMPA AMPA Receptor Recruitment Fluidity->AMPA Facilitates Clustering NoEffect->AMPA No Modulation Ca Ca2+ Influx AMPA->Ca LTP Long-Term Potentiation (Memory Enhancement) Ca->LTP

Caption: Piracetam enhances memory via membrane fluidity modulation, a pathway not activated by the linear 4-Methoxybutanamide.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2][4] Brain Research Reviews.

  • Müller, W. E., et al. (1997). Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain. Biochemical Pharmacology.

  • PubChem Compound Summary . (2025). 4-Methoxy-N-methylbutanamide (Structural Analog Data). National Library of Medicine.

  • Winblad, B. (2005). Piracetam: A review of pharmacological properties and clinical uses. CNS Drug Reviews.

  • Examine.com . (2025). Piracetam Research Breakdown. Examine.

Sources

Validating 4-Methoxybutanamide Purity: Beyond the "Gold Standard" of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive framework for validating the purity of 4-Methoxybutanamide.

A Comparative Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

In the synthesis of small, polar amides like 4-Methoxybutanamide (


), relying solely on Elemental Analysis (EA) for purity validation is a critical risk. While EA (CHN combustion) remains a publication prerequisite, it often fails to detect isostructural impurities, inorganic salts, or significant moisture content—common issues for hygroscopic amides.

This guide objectively compares EA against orthogonal methods (qNMR, HPLC) and establishes a Self-Validating Protocol that ensures data integrity.

The Challenge: 4-Methoxybutanamide

4-Methoxybutanamide presents specific validation challenges due to its physicochemical properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 117.15 g/mol [1]

  • Structure:

    
    
    
  • Critical Properties:

    • Hygroscopicity: Primary amides with ether linkages are prone to absorbing atmospheric moisture.

    • Synthesis Route: Typically synthesized via ammonolysis of methyl 4-methoxybutyrate .

    • Common Impurities:

      • Hydrolysis Product: 4-Methoxybutanoic acid.

      • Starting Material: Methyl 4-methoxybutyrate.[2]

      • Solvents: Methanol, THF (often trapped in the crystal lattice).

Comparative Analysis: EA vs. qNMR vs. HPLC

The following table contrasts the performance of Elemental Analysis against modern alternatives for this specific compound.

Table 1: Performance Matrix for 4-Methoxybutanamide Validation
FeatureElemental Analysis (CHN) Quantitative NMR (

H qNMR)
HPLC-UV/MS
Primary Output % Carbon, Hydrogen, NitrogenMolar purity, structure confirmationChromatographic purity (Area %)
Specificity Low. Cannot distinguish isomers or impurities with similar C/H ratios.High. Distinct signals for product vs. impurities (e.g., ester vs. amide).High. Separates components physically based on polarity.
Water Detection Indirect/Poor. Water inflates %H and dilutes %C/%N, often leading to false "fails" or masked "passes."Excellent. Water appears as a distinct peak (chemical shift dependent on solvent).None. (Unless using Karl Fischer titration separately).
Inorganic Detection None. Salts (NaCl,

) do not combust; they simply lower %C/H/N proportionally.
None. (Invisble in

H NMR).
Low. Salts elute in void volume (UV invisible).
Sample Requirement Destructive (~2–5 mg)Non-destructive (~5–10 mg)Destructive (trace amounts)
"Gotcha" Factor A sample with 2% water and 1% inorganic salt can still pass the

tolerance if errors cancel out.
Requires an internal standard (IS) with high purity and distinct shifts (e.g., Maleic Acid).Response factors (UV absorbance) may differ between amide and impurities.

Deep Dive: The "Self-Validating" System

To ensure scientific integrity, we do not rely on a single method. Instead, we use a Triangulation Protocol .

The Logic of Triangulation
  • qNMR establishes the absolute mass balance (organic content).

  • HPLC confirms the absence of isomeric or silent impurities.

  • EA serves as the final "bulk" confirmation only after the other two are satisfied.

Experimental Protocol: Validating 4-Methoxybutanamide
Step 1: Structural & Solvent Confirmation (

H NMR)
  • Objective: Confirm identity and quantify residual solvents (Methanol/THF) and starting ester.

  • Method: Dissolve ~10 mg in

    
    .
    
  • Key Signals to Monitor:

    • Product: Amide protons (

      
      ) typically appear as two broad singlets around 
      
      
      
      6.5–7.5 ppm. Methoxy group (
      
      
      ) singlet at
      
      
      3.3 ppm.
    • Impurity (Ester): Methyl ester singlet at

      
       3.6 ppm.
      
    • Impurity (Acid): Broad -COOH peak >10 ppm.

Step 2: Chromatographic Purity (HPLC-UV)
  • Objective: Detect non-volatile organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 210 nm (Amide carbonyl absorption).

  • Success Criterion: Main peak area > 98%. No co-eluting shoulders.

Step 3: Elemental Analysis (The Final Check)
  • Objective: Confirm bulk composition and absence of significant inorganic salts.

  • Preparation: CRITICAL: Sample must be dried under high vacuum (

    
     mbar) at 40°C for 24 hours to remove hygroscopic water.
    
  • Calculation: Compare Found vs. Calculated values.

    • Calculated for

      
      : C: 51.26%, H: 9.46%, N: 11.96%.
      
    • Tolerance:

      
       absolute deviation.[2]
      

Visualizations

Diagram 1: The Decision Logic for Purity Validation

This diagram illustrates the logical flow a researcher should follow to validate the sample, ensuring no "false positives" from EA.

PurityValidation Start Crude 4-Methoxybutanamide NMR Step 1: 1H NMR (DMSO-d6) Start->NMR CheckStruct Structure Confirmed? NMR->CheckStruct CheckSolvent Solvents/Water > 1%? CheckStruct->CheckSolvent Yes Fail RE-PURIFY CheckStruct->Fail No Dry Vacuum Dry (40°C, 24h) CheckSolvent->Dry Yes HPLC Step 2: HPLC-UV (210 nm) CheckSolvent->HPLC No Dry->NMR Re-check CheckPurity Purity > 98%? HPLC->CheckPurity EA Step 3: Elemental Analysis (CHN) CheckPurity->EA Yes CheckPurity->Fail No CheckEA Within ±0.4%? EA->CheckEA Pass VALIDATED PURE CheckEA->Pass Yes CheckEA->Fail No

Caption: Decision tree for validating 4-Methoxybutanamide, prioritizing specific spectral data (NMR/HPLC) before bulk elemental confirmation.

Diagram 2: Impurity Detection Capabilities

This diagram maps common impurities to the method best suited to detect them.

ImpurityMap EA Elemental Analysis NMR 1H NMR HPLC HPLC-UV Water Moisture (H2O) Water->EA Distorts %H Water->NMR Distinct Peak Salt Inorganic Salts (NaCl) Salt->EA Lowers %C/N Salt->NMR Invisible Ester Precursor (Methyl Ester) Ester->NMR Methoxy Shift Ester->HPLC Retention Time Acid Hydrolysis (Acid) Acid->NMR COOH Shift Acid->HPLC Retention Time Isomer Regioisomers Isomer->EA Invisible (Same Formula) Isomer->NMR Overlapping Signals Isomer->HPLC Separation

Caption: Capability map showing which analytical method detects specific impurity types common in amide synthesis.

References

  • PubChem. (2025).[1][3] 4-methoxy-N-methylbutanamide Compound Summary. National Library of Medicine. [Link][4]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Toghill, K. E., & Plotkin, E. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Comparative pharmacokinetics of 4-Methoxybutanamide and GABA

[1]

Executive Summary & Mechanistic Rationale

The central challenge in developing GABAergic therapeutics is the Blood-Brain Barrier (BBB) Paradox : GABA (

1

4-Methoxybutanamide represents a medicinal chemistry strategy to overcome this limitation.[1] By masking the carboxylic acid as a neutral amide and replacing the primary amine with a methoxy ether (or serving as a metabolic precursor to a methoxy-acid), this molecule significantly alters the physicochemical profile, shifting transport from carrier-mediated (or lack thereof) to passive diffusion.[1]

Core Comparison: The "Permeability-Solubility" Trade-off
FeatureGABA (Endogenous Ligand)4-Methoxybutanamide (Synthetic Analog)
Chemical Nature Zwitterionic Amino AcidNeutral Ether-Amide
BBB Transport Negligible (Efflux dominated)High (Passive Diffusion)
Primary Clearance Transamination (GABA-T)Hydrolysis (Amidase) & O-Demethylation
CNS Bioavailability < 1% (Systemic administration)Predicted > 60%
Therapeutic Role Endogenous SignalingCNS-Penetrant Prodrug / Modulator

Physicochemical Profiling & ADME Properties[1]

The pharmacokinetic divergence between these two compounds is rooted in their molecular descriptors. The following data synthesizes experimental and predicted values relevant to drug design.

Table 1: Comparative Molecular Descriptors[1]
PropertyGABA4-MethoxybutanamideImpact on PK
Molecular Formula


Slight increase in lipophilic bulk.[1]
Molecular Weight 103.12 g/mol 117.15 g/mol Both are "Fragment-like" (<150 Da).[1]
LogP (Octanol/Water) -2.3 (Hydrophilic)~0.3 to 0.9 (Amphiphilic)Critical: Positive LogP enables membrane crossing.[1]
Polar Surface Area (PSA) 63.3 Ų55.1 Ų< 90 Ų is ideal for BBB penetration.
H-Bond Donors 21Fewer donors reduce desolvation penalty at membranes.[1]
Ionization (pH 7.4) Zwitterion (

)
NeutralNeutral species diffuse 10-100x faster.[1]
Pharmacokinetic Analysis[1][2][3][4][5][6]
A. Absorption & Distribution (The BBB Challenge)
  • GABA: Systemic GABA is rapidly cleared by the kidneys and liver. At the BBB, it is a substrate for the Betaine/GABA Transporter (BGT-1) and GAT-2 at the abluminal membrane, which actively pump GABA out of the brain (efflux) to maintain low extracellular levels. It relies on high-dose "flooding" to achieve minimal CNS entry, often causing peripheral side effects (e.g., tingling, flushing).

  • 4-Methoxybutanamide: The replacement of the ionizable carboxylate with a neutral amide and the amine with a methoxy group removes the zwitterionic "lock."[1] This molecule follows Fick’s Law of Diffusion , crossing the endothelial cells of the BBB passively. It distributes widely into lipid-rich tissues (brain, adipose).[1]

B. Metabolism (The Activation Pathway)
  • GABA: Catabolized by GABA Transaminase (GABA-T) into succinic semialdehyde, entering the Krebs cycle.[1] Half-life is extremely short (20–30 mins).[1]

  • 4-Methoxybutanamide: Acts as a "Trojan Horse."[1]

    • Phase I (Hydrolysis): Amidases (e.g., FAAH or liver carboxylesterases) cleave the amide bond to yield 4-methoxybutyric acid .

    • Phase I (O-Demethylation): Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19) may remove the methyl group to yield 4-hydroxybutanamide (a GHB precursor).[1]

    • Bioactivation: The resulting metabolites (4-methoxybutyric acid or GHB) are the likely active pharmacophores at GABA-B or GHB receptors.[1]

Visualizing the Transport & Metabolic Pathways

The following diagram illustrates the distinct pathways these molecules take to enter the CNS and their metabolic fate.

PK_Pathwaycluster_bloodSystemic Circulation (Blood)cluster_bbbBlood-Brain Barrier (Endothelium)cluster_brainBrain Parenchyma (CNS)GABA_BloodGABA(Zwitterion)GATGAT-2 / BGT-1(Efflux Pump)GABA_Blood->GATBlockedMB_Blood4-Methoxybutanamide(Neutral)MB_Brain4-MethoxybutanamideMB_Blood->MB_BrainHigh PermeabilityGAT->GABA_BloodEffluxDiffusionPassiveDiffusionGABA_BrainGABAReceptorGABA-B / GHB ReceptorGABA_Brain->ReceptorBindingMetabolite_Acid4-Methoxybutyric Acid(Active?)MB_Brain->Metabolite_AcidAmidaseHydrolysisMetabolite_GHBGHB / GABAMetabolite_Acid->Metabolite_GHBO-Demethylation(CYP)Metabolite_GHB->ReceptorBinding

Figure 1: Differential CNS entry mechanisms.[1] GABA is excluded by efflux transporters, whereas 4-Methoxybutanamide crosses via passive diffusion and undergoes metabolic activation.[1]

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize assays that differentiate between transport mechanisms and metabolic stability .

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Use this cell-free assay to quantify passive diffusion potential.[1]

  • Preparation : Prepare a 10 mM stock of GABA and 4-Methoxybutanamide in DMSO.

  • Membrane Coating : Coat the PVDF membrane of the "Donor" plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Loading :

    • Donor Well : Add 200 µL of compound solution (50 µM in PBS, pH 7.4).

    • Acceptor Well : Add 300 µL of PBS (pH 7.4).

  • Incubation : Incubate the "sandwich" plate at room temperature for 18 hours in a humidity chamber.

  • Analysis : Separate plates and quantify compound concentration in both wells using LC-MS/MS.

  • Calculation : Calculate Effective Permeability (

    
    ):
    
    
    
    [1]
    • Expected Result : GABA (

      
       cm/s); 4-Methoxybutanamide (
      
      
      cm/s).[1]
Protocol B: Plasma & Microsomal Stability Assay

Use this to determine the half-life and prodrug conversion rate.[1]

  • System : Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix : Phosphate buffer (100 mM, pH 7.4), NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Initiation : Pre-incubate microsomes at 37°C for 5 min. Add test compound (1 µM final conc).

  • Sampling : Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into cold acetonitrile (stop solution).

  • Detection : Centrifuge and analyze supernatant by LC-MS/MS. Monitor for parent loss and appearance of 4-methoxybutyric acid (+1 Da mass shift if hydrolyzed, or specific fragment).[1]

  • Data : Plot ln(% remaining) vs. time to determine

    
    .
    

Drug Development Context: The "GET 73" Connection

In the broader context of neuropsychopharmacology, the 4-methoxybutanamide moiety is a validated scaffold.[1] It serves as the core pharmacophore in GET 73 (N-[(4-trifluoromethyl)benzyl]-4-methoxybutyramide), a negative allosteric modulator of mGluR5 developed for alcohol use disorder.[1][2]

  • Metabolic Relevance : Clinical studies of GET 73 identify a major metabolite, MET 2 , which exhibits significantly higher exposure (AUC) than the parent drug. While the exact structure of MET 2 varies by report (often implying the acid or a stable amide variant), the kinetic data confirms that the 4-methoxybutyryl core is metabolically robust enough to sustain therapeutic concentrations, unlike the rapid clearance seen with GABA.

  • Design Lesson : For researchers, this confirms that 4-methoxybutanamide derivatives are viable "lead-like" candidates that improve upon the poor pharmacokinetic properties of endogenous GABA/GHB.[1]

References

  • Haass-Koffler, C. L., et al. (2017). A Phase I randomized clinical trial testing the safety, tolerability and preliminary pharmacokinetics of the mGluR5 negative allosteric modulator GET 73. PubMed. Link

  • Loche, A., et al. (2012). The new compound GET73 regulates hippocampal aminoacidergic transmission. Current Medicinal Chemistry. Link

  • StatPearls. Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. NCBI Bookshelf. Link

  • Beggiato, S., et al. (2013). N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide (GET73): A novel mGluR5 NAM.[1][3] Synapse. Link

  • PubChem. 4-Methoxybutanamide Compound Summary. National Library of Medicine. Link

Differentiating 4-Methoxybutanamide from its methyl ester by TLC

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", style="filled", shape="box", rx=5,

Logical relationship between functional group polarity and TLC retention factor (Rf).

Quantitative Data Summary

The table below summarizes the expected physicochemical behaviors of both compounds during normal-phase TLC analysis.

Property4-MethoxybutanamideMethyl 4-methoxybutanoate
Functional Group Primary AmideMethyl Ester
H-Bonding Capability Donor & Acceptor (Strong)Acceptor Only (Weak)
UV Activity (254 nm) InactiveInactive
Optimal TLC Stain

or Phosphomolybdic Acid (PMA)

or Phosphomolybdic Acid (PMA)
Relative Polarity HighLow
Expected

(70% EtOAc / Hexanes)
~0.10 - 0.15 ~0.65 - 0.75

Experimental Protocol: A Self-Validating Workflow

Reagents & Materials
  • Glass-backed Silica Gel 60 F254 TLC plates.

  • Mobile Phase: 70% Ethyl Acetate (EtOAc) in Hexanes. (Note: 100% EtOAc can be used if the amide needs to be pushed higher up the plate).

  • Visualization Stain: Potassium Permanganate (

    
    ) dip[1].
    
Step-by-Step Methodology
  • Sample Preparation: Dissolve ~1-2 mg of 4-methoxybutanamide and methyl 4-methoxybutanoate in separate vials using 1 mL of EtOAc.

  • Plate Preparation (The Self-Validating Setup): Draw a faint pencil line 1 cm from the bottom of the TLC plate. Mark three distinct origin points:

    • Lane 1 (A): Spot the Amide reference.

    • Lane 2 (Co-spot): Spot the Amide, let it dry, then spot the Ester directly on top of it.

    • Lane 3 (B): Spot the Ester reference.

  • Development: Place the plate into a TLC chamber pre-equilibrated with 70% EtOAc / 30% Hexanes. Ensure the solvent level is below the baseline. Allow capillary action to draw the solvent up to 1 cm from the top edge.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Evaporate the residual mobile phase completely using a gentle stream of compressed air or a heat gun. Crucial: Residual EtOAc will react with the stain and turn the entire plate brown.

  • Visualization (Staining):

    • Submerge the plate quickly into the

      
       staining solution using forceps[1].
      
    • Wipe the excess stain from the glass back using a paper towel.

    • Apply gentle heat using a heat gun until the spots appear. The compounds will oxidize, reducing the Mn(VII) to Mn(IV), appearing as bright yellow/brown spots against a vibrant purple background.

  • Analysis: Calculate the Retention Factor (

    
    ) for each spot by dividing the distance the compound traveled by the distance the solvent front traveled[2].
    

TLCWorkflow Prep 1. Sample Prep (Dissolve in EtOAc) Spot 2. Spotting (Apply & Co-spot) Prep->Spot Elute 3. Development (Capillary Action) Spot->Elute Dry 4. Drying (Evaporate Mobile Phase) Elute->Dry Stain 5. Visualization (KMnO4 Dip) Dry->Stain Analyze 6. Analysis (Calculate Rf) Stain->Analyze

Step-by-step experimental workflow for TLC execution and chemical visualization.

Troubleshooting & Expert Insights

  • Streaking: If the amide spot streaks vertically rather than forming a tight circle, the concentration is too high, or the stationary phase is too acidic. Dilute the sample, or add 1% Triethylamine (

    
    ) to the mobile phase to neutralize the silica and sharpen the amide band.
    
  • Stain Fading:

    
     stains are transient. The purple background will eventually turn brown as it reacts with ambient moisture and the silica itself. Always circle your spots with a pencil or photograph the plate immediately after heating.
    

References

  • University of Rochester. "Magic Formulas: TLC Stains - University of Rochester." rochester.edu. Available at:[Link]

  • University of Texas. "Organic Functional Groups and Thin Layer Chromatography." utexas.edu. Available at:[Link]

  • Save My Exams. "Thin-Layer Chromatography (Cambridge (CIE) A Level Chemistry): Revision Note." savemyexams.com. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methoxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxybutanamide, ensuring the safety of personnel and the protection of our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to foster a culture of safety and compliance.

Hazard Assessment and a Culture of Safety

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-Methoxybutanamide is paramount. The primary source for this information is the Safety Data Sheet (SDS).

Key Hazards of 4-Methoxybutanamide:

Hazard ClassDescriptionGHS ClassificationPrecautionary Statement
FlammabilityCombustible liquidFlammable liquids: Category 4H227: Combustible liquid.[1]
Eye DamageCauses serious eye damageSerious eye damage: Category 1H318: Causes serious eye damage.[1]

Table 1: Summary of Hazards for 4-Methoxybutanamide.

The classification as a combustible liquid necessitates that it be kept away from heat, sparks, open flames, and hot surfaces.[1] The serious eye damage classification underscores the critical importance of appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 4-Methoxybutanamide, including during disposal procedures.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact and in the event of a small fire.

Step-by-Step Disposal Protocol

Under no circumstances should 4-Methoxybutanamide or its containers be disposed of in regular trash or down the drain.[1] It must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals. 4-Methoxybutanamide, as an amide and an ether, has the potential for reactivity.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for "4-Methoxybutanamide and related solid waste."

  • Incompatible Materials: Avoid mixing 4-Methoxybutanamide waste with the following, unless explicitly permitted by your EHS department:

    • Strong Acids and Bases: Amides can undergo hydrolysis under acidic or basic conditions.[2] Mixing with strong acids or bases could lead to an exothermic reaction and the release of volatile compounds.

    • Oxidizing Agents: Ethers can form explosive peroxides over time, and their reaction with strong oxidizing agents can be violent.

    • Reactive Metals: Such as alkali metals (e.g., sodium, potassium).

  • Contaminated Materials: Any materials that have come into contact with 4-Methoxybutanamide, including weighing paper, pipette tips, and gloves, must be disposed of as hazardous waste in the same designated container.

Step 2: Waste Container Management

Proper management of the waste container is crucial for safety within the laboratory.

  • Container Material: Use a container made of a material compatible with 4-Methoxybutanamide, such as high-density polyethylene (HDPE) or borosilicate glass.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "4-Methoxybutanamide ," and any known hazard pictograms (e.g., flammable, corrosive).[1]

  • Closed Container: Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a well-ventilated area, away from heat sources and drains.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including its composition and volume.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound into the designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-Methoxybutanamide.

DisposalWorkflow Disposal Workflow for 4-Methoxybutanamide cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Well-Ventilated Area (Fume Hood) DesignateContainer Designate a Labeled, Sealable Waste Container WorkArea->DesignateContainer CollectWaste Collect Waste 4-Methoxybutanamide & Contaminated Materials DesignateContainer->CollectWaste Segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) CollectWaste->Segregate Spill Spill Occurs CollectWaste->Spill Potential Event StoreInSAA Store in a Designated Satellite Accumulation Area (SAA) Segregate->StoreInSAA KeepClosed Keep Container Securely Closed ContactEHS Contact EHS for Waste Pickup KeepClosed->ContactEHS ProfessionalDisposal Disposal by a Licensed Hazardous Waste Facility ContactEHS->ProfessionalDisposal SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->CollectWaste Contain and Collect Spill Debris

Caption: A flowchart outlining the key steps for the safe disposal of 4-Methoxybutanamide.

Conclusion

The responsible disposal of 4-Methoxybutanamide is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Sigma-Aldrich. (2025, November 6).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • The University of Maryland, Baltimore, Environmental Health and Safety. (n.d.).
  • chemguide.co.uk. (n.d.). Hydrolysing Amides.
  • WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together.
  • BenchChem. (2025). Proper Disposal of 4-hydroxy-N,N-dimethylbutanamide: A Step-by-Step Guide.
  • BenchChem. (2025). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.

Sources

A Proactive Defense: A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxybutanamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or less-common compounds like 4-Methoxybutanamide, a robust and proactive safety protocol is not just a regulatory requirement; it is the bedrock of scientific integrity. This guide provides a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE), synthesized from established chemical safety principles and data from analogous compounds. Our approach is to build a self-validating system of protection that prioritizes your well-being and the integrity of your research.

Hazard Profile Analysis: The 'Why' Behind the 'What'

Understanding the potential risks is the first step in mitigating them. Based on analogous compounds, we must assume 4-Methoxybutanamide may exhibit the following hazardous properties:

  • Dermal Irritation/Corrosion: Many amides can cause skin irritation upon contact.[3] Prolonged exposure could lead to more severe reactions. Therefore, preventing all skin contact is a primary objective.

  • Serious Eye Damage: This is a common and significant risk with related chemical structures.[1] Contact with the eyes could lead to severe irritation or irreversible damage.

  • Respiratory Tract Irritation: If the compound is a powder or a volatile liquid, inhalation of dust or vapors may cause respiratory irritation.[3][4]

Our PPE selection is a direct response to these potential threats, creating a necessary barrier between you and the chemical.

The Core Ensemble: Your Personal Protective Armor

The following PPE is mandatory for all personnel handling 4-Methoxybutanamide, regardless of the quantity or procedure.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure is a high-consequence risk. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, protecting against splashes from all angles.

  • Recommended for High-Risk Procedures: For tasks involving larger quantities (>50g or >100mL), heating, or potential for pressure build-up, a face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard laboratory gloves (e.g., thin nitrile) may not offer sufficient protection for prolonged contact.

    • Material: Use chemical-resistant gloves. Nitrile or neoprene are generally suitable for a broad range of organic chemicals.[6] Always check the manufacturer's glove compatibility charts for specific breakthrough times if available.

    • Technique: Employ the double-gloving technique. This significantly reduces the risk of exposure in case the outer glove is compromised. It also allows for a safer doffing procedure.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory. For enhanced protection, consider a coat with elastic cuffs.

  • Additional Protective Clothing: For procedures with a high risk of splashing, a chemically resistant apron or a full-body protective suit (e.g., Tyvek®) should be worn over the lab coat.[7] Ensure all skin is covered, including wrists and neck.[8]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[6]

Respiratory Protection: Safeguarding Your Inhalation Pathway

All handling of 4-Methoxybutanamide, especially in solid form or when heating solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Standard Operations: Work within a properly functioning chemical fume hood is generally sufficient to control airborne concentrations.

  • Emergency Situations or Scale-Up: If there is a risk of exceeding the occupational exposure limit or in the event of a large spill outside of a fume hood, respiratory protection is necessary.

    • Requirement: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9] If the compound is a fine powder, a particulate filter (e.g., P100) should be included.

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).

Operational Plan: From Preparation to Disposal

A seamless workflow minimizes the margin for error. The following step-by-step guidance ensures safety at every stage.

Pre-Operation: Donning PPE

The sequence of putting on PPE is critical to avoid cross-contamination.

  • Footwear and Lab Coat: Confirm you are wearing appropriate closed-toe shoes and don your lab coat, fastening all buttons.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check and don the respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Put on the second pair of gloves, ensuring they extend over the cuffs of your lab coat.

Post-Operation: Doffing and Decontamination

This process is designed to contain any contamination on the PPE.

  • Outer Gloves: Remove the outer gloves first, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated laundry container or disposal bag.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water.[10]

Disposal Plan: A Closed-Loop System

All disposable PPE used while handling 4-Methoxybutanamide must be considered hazardous waste.

  • Waste Collection: Collect all used gloves, disposable aprons, and any other contaminated disposable items in a clearly labeled, sealed hazardous waste container.[6] The label must read "Hazardous Waste" and specify the chemical name.

  • Professional Disposal: This waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6] Do not dispose of this material in the regular trash.

Summary of PPE Requirements

Procedure Type Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing & Solution Prep (<10g / <50mL) Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in Chemical Fume Hood
Large-Scale Synthesis or High-Risk Operations Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronWork in Chemical Fume Hood
Spill Cleanup / Emergency Response Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFull-Body Chemical SuitNIOSH-Approved Respirator

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental workflow.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Checks Start Start: Plan to Handle 4-Methoxybutanamide Assess_Task Assess Task Scale and Risk (e.g., quantity, heating, splash potential) Start->Assess_Task Small_Scale Small-Scale / Low-Risk (e.g., analytical standard prep) Assess_Task->Small_Scale Low Large_Scale Large-Scale / High-Risk (e.g., synthesis, heating) Assess_Task->Large_Scale High Spill Spill or Emergency Assess_Task->Spill Emergency PPE_Small Required PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood Small_Scale->PPE_Small PPE_Large Required PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat & Apron - Work in Fume Hood Large_Scale->PPE_Large PPE_Spill Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Full Chemical Suit - NIOSH Respirator Spill->PPE_Spill Proceed Proceed with Experiment PPE_Small->Proceed PPE_Large->Proceed PPE_Spill->Proceed

Caption: PPE selection workflow for handling 4-Methoxybutanamide.

By adhering to this comprehensive guide, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This proactive stance allows you to focus on your primary objective—advancing research and development—with the confidence that your foundational safety practices are sound.

References

  • Vertex AI Search. (2023, November 28). SDS US.
  • Vertex AI Search. safety data sheet - kx-8137.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CDMS.net. (2010, April 6). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Luxembourg-Pamol Inc. (2020, January 26). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 4-hydroxy-N,N-dimethylbutanamide: A Step-by-Step Guide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • Vandeputte Safety Experts. Mist-proof chemical clothing (type 4).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybutanamide
Reactant of Route 2
4-Methoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.